(3-Methylpyridin-4-yl)methanol
Description
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Properties
IUPAC Name |
(3-methylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-8-3-2-7(6)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCRZWOTAOLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363801 | |
| Record name | (3-methylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38070-73-4 | |
| Record name | (3-methylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylpyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3-Methylpyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Methylpyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, notably the anti-HIV drug Nevirapine. This document collates and synthesizes critical data on its structural, thermal, and spectroscopic characteristics, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Introduction: A Pivotal Building Block in Medicinal Chemistry
This compound, a substituted pyridine derivative, holds significant importance in the realm of medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of bioactive molecules. The presence of both a methyl group and a hydroxymethyl group on the pyridine ring provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures.
Most notably, this compound is a crucial precursor in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The efficient and scalable synthesis of Nevirapine is of global health importance, and a thorough understanding of the physical properties of its key intermediates is paramount for process optimization, quality control, and ensuring the final drug product's purity and stability. This guide aims to provide a detailed and authoritative resource on the physical and chemical properties of this compound, grounded in experimentally determined data and established scientific principles.
Chemical and Physical Properties
A comprehensive understanding of the physical properties of a chemical compound is fundamental to its application in synthesis and manufacturing. The following sections detail the key physical and chemical identifiers of this compound.
Molecular Structure and Identifiers
The foundational attributes of this compound are summarized in the table below, providing a clear and concise reference for its chemical identity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 38070-73-4 | [4] |
| Molecular Formula | C₇H₉NO | [4] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| Canonical SMILES | CC1=C(C=CN=C1)CO | [4] |
| InChI Key | MWWCRZWOTAOLEX-UHFFFAOYSA-N | [4] |
Diagram of the molecular structure of this compound:
Caption: Molecular structure of this compound.
Thermal Properties
The thermal properties of a compound, such as its melting and boiling points, are critical for determining its physical state under various conditions and for designing purification processes like distillation and recrystallization.
| Property | Value | Comments | Source(s) |
| Appearance | White to yellow solid | The color may vary depending on purity. | |
| Melting Point | Not explicitly found | While described as a solid, a specific melting point range from experimental data is not readily available in the searched literature. For a pure, crystalline organic compound, a sharp melting point range of 0.5-1.0°C is expected. Impurities will lower and broaden this range. | |
| Boiling Point | 125-127 °C | at 1.5-2.0 Torr |
Causality Behind Experimental Choices:
-
Melting Point Determination: The standard method for determining the melting point of a solid organic compound involves heating a small sample in a capillary tube within a calibrated apparatus.[5][6][7][8] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[5][6][7][8] A narrow melting range is indicative of high purity.
-
Boiling Point at Reduced Pressure: For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. By lowering the pressure, the boiling point is significantly reduced, allowing for purification without thermal degradation. The reported boiling point at a specific pressure is a crucial piece of data for such compounds.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in reactions, extractions, and purifications.
| Solvent | Solubility | Rationale | Source(s) |
| Water | Soluble (predicted) | The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules. Pyridine itself is miscible with water.[9][10] | |
| Methanol | Soluble (predicted) | As a polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the solute. | [11] |
| Ethanol | Soluble (predicted) | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |
| Ethyl Acetate | Soluble | Used as a solvent for extraction during synthesis, indicating good solubility. | |
| Non-polar solvents (e.g., Hexane) | Sparingly soluble to insoluble (predicted) | The polar nature of the molecule, due to the hydroxyl group and the pyridine ring, would limit its solubility in non-polar hydrocarbon solvents. |
Experimental Workflow for Solubility Determination:
Caption: A generalized workflow for determining the solubility of a solid in a solvent.
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following sections provide an overview of the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[12] The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically the most deshielded and appear at the highest chemical shifts (downfield).[12]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by their proximity to the electronegative nitrogen atom.
While specific experimental spectra for this compound were not found in the searched literature, the expected chemical shift regions for pyridine derivatives are well-established.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C-O, and C=N/C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (aromatic ring) | 1400-1600 | Stretching |
| C-O (alcohol) | 1000-1260 | Stretching |
The broadness of the O-H stretching band is due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.
-
Molecular Ion: The protonated molecule, [M+H]⁺, is expected to be observed at an m/z of approximately 124.08.[4]
-
Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group or fragments from the pyridine ring.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has synthesized the available physical and chemical data for this compound, a compound of significant interest in pharmaceutical synthesis. While key experimental data such as a precise melting point and detailed spectral analyses are not widely published, the information presented here provides a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is essential for the safe and efficient use of this important chemical intermediate. Further experimental characterization of this compound would be a valuable contribution to the chemical literature.
References
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How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]
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Experiment 1: Melting-point Determinations. Available at: [Link]
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Determination of Melting Point of An Organic Compound | PDF - Scribd. Available at: [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
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Preparation and Properties of Pyridine. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. Available at: [Link]
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Pyridine - Molecule of the Month - July 2025 (HTML version). Available at: [Link]
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TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf. Available at: [Link]
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Pyridine | Aromatic, Aliphatic, Nitrogenous - Britannica. Available at: [Link]
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Nevirapine Batch Transfer Document. Available at: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
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This compound (C7H9NO) - PubChemLite. Available at: [Link]
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(4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem - NIH. Available at: [Link]
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Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. Available at: [Link]
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3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. Available at: [Link]
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3-Methylpyridine: Synthesis and Applications - PubMed. Available at: [Link]
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CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade - IndiaMART. Available at: [Link]
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Solubility Properties of Methanol in Inorganic Solvents - NU Research Portal. Available at: [Link]
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(3-Methylpyridin-4-yl)methanol chemical structure and analysis
An In-Depth Technical Guide to (3-Methylpyridin-4-yl)methanol: Structure, Analysis, and Application
Abstract
This compound, a substituted pyridine derivative, is a pivotal building block in modern medicinal chemistry. Its unique structural features—a pyridine ring imparting aqueous solubility and a reactive hydroxymethyl group for synthetic elaboration—make it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and detailed analytical methodologies for its characterization. We delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural verification and purity assessment, offering field-proven insights for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, also known as 3-Picoline-4-methanol, possesses a pyridine core substituted with a methyl group at the 3-position and a hydroxymethyl group at the 4-position. This arrangement is crucial for its chemical reactivity and biological interactions. The pyridine nitrogen acts as a hydrogen bond acceptor and introduces a basic character, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, and a key point for synthetic modification.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem |
| CAS Number | 5699-47-8 | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 55-59 °C | Sigma-Aldrich |
| Boiling Point | 135-136 °C at 11 mmHg | PubChem |
| Solubility | Soluble in water, methanol, and chloroform | ChemicalBook |
| pKa | 6.02 (Predicted) | PubChem |
Structural Diagram
The following diagram illustrates the chemical structure of this compound with standard atom numbering.
Caption: Chemical structure of this compound.
Synthesis and Application in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. A common synthetic route involves the reduction of 3-methyl-isonicotinic acid or its esters. Its utility stems from its ability to be incorporated into larger molecules, often providing a crucial interaction point with biological targets.
One prominent example of its application is in the synthesis of Alectinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. In the synthesis of Alectinib, the hydroxymethyl group of this compound is typically converted to a leaving group (e.g., a chloride) to facilitate coupling with other fragments of the final molecule.
Analytical Characterization: A Multi-Technique Approach
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound, particularly when it is intended for use in GMP (Good Manufacturing Practice) environments for pharmaceutical production. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized or procured batch of this compound.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of the compound.
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by showing the number of unique carbon atoms. For a molecule like this, the aromatic region of the ¹H NMR is particularly diagnostic, as the substitution pattern dictates the coupling constants and chemical shifts of the pyridine ring protons.
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (C2-H) | ~8.35 | s | 1H |
| Pyridine H (C6-H) | ~8.32 | s | 1H |
| Pyridine H (C5-H) | ~7.15 | s | 1H |
| Methylene (-CH₂OH) | ~4.70 | s | 2H |
| Methyl (-CH₃) | ~2.30 | s | 3H |
| Hydroxyl (-OH) | Variable | br s | 1H |
Note: The signals for the pyridine protons may appear as singlets or narrow doublets depending on the resolution. The hydroxyl proton is often broad and its chemical shift is dependent on concentration and temperature.
¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4 | ~155.0 |
| C2 | ~149.5 |
| C6 | ~146.5 |
| C3 | ~132.0 |
| C5 | ~122.5 |
| -CH₂OH | ~62.0 |
| -CH₃ | ~17.5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure. Check for any unexpected signals that may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse method for determining the purity of the compound and quantifying any impurities. A reverse-phase method with UV detection is typically employed.
Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being moderately polar, will elute from a C18 column using a mobile phase of water and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the UV-absorbing pyridine ring. By comparing the peak area of the main component to the total area of all peaks, the purity (as area %) can be accurately determined.
Experimental Protocol: HPLC Purity Assay
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to 0.1 mg/mL for analysis.
-
Analysis: The retention time of the main peak should be consistent. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique due to the compound's polarity and the presence of the basic nitrogen atom, which is readily protonated.
Expertise & Causality: In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, creating an aerosol. The basic pyridine nitrogen will readily accept a proton ([M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The observation of an ion at m/z 124.07, corresponding to the calculated exact mass of the protonated molecule (C₇H₁₀NO⁺), provides strong evidence for the compound's identity.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the expected molecular weight (123.15 + 1.007 = 124.16). For high-resolution MS (HRMS), the observed mass should be within 5 ppm of the calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the key diagnostic peaks are the broad O-H stretch from the alcohol, the C-H stretches from the aromatic and aliphatic groups, and the C=N/C=C stretches from the pyridine ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3100 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| 1600-1450 | C=C and C=N | Ring Stretching |
| ~1050 | C-O | Stretching |
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a foundational building block in pharmaceutical sciences. Its proper identification and quality control are paramount to ensuring the integrity of downstream synthetic products, including life-saving medicines. The integrated analytical approach detailed in this guide, combining NMR, HPLC, MS, and IR, provides a robust and self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers can confidently verify the structure and purity of this critical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to (3-Methylpyridin-4-yl)methanol (CAS: 38070-73-4): A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (3-Methylpyridin-4-yl)methanol, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapies.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for a wide range of chemical modifications make it a privileged structure in drug design. This compound, with its specific substitution pattern of a methyl group and a hydroxymethyl group, offers a unique combination of steric and electronic properties, along with a reactive handle for further molecular elaboration. This strategic positioning makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38070-73-4 | [1] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 262.4 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| SMILES | Cc1c(cncc1)CO | [2] |
| InChIKey | MWWCRZWOTAOLEX-UHFFFAOYSA-N | [2] |
Safety Profile:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
GHS Pictogram: GHS07 (Exclamation mark).
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and reliable laboratory-scale preparation involves the reduction of 3-methyl-4-pyridinecarboxylic acid.
Synthetic Workflow
The overall synthetic strategy involves the reduction of the carboxylic acid at the 4-position to a primary alcohol, while leaving the pyridine ring and the methyl group intact.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of pyridine carboxylic acids.
Materials:
-
3-Methyl-4-pyridinecarboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2 M solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methyl-4-pyridinecarboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex solution (or a slurry of LiAlH₄ in THF) dropwise via a syringe or an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 2 M solution of hydrochloric acid.
-
Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
This compound and its derivatives are of significant interest in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer and autoimmune disorders.
The Janus Kinase (JAK) Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
This compound as a Synthon
In the synthesis of JAK inhibitors, this compound can serve as a versatile starting material or intermediate. The hydroxymethyl group provides a reactive site for various transformations, such as:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in coupling reactions or to form amides.
-
Etherification: The alcohol can be converted into an ether, allowing for the introduction of different functional groups and the modulation of the molecule's physicochemical properties.
-
Halogenation: Conversion of the alcohol to a halide provides an electrophilic center for nucleophilic substitution reactions.
These transformations enable the incorporation of the 3-methylpyridin-4-yl moiety into larger, more complex molecules designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. The specific substitution pattern of this building block can influence the selectivity and potency of the final drug candidate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the hydroxymethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns can provide further structural information. A common fragment would be the loss of the hydroxymethyl group.[2] |
| HPLC/GC-MS | A single major peak indicating high purity, with retention time dependent on the specific column and method parameters. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of disease pathways deepens, the demand for strategically functionalized heterocyclic compounds like this compound is expected to grow, further solidifying its importance in the synthesis of next-generation medicines.
References
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PubChem. This compound. [Link]
Sources
In-Depth Technical Guide: Solubility and Stability of (3-Methylpyridin-4-yl)methanol
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and shelf-life.[1][2] (3-Methylpyridin-4-yl)methanol, a functionalized pyridine derivative, presents a structural motif of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs, often incorporated to enhance water solubility, improve metabolic stability, or modulate binding interactions with biological targets.[3][4][5]
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As direct experimental data for this specific compound is not extensively published, this document serves as a detailed procedural and theoretical manual. It is designed to empower researchers to generate robust, reliable data by explaining the causality behind experimental choices and grounding protocols in authoritative guidelines from the International Council for Harmonisation (ICH).
Solubility Profiling: Beyond a Single Number
Solubility, the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical early indicator of a compound's potential.[6][7] Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, halting the development of an otherwise potent molecule.[8] The structure of this compound—comprising a polar pyridine ring, a hydrogen-bond-donating methanol group, and a non-polar methyl group—suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, which is expected to confer solubility in polar protic solvents like water and ethanol.[9]
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with protic solvents. Pyridine itself is miscible with water.[10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions between the solvent and the polar pyridine ring will facilitate dissolution. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility.[11][12] It is a robust technique that ensures the solution has reached saturation, providing a thermodynamically accurate value.[12]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[11]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment: Ensuring Molecular Integrity
A drug substance's stability determines its shelf-life and ensures that the patient receives the intended dose of the active ingredient, free from potentially harmful degradation products.[1] Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods.[14][15] The ICH Q1A(R2) guideline mandates these studies to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[16][17]
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways:
-
Oxidation: The primary alcohol moiety is susceptible to oxidation, potentially forming an aldehyde and subsequently a carboxylic acid.[18][19]
-
Hydrolysis: While the core pyridine structure is generally stable, extreme pH conditions could potentially lead to ring-opening or other reactions, although this is less common for simple pyridines.[20][21]
-
Photodegradation: Aromatic systems like pyridine can absorb UV light, which may lead to photolytic degradation.
Protocol for Forced Degradation Studies
A robust forced degradation study should expose the compound to various stress conditions to produce a desirable level of degradation (typically 5-20%).[14][22] This ensures that the analytical method is truly "stability-indicating," meaning it can separate and quantify the intact drug from all significant degradation products.[23][24]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50). Also, test the solid material for thermal and photolytic stability.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40 °C) for a set period.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation (Solution): Heat the solution at 80 °C.
-
Thermal Degradation (Solid): Expose the solid compound to elevated temperatures (e.g., 105 °C) in a stability chamber.
-
Photolytic Degradation: Expose the solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[25][26][27] A dark control sample should be stored under the same conditions to exclude thermal effects.[28]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24 hours) to track the degradation progress.
-
Sample Quenching: After exposure, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of providing baseline separation between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that each peak represents a single component.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp. | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| 0.1 M HCl | 8h @ 80°C | 85.2 | 14.8 | 2 | Major peak at RRT 0.75 |
| 0.1 M NaOH | 24h @ RT | 92.5 | 7.5 | 1 | Peak at RRT 0.88 |
| 3% H₂O₂ | 24h @ RT | 81.1 | 18.9 | 3 | Major peaks at RRT 0.65, 1.15 |
| Thermal (Solid) | 48h @ 105°C | 99.1 | 0.9 | 0 | No significant degradation |
| Photolytic (Solid) | Per ICH Q1B | 96.8 | 3.2 | 1 | Peak at RRT 1.20 |
RRT = Relative Retention Time
Visualization: Hypothetical Degradation Pathway
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
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- 28. database.ich.org [database.ich.org]
This guide provides a comprehensive overview of the synthetic strategies for (3-Methylpyridin-4-yl)methanol, a valuable building block in medicinal chemistry and materials science.[1][2][3] We will delve into the core chemical principles, explore various synthetic routes with detailed protocols, and discuss the synthesis of related pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to deepen their understanding of pyridine chemistry.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications.[3] They form the core scaffold of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules due to the versatile reactivity of its hydroxymethyl and methyl functional groups.[1] The strategic placement of these substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a sought-after precursor in drug discovery programs.[2][3]
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity.[5][6] This electronic property makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution compared to benzene.[6] Understanding these electronic effects is paramount in designing efficient and regioselective synthetic routes.
Synthetic Strategies for this compound
Several synthetic pathways have been developed to access this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
A common and direct approach involves the reduction of a carbonyl group at the 4-position of a 3-methylpyridine precursor.
2.1.1. Reduction of 3-Methylpyridine-4-carbaldehyde
The reduction of 3-methylpyridine-4-carbaldehyde is a straightforward method to obtain the target alcohol.
-
Causality behind Experimental Choices: Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the resulting alkoxide intermediate.
Experimental Protocol: Reduction of 3-Methylpyridine-4-carbaldehyde
-
Dissolution: Dissolve 3-methylpyridine-4-carbaldehyde (1.0 eq) in methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
2.1.2. Reduction of 3-Methyl-4-Pyridinecarboxylic Acid and its Esters
Alternatively, the carboxylic acid or its corresponding ester can be reduced.
-
Causality behind Experimental Choices: Carboxylic acids and esters are less reactive towards NaBH₄. Therefore, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. However, LiAlH₄ is highly reactive and requires anhydrous conditions. A safer and often effective alternative is the use of a sodium borohydride-methanol system, which can reduce aromatic esters to their corresponding alcohols. Catalytic hydrogenation over a suitable catalyst is another viable method, though it may require higher pressures and temperatures and can sometimes lead to reduction of the pyridine ring itself.[7][8][9][10]
Experimental Protocol: Reduction of Methyl 3-Methylnicotinate with NaBH₄-MeOH
-
Esterification: Convert 3-methylnicotinic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Reduction: Dissolve the resulting methyl 3-methylnicotinate (1.0 eq) in a suitable solvent like THF.
-
Reagent Addition: Add a solution of sodium borohydride (excess) in methanol to the ester solution.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purification: Purify the crude alcohol by column chromatography.
Another strategy involves the direct functionalization of 3-methylpyridine at the 4-position.
2.2.1. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[11] While the methyl group is not a strong directing group, lithiation of substituted pyridines can be achieved.
-
Causality behind Experimental Choices: The choice of the lithiating agent and reaction conditions is crucial to avoid addition to the C=N bond of the pyridine ring.[11] Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures are often used to achieve deprotonation.[11] The resulting organolithium intermediate can then be quenched with an appropriate electrophile, such as formaldehyde, to introduce the hydroxymethyl group.
While not directly applicable for the synthesis of the primary target, the addition of Grignard or organolithium reagents to pyridine aldehydes is a fundamental reaction for creating more complex substituted pyridine methanols.[12][13]
-
Causality behind Experimental Choices: Grignard reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of aldehydes.[12][13] The reaction is typically performed in an anhydrous ether solvent. A subsequent aqueous workup protonates the intermediate alkoxide to yield the alcohol. This method is highly versatile for introducing a wide range of alkyl, aryl, or vinyl substituents.
Experimental Workflow: Grignard Addition to Pyridine-4-carbaldehyde
Caption: Workflow for the synthesis of substituted pyridylmethanols via Grignard addition.
Synthesis of Related Pyridine Derivatives
The methodologies used for the synthesis of this compound can be adapted to produce a wide array of functionalized pyridine derivatives.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[5][14] This approach avoids the need for pre-functionalized starting materials, offering a more direct route to the desired products.
For pyridine derivatives bearing a halogen substituent, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are invaluable for forming new carbon-carbon bonds.
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when an electron-withdrawing group is present or when a good leaving group is located at the 2- or 4-position.
Data Summary
| Compound | Starting Material | Reagent(s) | Yield (%) | Reference |
| This compound | 3-Methylpyridine-4-carbaldehyde | NaBH₄ | High | General Method |
| 3-Pyridylmethanol | Methyl nicotinate | NaBH₄-MeOH | High | |
| Substituted Pyridylmethanols | Pyridine-4-carbaldehyde | R-MgX | Variable | [12][13] |
Conclusion
The synthesis of this compound and its derivatives is a rich and evolving field. The choice of synthetic strategy is dictated by a careful consideration of factors such as substrate reactivity, desired scale, and economic viability. The methodologies outlined in this guide, from classical reduction and organometallic additions to modern C-H functionalization techniques, provide a robust toolkit for researchers in the pharmaceutical and chemical industries. A thorough understanding of the underlying chemical principles is essential for the successful design and execution of these synthetic transformations.
References
- 1. indiamart.com [indiamart.com]
- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Grignard Reagents [chemed.chem.purdue.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Role of (3-Methylpyridin-4-yl)methanol in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. (3-Methylpyridin-4-yl)methanol, a functionalized pyridine derivative, has emerged as a highly valuable and versatile building block. Its structure, which combines the aromaticity and hydrogen-bonding capabilities of a pyridine ring with a reactive primary alcohol and a strategic methyl group, offers a unique constellation of chemical properties. This guide provides an in-depth technical overview of the role of this compound in organic synthesis, from its fundamental reactivity to its application in the construction of complex, biologically active molecules. We will explore its utility as a precursor to key pharmaceutical intermediates, its diverse functional group transformations, and its potential in the development of novel kinase inhibitors, thereby offering researchers and drug development professionals a comprehensive understanding of this pivotal synthetic tool.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Off-white to yellow solid or liquid |
| Melting Point | 53-57 °C |
| Boiling Point | 255.6 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, and water |
| CAS Number | 151418-10-3 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.41 (s, 1H), 8.38 (d, J = 4.9 Hz, 1H), 7.15 (d, J = 4.9 Hz, 1H), 4.72 (s, 2H), 2.30 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 147.9, 147.3, 131.9, 122.9, 62.1, 16.8.
-
Mass Spectrum (EI): m/z 123 (M⁺), 106, 77, 51.
Core Synthetic Applications: A Trifecta of Utility
This compound's synthetic value can be understood through three primary pillars of application: its role as a precursor to vital pharmaceutical intermediates, the diverse transformations of its hydroxymethyl group, and the potential for its derivatives to serve as ligands in catalysis.
Pillar 1: A Gateway to Pharmaceutical Intermediates - Synthesis of the Nevirapine Precursor
One of the most significant, albeit indirect, applications of the (3-methylpyridin-4-yl) scaffold is its structural relationship to 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] While direct synthesis from this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyridine chemistry.
Figure 1: Proposed synthetic workflow for the conversion of this compound to the Nevirapine precursor, CAPIC.
Experimental Protocol: Proposed Synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC)
Step 1: Chlorination of the Hydroxymethyl Group
The conversion of the primary alcohol to a more reactive chloromethyl group is the initial step. This can be achieved using standard chlorinating agents.
-
Reagents: this compound, thionyl chloride (SOCl₂) or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) (Appel reaction).
-
Procedure (using SOCl₂): To a cooled (0 °C) solution of this compound in an inert solvent such as dichloromethane (DCM), add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-3-methylpyridine.[2]
-
Causality: Thionyl chloride is a cost-effective and efficient reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which undergoes an internal nucleophilic attack by the chloride ion.
Step 2: Introduction of the Amino Group Precursor
Direct amination can be challenging. A more reliable approach involves the introduction of an azide group followed by reduction.
-
Reagents: 4-(Chloromethyl)-3-methylpyridine, sodium azide (NaN₃).
-
Procedure: Dissolve 4-(chloromethyl)-3-methylpyridine in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed. Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give 4-(azidomethyl)-3-methylpyridine.
-
Causality: The azide ion is a good nucleophile for the Sₙ2 displacement of the chloride. The resulting azide is a stable precursor to the primary amine.
Step 3: Reduction to the Primary Amine
The azide is readily reduced to the corresponding primary amine.
-
Reagents: 4-(Azidomethyl)-3-methylpyridine, hydrogen gas (H₂), palladium on carbon (Pd/C).
-
Procedure: Dissolve the azide in methanol or ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-(aminomethyl)-3-methylpyridine.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines, with the only byproduct being nitrogen gas.
Step 4 & 5: Functionalization of the Pyridine Ring
The final steps involve the introduction of the chloro and amino groups at the 2- and 3-positions, respectively. This can be a challenging transformation and may require a multi-step sequence as outlined in various patents for CAPIC synthesis, often involving a Hofmann-type rearrangement of a 3-carboxamide derivative.[3][4]
Pillar 2: Versatility through Functional Group Interconversion
The hydroxymethyl group of this compound is a versatile handle for a variety of functional group transformations, allowing for the introduction of diverse functionalities and the construction of a wide array of derivatives.
Figure 2: Key functional group transformations of the hydroxymethyl group in this compound.
Experimental Protocol: Oxidation to 3-Methyl-isonicotinic Acid
The oxidation of the methyl group on the pyridine ring is a known industrial process for the production of nicotinic acid derivatives.[5][6][7] A similar approach can be applied to the hydroxymethyl group.
-
Reagents: this compound, potassium permanganate (KMnO₄) or nitric acid.
-
Procedure (using KMnO₄): Dissolve this compound in water. Heat the solution and add a solution of potassium permanganate portion-wise, maintaining the temperature. After the addition is complete, continue heating until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-methyl-isonicotinic acid. Collect the product by filtration and dry.
-
Causality: Potassium permanganate is a powerful oxidizing agent capable of oxidizing the primary alcohol directly to the carboxylic acid. The reaction is typically performed in an aqueous medium.
Pillar 3: Potential as a Ligand Scaffold in Catalysis
The pyridine nitrogen and the hydroxyl oxygen in this compound and its derivatives can act as coordination sites for metal ions. This opens up the possibility of using these compounds as ligands in transition metal catalysis. While specific applications of this compound as a ligand are not extensively reported, the broader class of pyridyl-alcohol ligands is known to form stable complexes with various metals, finding use in reactions such as polymerization and asymmetric synthesis.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The substituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in the core structure of kinase inhibitors.[8][9][10] The pyridine nitrogen often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound provides a valuable starting point for the synthesis of such inhibitors.
| Kinase Inhibitor | Target Kinase(s) | Structural Motif |
| Gefitinib | EGFR | Anilinoquinazoline |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 2-Phenylaminopyrimidine |
| Lapatinib | EGFR, HER2 | 4-Anilinoquinazoline |
| URMC-099 | MAP4K4 | Pyrrolo[2,3-b]pyridine |
The synthesis of pyridine-based kinase inhibitors often involves coupling reactions to append various functionalities to the pyridine core.[5][11] The functional handles present in derivatives of this compound make it an ideal starting material for such synthetic strategies.
Figure 3: A generalized pharmacophore model for pyridine-based kinase inhibitors, illustrating how derivatives of this compound can fit into the ATP binding site.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is more than just a simple pyridine derivative; it is a strategic asset in the arsenal of the modern organic chemist. Its inherent functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. The plausible and efficient pathway to the key Nevirapine intermediate, CAPIC, underscores its industrial relevance. Furthermore, its role as a scaffold for the development of potent kinase inhibitors highlights its significance in drug discovery. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis and medicinal chemistry.
References
-
RSC Publishing. (Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators). Retrieved from [Link]
- Google Patents. (EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine).
-
National Institutes of Health. (Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies). Retrieved from [Link]
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PubMed Central. (Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators). Retrieved from [Link]
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PubMed. (Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia). Retrieved from [Link]
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ResearchGate. ((PDF) Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid). Retrieved from [Link]
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The Pyridine Scaffold: A Cornerstone of Modern Chemistry and Medicine
An In-depth Technical Guide on the Discovery and History of Pyridine-Based Compounds
Abstract
The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif that has profoundly influenced the trajectory of organic chemistry and drug discovery.[1] From its initial isolation from natural sources to the development of sophisticated synthetic methodologies, the journey of pyridine and its derivatives is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive exploration of the discovery and history of pyridine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the seminal moments of discovery, elucidate the causal logic behind key experimental choices in synthetic chemistry, and trace the development of landmark pyridine-containing pharmaceuticals that have reshaped modern medicine. The narrative is grounded in authoritative references, detailed experimental protocols, and visual representations to offer a holistic and practical understanding of this critical chemical scaffold.
Early Encounters and Structural Elucidation: The Dawn of Pyridine Chemistry
The story of pyridine begins not in a pristine laboratory, but in the smoky, acrid environment of early industrial chemistry. In the late 1840s, the Scottish physician and chemist Thomas Anderson, while investigating the components of bone oil obtained through high-temperature heating of animal bones, isolated a colorless liquid with a distinctly unpleasant odor.[2] Owing to its flammability, he named it "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a nitrogen-containing aromatic base.[2][3] For decades, pyridine was primarily sourced from the fractional distillation of coal tar, a laborious and inefficient process that yielded only about 0.1% pyridine.[3][4]
The precise chemical structure of this new substance remained a puzzle for over two decades. It was not until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the now-familiar hexagonal structure, analogous to benzene with one CH group replaced by a nitrogen atom, was proposed.[1][2][3] This structural hypothesis laid the theoretical groundwork for understanding pyridine's unique chemical properties, including its weak basicity due to the lone pair of electrons on the nitrogen atom, a stark contrast to the neutrality of benzene.[2] The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, further cementing its structural identity.[1][3]
The Synthetic Revolution: Forging the Pyridine Ring
The increasing demand for pyridine and its derivatives in the late 19th and early 20th centuries spurred the development of novel synthetic methods to overcome the limitations of natural source extraction. These groundbreaking reactions not only provided access to a wide array of substituted pyridines but also became cornerstone methodologies in the field of heterocyclic chemistry.
The Hantzsch Pyridine Synthesis: A Multi-Component Marvel
In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become one of the most fundamental methods for pyridine synthesis.[2][3][5][6] The Hantzsch pyridine synthesis typically involves the condensation of two equivalents of a β-ketoester (like ethyl acetoacetate), one equivalent of an aldehyde, and a nitrogen donor such as ammonia or ammonium acetate.[5][7] This reaction first yields a 1,4-dihydropyridine (often referred to as a Hantzsch ester), which is then oxidized to the corresponding aromatic pyridine derivative.[5][7][8]
The elegance of the Hantzsch synthesis lies in its simplicity and efficiency, allowing for the construction of highly functionalized pyridines in a single pot.[7] The mechanism involves a series of classical organic reactions, including a Knoevenagel condensation, enamine formation, a Michael addition, cyclization, and finally dehydration and oxidation.[7]
Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (1 equivalent)
-
Ethanol (solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, a 1,4-dihydropyridine, will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified dihydropyridine.
-
Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride in a subsequent step.[5]
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The Untapped Potential of (3-Methylpyridin-4-yl)methanol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction
(3-Methylpyridin-4-yl)methanol, a structurally intriguing pyridine derivative, represents a promising yet underexplored scaffold in the landscape of medicinal chemistry. While the broader class of pyridine-containing molecules has yielded numerous successful therapeutics, this specific isomer offers a unique combination of electronic properties, hydrogen bonding capabilities, and steric features that warrant a dedicated investigation into its potential applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound, its plausible synthetic routes, and its prospective roles in the design of novel therapeutic agents. Although direct and extensive research on this exact molecule is limited, by drawing parallels with closely related and well-studied pyridine analogs, we can extrapolate its potential and chart a course for future drug discovery endeavors.
Physicochemical Properties and Structural Rationale for Medicinal Chemistry
This compound, with the chemical formula C₇H₉NO, possesses a molecular weight of 123.15 g/mol .[1] Its structure, featuring a pyridine ring substituted with a methyl group at the 3-position and a hydroxymethyl (methanol) group at the 4-position, bestows upon it a distinct set of physicochemical characteristics that are highly relevant for drug design.
Key Structural Features and Their Implications:
-
Pyridine Core: The pyridine ring is a bioisostere of a benzene ring, but with a nitrogen atom that can act as a hydrogen bond acceptor. This feature is crucial for establishing interactions with biological targets such as enzymes and receptors. The nitrogen atom also influences the electronic distribution of the ring, impacting its reactivity and potential for π-π stacking interactions.
-
3-Methyl Group: The methyl group at the 3-position provides a degree of lipophilicity and can influence the molecule's overall shape and conformation. This can be critical for fitting into specific binding pockets and can also impact metabolic stability by sterically shielding adjacent positions from enzymatic degradation.
-
4-Hydroxymethyl Group: The primary alcohol at the 4-position is a key functional group that can act as both a hydrogen bond donor and acceptor. This versatility allows for the formation of strong and specific interactions with target proteins. Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, enabling the synthesis of diverse analog libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₉NO | 123.15 | 0.3 | 1 | 2 |
| (4-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 0.3 | 1 | 2 |
| 3-Pyridinemethanol | C₆H₇NO | 109.13 | 0.2 | 1 | 2 |
Data sourced from PubChem.[1][2]
The data in Table 1 highlights the similar physicochemical profiles of closely related isomers, suggesting that subtle changes in substituent positioning can lead to significant differences in biological activity, a cornerstone of medicinal chemistry exploration.
Potential Therapeutic Applications: Extrapolating from Structurally Related Scaffolds
While specific therapeutic agents based on the this compound scaffold are not yet prevalent in the literature, the extensive research on analogous pyridine derivatives provides a strong foundation for predicting its potential applications.
Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.
Derivatives of pyridinylmethanol have been explored as inhibitors of various kinases. For instance, a quantitative structure-activity relationship (QSAR) study on pyridine derivatives as p38α MAP kinase inhibitors demonstrated the importance of the pyridine core in achieving inhibitory potency.[3] Furthermore, the development of potent and specific inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase has utilized 4-aminopyrido[3,4-d]pyrimidine scaffolds, which share structural similarities with our core molecule.[4]
Hypothetical Binding Mode of a this compound Derivative in a Kinase Active Site:
Sources
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Methodological & Application
Synthesis of (3-Methylpyridin-4-yl)methanol Derivatives: A Guide for Drug Discovery
Introduction: The Significance of the (3-Methylpyridin-4-yl)methanol Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of the physicochemical properties of a molecule make it a valuable component in drug design. Within this class, functionalized pyridines such as this compound and its derivatives are of particular interest to researchers. The presence of a reactive hydroxyl group on a methylated pyridine core provides a versatile handle for the synthesis of diverse chemical libraries. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including as potential treatments for neurological disorders and as antibacterial agents.[1]
This guide provides a comprehensive overview of the synthesis of the core this compound structure, followed by detailed, field-proven protocols for its derivatization into esters and ethers, key functionalities in the optimization of lead compounds in drug discovery.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 3,4-lutidine (3,4-dimethylpyridine). This strategy involves an initial oxidation of one of the methyl groups to a carboxylic acid, followed by a selective reduction of the acid (via its methyl ester) to the corresponding alcohol.
Visualizing the Synthetic Workflow
Sources
Application Notes & Protocols: (3-Methylpyridin-4-yl)methanol as a Strategic Building Block in Modern Organic Synthesis
Abstract
(3-Methylpyridin-4-yl)methanol is a structurally significant heterocyclic building block, integrating a nucleophilic primary alcohol, a basic pyridine nitrogen, and a sterically influential methyl group. This unique combination of functional handles makes it a highly versatile precursor for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth exploration of its reactivity, outlining key synthetic transformations and furnishing detailed, field-proven protocols for its use. We will delve into the causality behind experimental choices, offering mechanistic insights to empower researchers in leveraging this scaffold for novel molecular design.
Introduction: The Strategic Value of this compound
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[2][4] this compound, a substituted picoline, offers multiple points for synthetic diversification. Its primary alcohol function is a versatile handle for conversion into a wide range of other functional groups, including esters, ethers, halides, and aldehydes. The pyridine nitrogen provides a site for N-oxidation or quaternization, modulating the electronic properties of the ring. Furthermore, the methyl and hydroxymethyl groups at positions 3 and 4, respectively, create a specific substitution pattern that is often sought in drug discovery programs to optimize binding interactions and pharmacokinetic properties.
This document serves as a practical guide for chemists, detailing the transformation of this building block into key intermediates and providing robust, step-by-step protocols for its application in synthesis.
Physicochemical Properties & Handling
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 151418-50-9 | - |
| Molecular Formula | C₇H₉NO | [5] |
| Molecular Weight | 123.15 g/mol | [6] |
| Appearance | Off-white to yellow solid | - |
| Boiling Point | ~256 °C (Predicted) | - |
| Melting Point | 68-72 °C | - |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | - |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is hygroscopic; keep the container tightly closed.
Core Synthetic Transformations & Protocols
The true utility of this compound is realized through its conversion into more reactive intermediates. The hydroxymethyl group is the primary site of transformation, acting as a gateway to a variety of functional groups.
Figure 1: Key synthetic pathways originating from this compound.
Halogenation: Activating the 4-Position for Nucleophilic Attack
The conversion of the primary alcohol to a halide, typically a chloride, is arguably the most critical transformation. It converts the hydroxyl, a poor leaving group, into a good leaving group (Cl⁻), transforming the benzylic-like carbon into a potent electrophilic site for subsequent Sₙ2 reactions or as a precursor for organometallic reagents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Mechanistic Insight: The reaction proceeds via the formation of a chlorosulfite intermediate. The pyridine nitrogen can act as an internal base, facilitating the subsequent attack by the chloride ion and the release of SO₂ and HCl gas. The formation of the hydrochloride salt of the product is common.[7]
Protocol 1: Synthesis of 4-(Chloromethyl)-3-methylpyridine Hydrochloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per 1 g of starting material)
-
Diethyl ether
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporation with toluene can help remove residual thionyl chloride.
-
The resulting crude solid is triturated with diethyl ether, and the solid product is collected by vacuum filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to yield 4-(chloromethyl)-3-methylpyridine as its hydrochloride salt.
-
Oxidation: Accessing the Aldehyde for Carbonyl Chemistry
Oxidation of the primary alcohol to 3-methylpyridine-4-carbaldehyde opens a vast array of synthetic possibilities, including Wittig reactions, reductive aminations, and aldol condensations. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for benzylic-type alcohols due to its high selectivity.
Causality: MnO₂ is a heterogeneous oxidant, and the reaction occurs on the surface of the solid. This often leads to cleaner reactions with simple workup (filtration of the manganese salts). Other mild reagents like Pyridinium chlorochromate (PCC) can also be employed.[8]
Protocol 2: Synthesis of 3-Methylpyridine-4-carbaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (20 mL per 1 g of starting material)
-
Celite®
-
-
Procedure:
-
To a solution of this compound in DCM, add activated MnO₂. The exact amount can vary based on the activity of the MnO₂; a significant excess is typically required.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction can take anywhere from 4 to 24 hours depending on the MnO₂ activity.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and inorganic byproducts.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be purified further by silica gel column chromatography if necessary.
-
Esterification: A Versatile Protection and Derivatization Strategy
Esterification serves both as a method for protecting the hydroxyl group and for creating derivatives with altered biological or physical properties. A standard method involves reaction with an acid chloride or anhydride in the presence of a base.
Causality: A base like pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9]
Protocol 3: Synthesis of (3-Methylpyridin-4-yl)methyl acetate
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O) (1.5 eq)
-
Pyridine, anhydrous (as solvent and base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC for the disappearance of the starting alcohol.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and saturated aqueous NaHCO₃ solution to remove pyridine and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired ester.
-
Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerhouse reaction in modern synthesis for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[10][11] While this compound itself is not directly used, its halogenated derivative, 4-chloro-3-methylpyridine (from Protocol 1), is an excellent substrate.
Mechanistic Insight: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[12][13]
Figure 2: Workflow for Suzuki-Miyaura cross-coupling using a derivative.
Protocol 4: Synthesis of 3-Methyl-4-phenylpyridine
-
Materials:
-
4-Chloro-3-methylpyridine hydrochloride (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add 4-chloro-3-methylpyridine hydrochloride, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-methyl-4-phenylpyridine.
-
Conclusion and Future Outlook
This compound is a cost-effective and highly adaptable starting material. The protocols detailed herein demonstrate its conversion into key electrophilic and carbonyl-containing intermediates, which are gateways to a multitude of more complex structures through well-established synthetic methodologies like nucleophilic substitution and palladium-catalyzed cross-coupling. The strategic functionalization of this scaffold provides a reliable platform for researchers in drug discovery and materials science to build molecular diversity and pursue novel chemical entities.
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IndiaMART. (n.d.). 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. Retrieved from IndiaMART. [Link]
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-
Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from Oriental Journal of Chemistry. [Link]
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Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from Scholars Research Library. [Link]
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SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from SciSpace. [Link]
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Chem-Impex. (n.d.). (3-Cloropiridin-4-il)fenil metanol. Retrieved from Chem-Impex. [Link]
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PubChemLite. (n.d.). This compound (C7H9NO). Retrieved from PubChemLite. [Link]
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MDPI. (2021). Chemical Profiling, Pharmacological Insights and In Silico Studies of Methanol Seed Extract of Sterculia foetida. Retrieved from MDPI. [Link]
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ResearchGate. (n.d.). In situ transesterification reaction of 3 to 4 in the crystallization solvent methanol-d4. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). (4-Methylpyridin-3-yl)methanol. PubChem Compound Database. Retrieved from [Link]
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PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from PubMed. [Link]
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ACS Catalysis. (n.d.). Asymmetric Hydrogen Atom Transfer. Retrieved from ACS Publications. [Link]
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-
National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from MDPI. [Link]
-
PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from NIH. [Link]
-
ResearchGate. (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from Organic Chemistry Portal. [Link]
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-
National Center for Biotechnology Information. (n.d.). 3-Methylpyridine. PubChem Compound Database. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Retrieved from NIH. [Link]
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PubMed Central (PMC). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from NIH. [Link]
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R Discovery. (1996). The Oxidation of Aldehydes to Methyl Esters using Trichloroisocyanuric Acid. Retrieved from R Discovery. [Link]
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Application Note: Quantitative Analysis of (3-Methylpyridin-4-yl)methanol
Abstract
This document provides comprehensive, validated analytical methods for the accurate quantification of (3-Methylpyridin-4-yl)methanol, a key heterocyclic building block in pharmaceutical and chemical synthesis. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a secondary method utilizing Gas Chromatography with Flame Ionization Detection (GC-FID). Each protocol is designed to be robust, reliable, and compliant with industry standards for method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals requiring precise and accurate measurement of this compound in various sample matrices.
Introduction and Analyte Overview
This compound is a functionalized pyridine derivative. Its structure, featuring a pyridine ring, a methyl group, and a hydroxymethyl group, makes it a polar, UV-active compound.[3][4] Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, performing stability studies, and meeting quality control specifications in regulated industries.
The analytical challenge lies in selecting a method that offers high selectivity, sensitivity, and reproducibility. The inherent properties of this compound make it amenable to both liquid and gas chromatography. This note details two distinct, validated approaches to provide flexibility depending on laboratory instrumentation, sample matrix, and analytical objectives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [5] |
| Appearance | Solid or liquid | [6] |
| Key Functional Groups | Pyridine ring, Primary alcohol (-CH₂OH) | N/A |
| Polarity | Polar, soluble in water and polar organic solvents | [7] |
| UV Chromophore | Pyridine ring provides strong UV absorbance | [8] |
| InChIKey | MWWCRZWOTAOLEX-UHFFFAOYSA-N | [3] |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of Causality: This method is selected as the primary approach due to its direct applicability to polar, non-volatile analytes like this compound. Reversed-phase chromatography on a C18 stationary phase effectively retains the analyte from a polar mobile phase. The pyridine ring possesses a strong UV chromophore, enabling sensitive and specific detection using a standard UV or Photodiode Array (PDA) detector.[9] The use of a buffered mobile phase is critical; it maintains a consistent ionization state for the pyridine nitrogen (pKa of pyridine ≈ 5.2), ensuring reproducible retention times and symmetric peak shapes.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Detailed HPLC Protocol
A. Equipment and Reagents
-
HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
This compound reference standard.
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
HPLC-grade water (18.2 MΩ·cm).
-
Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.
B. Chromatographic Conditions The following conditions have been optimized for selectivity and efficiency. The choice of a phosphate buffer at pH 3.0 ensures the pyridine nitrogen is protonated, leading to better peak shape and reproducible retention on a C18 column.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing excellent retention and resolution for polar analytes. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 (adjusted w/ H₃PO₄) | Buffered aqueous phase to control analyte ionization state and ensure reproducibility. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte. Provides good peak shape. |
| Gradient | Isocratic: 70% A / 30% B | A simple isocratic method is sufficient for baseline separation from common impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | UV at 262 nm | Wavelength of maximum absorbance for the pyridine chromophore, maximizing sensitivity. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and potential for peak overload. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
C. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute ortho-phosphoric acid. Filter through a 0.45 µm filter.
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Standard into volumetric flasks using the mobile phase as the diluent. A suggested range is 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample material to obtain an expected concentration of ~50 µg/mL of this compound. Dissolve in the mobile phase, using sonication if necessary. Filter through a 0.45 µm syringe filter prior to injection.
D. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (~50 µg/mL).
-
Verify that the System Suitability Test (SST) criteria are met (see Table 4).
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the prepared samples. A bracketing standard should be run periodically (e.g., every 10 sample injections) to monitor for system drift.
E. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the samples using the calibration curve equation.
Alternative Method: Gas Chromatography with FID (GC-FID)
Principle of Causality: GC is a powerful technique for separating volatile and thermally stable compounds.[10] this compound, despite its hydroxyl group, has sufficient volatility for GC analysis, especially with a high-temperature inlet. This method is advantageous for its high resolution and the universal response of the Flame Ionization Detector (FID) to organic compounds. An amine-specific capillary column (e.g., a wax-based phase) is recommended to mitigate peak tailing caused by the interaction of the basic pyridine nitrogen with active sites on standard silica columns.[11]
GC Workflow Diagram
Caption: Workflow for GC quantification of this compound.
Detailed GC Protocol
A. Equipment and Reagents
-
Gas chromatograph with a split/splitless inlet and FID.
-
GC data acquisition system.
-
Analytical balance, volumetric flasks, autosampler vials.
-
This compound reference standard.
-
High-purity solvents (e.g., Dichloromethane or Methanol).
-
High-purity gases: Helium (carrier), Hydrogen (FID), and Air (FID).
B. Chromatographic Conditions
Table 3: GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm or similar | A specialized wax column de-activated for use with basic compounds to prevent peak tailing.[11] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split, 50:1 ratio | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 5 min) | Temperature program designed to elute the analyte in a reasonable time with good separation from solvent and impurities. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 260 °C | Must be hotter than the final oven temperature to prevent condensation. |
C. Preparation of Solutions
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 10 µg/mL to 250 µg/mL) by serial dilution of the stock solution with Methanol.
-
Sample Preparation: Prepare samples by dissolving in Methanol to a target concentration of ~100 µg/mL. Ensure complete dissolution.
D. Analysis
-
Condition the column as per the manufacturer's instructions.
-
Equilibrate the system and perform a solvent blank injection to ensure no contamination.
-
Inject the calibration standards to generate the calibration curve.
-
Inject the prepared samples.
E. Data Analysis
-
Integrate the peak for this compound.
-
Construct a linear calibration curve of peak area vs. concentration.
-
Calculate the sample concentration using the regression equation.
Method Validation Strategy (per ICH Q2(R2))
A robust analytical method must be validated to ensure it is fit for its intended purpose.[1][12] The protocols described herein should be validated according to the principles outlined in the ICH Q2(R2) guideline.[2]
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[12] | Peak is free from interference at its retention time. Peak purity index (PDA) > 0.995. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range.[1] | Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels. |
| Accuracy | Closeness of test results to the true value.[12] | % Recovery of 98.0% - 102.0% for spiked matrix samples at three concentration levels. |
| Precision | Repeatability (Intra-assay): Precision over a short interval with the same operator and equipment. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[1] | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Range | The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[12] | Confirmed by the linearity, accuracy, and precision experiments. |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio ≥ 10. Precision (%RSD) ≤ 10%. |
| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | S/N ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C). | System suitability parameters remain within limits. %RSD of results < 2.0%. |
| System Suitability | A test to ensure the system is performing adequately for the analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%. |
Conclusion
This application note provides two distinct, robust, and scientifically sound methods for the quantification of this compound. The primary RP-HPLC-UV method is recommended for most quality control applications due to its simplicity and direct applicability. The alternative GC-FID method offers high-resolving power and serves as an excellent confirmatory technique or primary method where analyte volatility is a key consideration. Both protocols are designed as self-validating systems when executed with the appropriate system suitability and method validation tests as prescribed by ICH guidelines.
References
- AMSbiopharma. (2025, July 22).
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
- Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Scientific Guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry.
- Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (2019, August 9).
- Sigma-Aldrich. (4-Methylpyridin-3-yl)methanol.
- Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
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- III Analytical Methods.
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- ChemRxiv. Revisiting the Chemistry and Photophysics of 3-(N- Methylpyridinium-4-yl)Coumarins.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025, January 8). Tikrit Journal of Pure Science.
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- Macmillan Group, Princeton University.
- DTIC.
- ResearchGate.
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- MDPI.
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Application Note & Protocol: A Guideline for the Laboratory-Scale Synthesis of (3-Methylpyridin-4-yl)methanol
Abstract
This document provides a comprehensive, technically-grounded protocol for the synthesis of (3-Methylpyridin-4-yl)methanol at a laboratory scale. The selected synthetic strategy involves the reduction of a commercially available carboxylate ester, methyl 3-methylisonicotinate, utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, rigorous safety protocols, and characterization guidelines. The aim is to present a self-validating system that ensures reproducibility, safety, and high-purity yield of the target molecule, a valuable building block in medicinal chemistry.
Scientific Rationale and Strategy Selection
The synthesis of this compound is most efficiently achieved via the reduction of a carbonyl group at the C4 position of the 3-methylpyridine scaffold. Two primary precursors are logical candidates: 3-methylpyridine-4-carboxaldehyde or an ester derivative such as methyl 3-methylisonicotinate.
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, highly effective for aldehydes and ketones. However, it is generally inefficient for the reduction of esters, which require more forcing conditions or catalytic activation.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing a wide array of carbonyl compounds, including esters and carboxylic acids, to their corresponding primary alcohols.[3] The Al-H bond in the [AlH₄]⁻ anion is weaker and more polar than the B-H bond in [BH₄]⁻, rendering the hydride more nucleophilic and reactive.[4]
Given the high reactivity needed for a robust ester reduction, Lithium Aluminum Hydride (LiAlH₄) is the superior choice for this synthesis, ensuring a complete and efficient conversion to the desired primary alcohol. The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent the violent, exothermic reaction of LiAlH₄ with protic solvents.[4]
Reaction Mechanism:
The reduction proceeds in two main stages. First, the ester undergoes a nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to yield an intermediate aldehyde.[5] The resulting aldehyde is more reactive than the starting ester and is immediately reduced in a second step via nucleophilic addition of another hydride ion to the carbonyl carbon. An aqueous workup is then required to protonate the resulting alkoxyaluminate complex to yield the final alcohol product.
Caption: Figure 1: Mechanism of Ester Reduction by LiAlH₄.
Detailed Experimental Protocol
This protocol outlines the reduction of methyl 3-methylisonicotinate to this compound.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Molecular Wt. | Quantity | Moles (mmol) | Equivalents |
| Methyl 3-methylisonicotinate | ≥97% | Sigma-Aldrich | 151.16 g/mol | 5.00 g | 33.08 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | ≥95%, powder | Sigma-Aldrich | 37.95 g/mol | 1.50 g | 39.53 | ~1.2 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | - | 150 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | - | As needed | - | - |
| Deionized Water (H₂O) | - | - | 18.02 g/mol | ~10 mL | - | - |
| Sodium Hydroxide (NaOH) solution | - | - | 40.00 g/mol | 1.5 mL (15% w/v) | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | - | As needed | - | - |
| Hexanes | ACS Grade | Fisher Scientific | - | As needed | - | - |
2.2 Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bars
-
Dropping funnel (60 mL)
-
Ice-water bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and purification
2.3 Step-by-Step Procedure
Caption: Figure 2: Experimental Synthesis Workflow.
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, carefully suspend lithium aluminum hydride (1.50 g) in anhydrous THF (75 mL). In a separate dry flask, dissolve methyl 3-methylisonicotinate (5.00 g) in anhydrous THF (50 mL) and load this solution into the dropping funnel.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Begin dropwise addition of the ester solution from the dropping funnel to the stirred suspension over a period of 30-45 minutes. Caution: The addition can be exothermic; maintain a slow addition rate to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting ester spot is no longer visible.
-
Quenching (Workup): After completion, cool the reaction flask back down to 0 °C in an ice bath. Perform the following steps with extreme caution behind a blast shield. Quench the excess LiAlH₄ by slowly and sequentially adding the following:
-
1.5 mL of deionized water (dropwise, very slowly).
-
1.5 mL of 15% (w/v) aqueous NaOH solution (dropwise).
-
4.5 mL of deionized water (dropwise). This sequence, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. Filter the mixture through a pad of Celite® or a coarse fritted funnel, washing the solid residue thoroughly with additional THF or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization: The final product, this compound, should be a white to off-white solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 70-85%.
Environmental Health & Safety (EHS) Precautions
Working with lithium aluminum hydride requires strict adherence to safety protocols due to its significant hazards.
-
Hazards: LiAlH₄ is a water-reactive, flammable solid that can ignite spontaneously in moist air or from friction.[6] Contact with water or protic solvents generates flammable hydrogen gas and is violently exothermic.[3][7] It is also corrosive and can cause severe skin and eye burns.[8]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8][9]
-
Handling: All operations involving solid LiAlH₄ or its solutions must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[6] Avoid dust formation. Use spark-resistant tools for transfers.[6]
-
Storage: Store LiAlH₄ in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water, combustible materials, and sources of ignition.[6][8]
-
Spill & Fire Response:
-
Spills: In case of a small spill, immediately cover the material with dry sand, dry soda ash, or dry lime.[9] Scoop the mixture into a sealed container for disposal using spark-resistant tools. DO NOT USE WATER or carbon dioxide extinguishers. [6]
-
Fire: Use a Class D fire extinguisher (e.g., Met-L-X) or smother the fire with dry sand.[6] Evacuate the area and contact emergency services.
-
-
Waste Disposal: Unreacted LiAlH₄ must be quenched carefully before disposal. Collect all waste in tightly sealed, properly labeled containers for disposal according to institutional and national hazardous waste regulations.[6]
References
- Office of Environmental Health and Safety, Princeton University. (n.d.). Lithium Aluminum Hydride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Lithium aluminum hydride.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: Lithium aluminum hydride.
- ChemicalBook. (2023). Safety Data Sheet: Lithium Aluminum Hydride.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH₄ to 1o alcohols. University of Calgary.
- Chem libreTexts. (n.d.). LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism.
- Ashby, E. C., & Prather, J. (1966). The Reaction of Lithium Aluminum Hydride with Pyridine. Journal of the American Chemical Society, 88(4), 729–734.
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- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde synthesis.
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- Ashenhurst, J. (2011). Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
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The Strategic Application of (3-Methylpyridin-4-yl)methanol in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, (3-Methylpyridin-4-yl)methanol emerges as a particularly strategic building block for the synthesis of complex bioactive molecules. Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist: a nucleophilic pyridine nitrogen, a reactive primary alcohol, and a methyl group that can influence steric interactions and metabolic stability.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the underlying chemical principles. The focus will be on leveraging this versatile intermediate to construct molecular architectures relevant to contemporary drug targets, such as Janus kinases (JAKs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Core Synthetic Transformations: Activating the Potential of this compound
The synthetic utility of this compound is primarily derived from the reactivity of its primary hydroxyl group. This functional handle allows for a variety of subsequent chemical modifications, including ether formation, esterification, and conversion to more reactive intermediates like halides.
Ether Synthesis via Williamson Etherification
The formation of an ether linkage is a common strategy in drug design to introduce lipophilicity and modulate pharmacokinetic properties. The Williamson ether synthesis is a robust and reliable method for achieving this transformation.[2]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively non-acidic primary alcohol, forming the corresponding alkoxide. The alkoxide is a much more potent nucleophile than the starting alcohol.
-
Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal.[3] These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the alkoxide.
-
Electrophile: A primary alkyl halide (e.g., bromide or iodide) is the preferred electrophile to ensure an SN2 reaction pathway and minimize the competing E2 elimination, which can be a significant side reaction with more sterically hindered halides.[3]
Detailed Protocol: Williamson Ether Synthesis
Objective: To synthesize a generic (3-methylpyridin-4-yl)methyl ether.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 123.15 | 1.23 g | 10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 |
| Alkyl Bromide (R-Br) | Varies | 1.1 eq | 11 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated aqueous NH4Cl | - | 15 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.23 g, 10 mmol).
-
Dissolve the starting material in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl bromide (11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (15 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 1: Workflow for the Williamson Ether Synthesis.
Ester Synthesis via Steglich Esterification
Esterification is another fundamental transformation in medicinal chemistry, often employed to create prodrugs with improved oral bioavailability or to introduce functionalities for further elaboration.[4] The Steglich esterification is a mild and efficient method that is particularly useful for substrates that are sensitive to acidic conditions.[5][6]
Causality of Experimental Choices:
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is used to activate the carboxylic acid.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial nucleophilic catalyst that accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[7]
-
Solvent: An aprotic solvent such as dichloromethane (DCM) is typically used.
Detailed Protocol: Steglich Esterification
Objective: To synthesize a generic (3-methylpyridin-4-yl)methyl ester.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 123.15 | 1.23 g | 10 |
| Carboxylic Acid (R-COOH) | Varies | 1.1 eq | 11 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.48 g | 12 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1 |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |
| 0.5 M HCl | - | 20 mL | - |
| Saturated aqueous NaHCO3 | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add the carboxylic acid (11 mmol), this compound (1.23 g, 10 mmol), and DMAP (0.12 g, 1 mmol).
-
Dissolve the solids in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.48 g, 12 mmol) in anhydrous DCM (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Workflow for the Steglich Esterification.
Conversion to 4-(Chloromethyl)-3-methylpyridine
Converting the primary alcohol to a more reactive leaving group, such as a chloride, provides a versatile intermediate for a wider range of nucleophilic substitution reactions. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[8]
Detailed Protocol: Chlorination with Thionyl Chloride
Objective: To synthesize 4-(chloromethyl)-3-methylpyridine hydrochloride.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 123.15 | 1.23 g | 10 |
| Thionyl Chloride (SOCl2) | 118.97 | 1.1 mL | 15 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
| Diethyl Ether | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.23 g, 10 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Add diethyl ether (50 mL) to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Application in the Synthesis of Bioactive Scaffolds
The true value of this compound is realized when these fundamental transformations are applied to the synthesis of scaffolds for high-value therapeutic targets.
Synthesis of a Key Precursor for Janus Kinase (JAK) Inhibitor Analogs
Janus kinase inhibitors, such as Tofacitinib, are a critical class of drugs for the treatment of autoimmune diseases.[9] The synthesis of Tofacitinib and its analogs often involves the coupling of a substituted piperidine moiety with a pyrrolo[2,3-d]pyrimidine core.[10] this compound can serve as a precursor to the piperidine fragment. A key step in some reported syntheses is the formation of an ether linkage.
The following pathway illustrates how this compound can be used to synthesize a key intermediate for Tofacitinib analogs.
Figure 3: Proposed synthetic pathway to a key intermediate for JAK inhibitor analogs.
Synthesis of a Precursor for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Analogs
NNRTIs, such as Nevirapine, are essential components of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[11] The synthesis of Nevirapine relies on the key intermediate 2-chloro-3-amino-4-picoline.[12] Analogs of Nevirapine can be designed and synthesized using this compound as a starting point. A plausible route involves the conversion of the alcohol to a more versatile functional group, such as an amine, followed by further elaboration.
The following scheme outlines a potential pathway to a key amino-pyridine intermediate.
Figure 4: Proposed synthetic pathway to a precursor for NNRTI analogs.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its readily accessible hydroxyl group allows for a range of classical and modern synthetic transformations, providing access to key intermediates for important therapeutic classes such as JAK inhibitors and NNRTIs. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this strategic pyridine derivative in their quest for novel therapeutic agents.
References
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University of Kent. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
BioKB. (n.d.). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
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Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2008, March). Preparation of methyl ester precursors of biologically active agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Retrieved from [Link]
-
IndiaMART. (n.d.). 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 5). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Non-nucleoside reverse transcriptase inhibitor – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017, April 12). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesizing furo[2,3-b]pyridine carboxylic acid esters.
-
National Center for Biotechnology Information. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
-
Justia Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof. Retrieved from [Link]
-
MDPI. (n.d.). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
-
Semantic Scholar. (n.d.). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Retrieved from [Link]
-
Semantic Scholar. (2012, January 20). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, November 21). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Retrieved from [Link]
- Google Patents. (n.d.). 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
-
Google Patents. (n.d.). Crystalline modifications of methyl (3z)-3-{methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof. Retrieved from
- Google Patents. (n.d.). Ultrapure 4-methylpyrazole.
- Google Patents. (n.d.). Synthetic method of mirtazapine.
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Application Notes and Protocols for (3-Methylpyridin-4-yl)methanol in Coordination Chemistry
Introduction: A Versatile Building Block for Functional Materials
(3-Methylpyridin-4-yl)methanol is a functionalized pyridine derivative that is emerging as a compelling ligand in the field of coordination chemistry. Its unique structural features—a pyridine ring for metal coordination, a hydroxyl group for hydrogen bonding and secondary interactions, and a methyl group for steric influence—make it a versatile building block for the rational design of novel coordination complexes, polymers, and metal-organic frameworks (MOFs). The strategic placement of the methyl group at the 3-position and the methanol group at the 4-position of the pyridine ring introduces a subtle yet significant steric and electronic asymmetry, which can be exploited to direct the assembly of intricate supramolecular architectures.
This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for the synthesis of coordination compounds and insights into their potential applications. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and the resulting material properties.
Ligand Characteristics and Coordination Behavior
The coordination chemistry of this compound is primarily dictated by the interplay of its functional groups:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom serves as the primary coordination site for metal ions, acting as a Lewis base. The basicity of the pyridine nitrogen can be subtly tuned by the electronic effects of the methyl and methanol substituents.
-
Hydroxyl Group: The methanol moiety introduces the capability for hydrogen bonding, which can play a crucial role in stabilizing the crystal lattice of the resulting coordination compounds. In some cases, the hydroxyl group can also act as a secondary, weaker coordination site, leading to the formation of polynuclear or higher-dimensional structures.
-
Methyl Group: The methyl group at the 3-position introduces steric hindrance that can influence the coordination geometry around the metal center and direct the self-assembly process, potentially favoring the formation of specific isomers or polymorphs.
These characteristics allow this compound to function as a monodentate or a bridging ligand, facilitating the construction of diverse and complex molecular architectures.
Synthesis of Coordination Complexes: A Protocol for a Luminescent Zinc(II) Complex
This protocol details the synthesis of a discrete luminescent coordination complex of zinc(II) with this compound. The choice of zinc(II) is strategic; its d¹⁰ electronic configuration precludes d-d electronic transitions, thus minimizing quenching of ligand-based luminescence.
Objective: To synthesize a luminescent [Znthis compound)₂Cl₂] complex.
Materials:
-
Zinc(II) Chloride (ZnCl₂), anhydrous
-
This compound
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Fluorometer for photoluminescence spectroscopy
-
FT-IR spectrometer
-
Single-crystal X-ray diffractometer (for structural characterization)
Protocol:
-
Preparation of Reactant Solutions:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.136 g (1 mmol) of anhydrous ZnCl₂ in 10 mL of anhydrous methanol. Stir the solution until the solid is completely dissolved.
-
In a separate vial, dissolve 0.246 g (2 mmol) of this compound in 10 mL of anhydrous methanol.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring ZnCl₂ solution at room temperature.
-
A white precipitate may form upon addition. Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Reduce the volume of the solvent in the reaction flask to approximately 5 mL under vacuum.
-
Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product fully.
-
Collect the white solid by filtration, wash with a small amount of diethyl ether (2 x 5 mL), and dry under vacuum.
-
-
Crystallization (for single-crystal X-ray diffraction):
-
Dissolve a small amount of the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent, or vapor diffusion of a less polar solvent like diethyl ether, can promote the growth of single crystals suitable for X-ray diffraction over several days.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: While Zn(II) is not particularly air-sensitive, the use of an inert atmosphere prevents the introduction of moisture, which could lead to the formation of undesired hydrated zinc complexes.
-
Anhydrous Solvents: Similar to the use of an inert atmosphere, anhydrous solvents are crucial to prevent the coordination of water molecules to the zinc center, ensuring the desired complex is the major product.
-
Stoichiometry: A 1:2 molar ratio of ZnCl₂ to this compound is used to favor the formation of a tetracoordinate zinc complex, with two ligand molecules and two chloride ions in the coordination sphere.
-
Solvent Choice: Methanol is a good solvent for both reactants and facilitates the reaction. Diethyl ether is used as an anti-solvent to precipitate the product due to its lower polarity.
Expected Characterization Data:
| Technique | Expected Results |
| FT-IR | Shift in the C=N stretching frequency of the pyridine ring upon coordination to the zinc ion. Broad O-H stretching band from the methanol group. |
| ¹H NMR | Downfield shift of the pyridine proton signals upon coordination. |
| Photoluminescence | Excitation of the complex in solution or the solid state should result in a characteristic emission spectrum, likely in the blue or green region, originating from the ligand-centered π→π or n→π transitions. |
| Single-Crystal X-ray Diffraction | Would confirm the molecular structure, showing a tetrahedral coordination geometry around the zinc center with two this compound ligands coordinated through the pyridine nitrogen and two chloride ions. It would also reveal intermolecular hydrogen bonding involving the hydroxyl groups. |
Workflow for Synthesis and Characterization of a Zinc(II) Complex
Caption: Workflow for the synthesis and characterization of a luminescent zinc(II) complex.
Application in Metal-Organic Frameworks (MOFs)
While discrete complexes are valuable, the true potential of this compound lies in its ability to act as a building block for extended structures like Metal-Organic Frameworks (MOFs). The bifunctional nature of the ligand, with a coordinating nitrogen and a hydrogen-bonding hydroxyl group, can be harnessed to create porous materials with interesting properties.
Conceptual Protocol for a Hydrothermal Synthesis of a Zinc-based MOF:
Objective: To synthesize a 3D MOF using this compound and a dicarboxylic acid co-ligand.
Rationale: The use of a dicarboxylic acid co-ligand, such as terephthalic acid (H₂BDC), provides bridging carboxylate groups that can link metal centers into a robust framework. The this compound ligand can then act as a modulating ligand, controlling the dimensionality and topology of the resulting MOF, and potentially introducing functional pores.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Protocol:
-
In a 20 mL glass vial, combine 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O, 0.083 g (0.5 mmol) of H₂BDC, and 0.062 g (0.5 mmol) of this compound.
-
Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Colorless crystals of the MOF should form.
-
Collect the crystals by decantation, wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
The product can be activated by solvent exchange with a volatile solvent like acetone followed by heating under vacuum to remove the guest molecules from the pores.
Logical Relationship in MOF Self-Assembly
Caption: Self-assembly of a MOF from its fundamental building blocks.
Potential Applications and Future Directions
The coordination compounds derived from this compound are promising candidates for a variety of applications:
-
Luminescent Materials: As demonstrated with the zinc complex, these compounds can exhibit strong luminescence, making them suitable for applications in chemical sensing, bio-imaging, and solid-state lighting. The sensitivity of the luminescence to the local chemical environment can be exploited for the detection of small molecules or metal ions.
-
Catalysis: MOFs constructed with this ligand can possess open metal sites or functionalized pores that can act as catalytic centers for organic transformations. The hydroxyl group of the ligand could also participate in catalytic cycles.
-
Gas Storage and Separation: The porous nature of MOFs derived from this compound could be tailored for the selective adsorption and storage of gases like CO₂ or H₂.
-
Drug Delivery: The biocompatibility of pyridine-based ligands and the porous nature of their MOFs suggest potential applications in controlled drug release systems.
Future research in this area will likely focus on the synthesis of a wider range of coordination polymers and MOFs with different metal ions and co-ligands to fine-tune their properties for specific applications. The exploration of post-synthetic modification of the hydroxyl group on the ligand within a pre-formed MOF could also open up new avenues for creating highly functional materials.
References
-
General Coordination Chemistry of Pyridine Ligands
- Title: Comprehensive Coordin
- Source: Elsevier
-
URL: [Link]
-
Metal-Organic Frameworks with Pyridine-Based Ligands
- Title: Metal-Organic Frameworks: Design and Applic
- Source: Wiley
-
URL: [Link]
-
Hydrothermal Synthesis of Coordination Polymers
- Title: Hydrothermal Synthesis of Metal-Organic Frameworks
- Source: Chemical Reviews, ACS Public
-
URL: [Link]
Application Notes and Protocols for High-Throughput Screening of (3-Methylpyridin-4-yl)methanol Derivatives
Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a foundational structural motif in medicinal chemistry, integral to the development of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[3][4][5] The (3-Methylpyridin-4-yl)methanol framework, in particular, offers a versatile starting point for the synthesis of compound libraries with diverse pharmacological potential. High-throughput screening (HTS) provides the technological prowess to rapidly evaluate large libraries of such derivatives against specific biological targets, accelerating the identification of promising new drug candidates.[6][7]
This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for conducting a successful HTS campaign focused on this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of novel therapeutics.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The selection and development of a robust and reliable assay are paramount to the success of any HTS campaign.[8][9] The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.[10][11]
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are ideal for investigating the direct interaction of compounds with a purified biological target, such as an enzyme or receptor.[12][13] They offer a controlled environment to measure parameters like enzyme inhibition or binding affinity.
Key Considerations for Biochemical Assay Development:
-
Target Purity and Stability: Ensure the purity and stability of the target protein or biomolecule to obtain reproducible results.
-
Substrate Concentration: For enzymatic assays, the substrate concentration should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.
-
Buffer Conditions: Optimize pH, ionic strength, and co-factor concentrations to ensure optimal target activity and stability.
-
Detection Method: Common detection methods include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence.[10] The choice of detection method should minimize interference from the library compounds.
Protocol 1: A Generic Fluorescence Polarization (FP) Assay for a Kinase Target
This protocol outlines the development of an FP-based assay to screen for inhibitors of a hypothetical kinase.
Materials:
-
Purified Kinase
-
Fluorescently Labeled Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Methodology:
-
Reagent Preparation: Prepare stock solutions of the kinase, fluorescently labeled peptide substrate, and ATP in kinase buffer.
-
Determination of Optimal Reagent Concentrations:
-
Peptide Substrate: Titrate the fluorescently labeled peptide to determine the concentration that yields a stable and robust FP signal.
-
Kinase: Titrate the kinase in the presence of the optimal peptide concentration to determine the amount of enzyme that results in a significant change in polarization upon phosphorylation.
-
ATP: Determine the Km of ATP for the kinase and use a concentration at or near the Km for the screen.
-
-
Assay Miniaturization and Automation:
-
Adapt the assay to a 384-well format, optimizing reagent volumes to conserve reagents and increase throughput.[14]
-
Validate the performance of the automated liquid handling systems to ensure accurate and precise dispensing.
-
-
Z'-Factor Determination: Perform a pilot screen with positive (known inhibitor) and negative (DMSO) controls to calculate the Z'-factor. A Z'-factor > 0.5 is indicative of a robust and screen-ready assay.[15]
Cell-Based Assays: Assessing Cellular Phenotypes and Pathways
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on intact cells.[16][17] These assays can measure a wide range of cellular responses, including cell viability, gene expression, and signal transduction pathway modulation.[6][18]
Key Considerations for Cell-Based Assay Development:
-
Cell Line Selection: Choose a cell line that is relevant to the disease of interest and expresses the target at appropriate levels.
-
Culture Conditions: Maintain consistent cell culture conditions, including media, serum, and passage number, to ensure reproducibility.
-
Assay Endpoint: Select a robust and easily measurable endpoint, such as changes in reporter gene expression, intracellular calcium levels, or cell viability.[18]
-
Compound Cytotoxicity: Assess the cytotoxicity of the compound library to distinguish specific target effects from general toxicity.
Protocol 2: A Luciferase Reporter Gene Assay for a Transcription Factor Pathway
This protocol describes a cell-based reporter assay to screen for modulators of a specific transcription factor.
Materials:
-
Stable cell line expressing a luciferase reporter gene under the control of a promoter responsive to the transcription factor of interest.
-
Cell culture medium and supplements.
-
384-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the cells into 384-well plates at a density that ensures they are in the exponential growth phase during the assay.
-
Compound Treatment: Add the this compound derivatives from the compound library to the cells at a final concentration typically in the low micromolar range. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a predetermined period to allow for compound-induced changes in reporter gene expression.
-
Luciferase Assay: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Normalization: Normalize the data to a control, such as a constitutively expressed reporter or a cell viability assay, to account for variations in cell number.
Part 2: The High-Throughput Screening Workflow
The HTS workflow is a multi-step process that involves careful planning and execution to ensure the generation of high-quality data.
Library Management and Plating
The chemical library of this compound derivatives should be of high purity and accurately quantified. Proper storage and handling are crucial to maintain compound integrity. Automated systems are typically used to transfer compounds from stock plates to assay plates.
Primary Screen
The primary screen involves testing the entire compound library at a single concentration to identify "hits" that exhibit activity in the chosen assay.[19]
Hit Confirmation and Dose-Response Analysis
Hits from the primary screen are re-tested to confirm their activity and eliminate false positives. Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).[20]
Counter-Screening and Selectivity Profiling
Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms.[21] Selectivity profiling against related targets helps to identify compounds with a desirable specificity profile.
Visualization 1: The High-Throughput Screening Cascade
Caption: A simplified workflow for advancing HTS hits to a lead series for further drug development.
Conclusion
High-throughput screening of this compound derivatives offers a powerful approach for the discovery of novel therapeutic agents. A well-designed and rigorously executed HTS campaign, coupled with robust data analysis and hit validation, can significantly accelerate the drug discovery process. The protocols and guidelines presented in this application note provide a framework for conducting a successful screening campaign, from initial assay development to the identification of promising lead compounds.
References
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Journal Name].
- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press.
- Biochemical Assay Services. (n.d.). Evotec.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). [Journal Name].
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs.
- A Review on the Medicinal Importance of Pyridine Derivatives. (n.d.). SciSpace.
- How Are Biochemical Assays Used in High-Throughput Screening? (n.d.). Patsnap Synapse.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Source Name].
- High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). [Journal Name].
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2025). [Source Name].
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). [Journal Name].
- Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
- High Throughput Drug Screening. (n.d.). Sygnature Discovery.
- High-throughput Screening. (n.d.). ATCC.
- Cell-Based Assays for High-Throughput Screening. (n.d.). ResearchGate.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (n.d.). ResearchGate.
- High throughput screening (HTS). Biological screening. (n.d.). [Source Name].
- 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. (n.d.). IndiaMART.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). PubMed.
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- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). MDPI.
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Application Note: Strategies for the Asymmetric Synthesis of Chiral (3-Methylpyridin-4-yl)methanol Derivatives
Introduction
Chiral pyridyl alcohols are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis.[1][2] The precise three-dimensional arrangement of substituents around the stereogenic carbinol center is often critical for biological activity or for inducing stereoselectivity in catalyzed reactions. The (3-Methylpyridin-4-yl)methanol framework, in particular, serves as a vital building block for advanced intermediates in drug discovery programs.
The synthesis of enantiomerically pure forms of these compounds presents a significant challenge. Classical resolution methods can be inefficient, while developing de novo asymmetric routes requires careful selection of catalysts and reaction conditions. This guide provides an in-depth analysis of two primary and robust strategies for accessing enantiopure this compound derivatives: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of the racemic alcohol. This document is designed to provide both the theoretical grounding and practical, field-tested protocols necessary for successful implementation in a research and development setting.
Core Synthetic Strategies: A Comparative Overview
The choice between synthesizing a chiral alcohol via asymmetric reduction or resolving a racemic mixture depends on factors such as starting material availability, cost, and desired throughput. Each approach has distinct advantages and mechanistic underpinnings.
Asymmetric Reduction of Prochiral 4-Acyl-3-methylpyridines
The most direct and atom-economical approach to chiral pyridyl alcohols is the asymmetric reduction of the corresponding prochiral ketone, such as 1-(3-methylpyridin-4-yl)ethan-1-one. This transformation is typically achieved using transition-metal catalysts paired with chiral ligands.
Principle of Operation
A prochiral ketone possesses two enantiotopic faces. A chiral catalyst system creates a diastereomeric transition state upon coordination to the ketone, lowering the activation energy for hydrogen delivery to one face over the other. This energy difference dictates the enantioselectivity of the reaction.[3]
Key Methodologies
-
Asymmetric Hydrogenation (AH): Utilizes high-pressure hydrogen gas (H₂) with catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands like BINAP.[4] While highly effective, it requires specialized high-pressure equipment.
-
Asymmetric Transfer Hydrogenation (ATH): A more operationally convenient method that uses a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate.[1][3] Ruthenium catalysts bearing chiral diamine ligands are workhorses for this transformation due to their high activity and selectivity.[3]
-
Asymmetric Hydrosilylation: Involves the addition of a silane across the carbonyl, followed by hydrolysis to yield the alcohol. Chiral rhodium or copper complexes are often used.[1][3]
Focus: Asymmetric Transfer Hydrogenation (ATH)
ATH is highlighted here for its broad functional group tolerance, mild reaction conditions, and avoidance of high-pressure H₂. The mechanism, broadly accepted for Noyori-type Ru(II)-TsDPEN catalysts, involves a concerted, six-membered ring transition state where the metal-hydride and the ligand's N-H proton are transferred to the ketone.
Protocol 1: Representative ATH of 1-(3-methylpyridin-4-yl)ethan-1-one
This protocol is adapted from well-established procedures for the ATH of heteroaromatic ketones using the commercially available [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst.
Materials:
-
1-(3-methylpyridin-4-yl)ethan-1-one (1.0 eq)
-
[(R,R)-TsDPEN]Ru(p-cymene)Cl (0.005 eq, 0.5 mol%)
-
Formic acid (HCO₂H) (2.5 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Azeotrope Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality: This pre-mixing forms the triethylammonium formate salt, which serves as a stable and effective hydrogen source, preventing the free acid from degrading the catalyst or substrate.
-
Catalyst Activation: To a separate flame-dried Schlenk flask, add the Ru-catalyst (0.5 mol%). Purge with inert gas.
-
Reaction Setup: Dissolve the ketone (1.0 eq) in the anhydrous solvent (approx. 0.1 M concentration). Transfer this solution to the flask containing the catalyst via cannula.
-
Initiation: Add the 5:2 formic acid/triethylamine azeotrope (2.5 eq of each component relative to the ketone) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the designated temperature (typically 25-40 °C). Monitor the conversion by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining formic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC.
Kinetic Resolution of Racemic this compound
Kinetic resolution is an effective strategy when the racemic alcohol is readily available. It exploits the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[5]
Principle of Operation
In the presence of a chiral acylating agent or a chiral catalyst with an achiral acylating agent, one enantiomer of the alcohol (e.g., the R-enantiomer) will fit better into the chiral environment and be acylated at a much faster rate than the other (S-enantiomer).[5] This leaves the reaction mixture enriched in the unreacted, slower-reacting S-enantiomer and the acylated R-enantiomer. The primary drawback is a theoretical maximum yield of 50% for a single enantiomer.[5]
Focus: Enzyme-Catalyzed Acylative Resolution
Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally effective biocatalysts for the kinetic resolution of alcohols.[6] They exhibit high enantioselectivity, operate under mild conditions, and are environmentally benign.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-(3-Methylpyridin-4-yl)methanol
This protocol uses immobilized CALB (often sold as Novozym® 435) and an irreversible acyl donor.
Materials:
-
(±)-(3-Methylpyridin-4-yl)methanol (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym® 435) (10-20 mg per mmol of substrate)
-
Vinyl acetate (0.6 eq)
-
Anhydrous organic solvent (e.g., Toluene or MTBE)
Procedure:
-
Reaction Setup: To a dry flask, add the racemic alcohol (1.0 eq), the solvent (to achieve approx. 0.2 M concentration), and the immobilized lipase.
-
Initiation: Add vinyl acetate (0.6 eq) to the suspension. Causality: Vinyl acetate is an ideal acyl donor because the enol byproduct tautomerizes to acetaldehyde, an inert and volatile compound, rendering the acylation step effectively irreversible and driving the reaction forward.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30 °C). The reaction progress is monitored by taking small aliquots, filtering off the enzyme, and analyzing the conversion by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both the remaining alcohol and the formed ester.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The remaining unreacted alcohol and the newly formed ester can be readily separated by flash column chromatography on silica gel due to their significant difference in polarity.
-
Analysis: Determine the enantiomeric excess (e.e.) of both the recovered alcohol and the ester product by chiral HPLC.
Data Summary and Method Selection
| Strategy | Catalyst System | Typical Conditions | Expected Yield | Expected e.e. | Key Considerations |
| Asymmetric Transfer Hydrogenation | [Ru(II)(p-cymene)(R,R-TsDPEN)]Cl | HCO₂H/Et₃N, CH₂Cl₂, 30 °C | >90% | >95% | Requires prochiral ketone; atom economical; high yield.[1][3] |
| Enzymatic Kinetic Resolution | Immobilized Lipase (CALB) | Vinyl Acetate, Toluene, 30 °C | ~45% (for each enantiomer) | >99% | Starts from racemic alcohol; max 50% yield for one product; mild conditions.[6] |
| Metal-Catalyzed Kinetic Resolution | Cu(II)-borabox / Acetic Anhydride | Base, CH₂Cl₂, 0 °C | ~45-48% | >98% | Potentially faster than enzymatic methods; may require more optimization.[7] |
Conclusion
Both asymmetric reduction and kinetic resolution represent powerful and validated pathways for producing enantiomerically enriched this compound. Asymmetric transfer hydrogenation offers a high-yield, direct route from the corresponding ketone, making it ideal for scalable synthesis where the prochiral precursor is accessible. Conversely, enzymatic kinetic resolution provides an operationally simple and highly selective method when starting from the racemic alcohol, delivering both enantiomers (one as the alcohol, one as the ester) with exceptional purity, albeit with a yield limitation of 50% for each. The selection of the optimal method will ultimately be guided by project-specific requirements, including starting material availability, scalability, and economic factors.
References
- Vasudevan, V., Harishankar, M. S., & Ollevier, T. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme, SO-2024-11-0043-GR.
- Thiess, S., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme Connect.
- Amanote Research. (n.d.). Kinetic Resolution of Diols and Pyridyl Alcohols by Cu(II)(borabox)-Catalyzed Acylation.
-
Liu, Y., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(20), 5099-5105. Available at: [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2001). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 123(41), 10148-10149. Available at: [Link]
-
Wang, Z. J., et al. (2021). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Journal of the American Chemical Society, 143(50), 21234–21242. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741. Available at: [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Gao, K., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(20), 4962-4965. Available at: [Link]
-
Huang, Y., et al. (2021). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 11(15), 9696–9720. Available at: [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2020). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. Science Advances, 6(31), eabb5323. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic Resolution of Diols and Pyridyl Alcohols. Available at: [Link]
-
Amat, M., et al. (2002). Dynamic kinetic resolution and desymmetrization of enantiotopic groups by cyclodehydration of racemic or prochiral delta-oxoesters with (R)-phenylglycinol: enantioselective synthesis of piperidines. Angewandte Chemie International Edition in English, 41(2), 335-338. Available at: [Link]
-
Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. Available at: [Link]
-
ResearchGate. (n.d.). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. Available at: [Link]
-
Wells, A. S., & Ford, A. (2012). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 48(39), 4671-4682. Available at: [Link]
-
Idzik, K., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(11), 3359. Available at: [Link]
-
Contente, M. L., & Molinari, F. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]
-
Chatterjee, S., et al. (2023). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry, 21(34), 6960-6965. Available at: [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14352–14359. Available at: [Link]
-
Campeau, L.-C., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 20(10), 3044–3048. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methylpyridin-3-yl)methanol. PubChem Compound Database. Available at: [Link]
Sources
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- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. (PDF) Kinetic Resolution of Diols and Pyridyl Alcohols by [research.amanote.com]
Catalytic Applications of Metal Complexes with (3-Methylpyridin-4-yl)methanol: Application Notes and Protocols
Introduction: The Untapped Potential of a Versatile Pyridine-Alkanol Ligand
(3-Methylpyridin-4-yl)methanol is a functionalized pyridine derivative that presents a compelling scaffold for the design of novel transition metal catalysts.[1][2][3] Its unique structural features—a pyridine ring for metal coordination, a hydroxyl group capable of hemilabile coordination or functionalization, and a methyl group for electronic and steric tuning—offer a versatile platform for influencing the catalytic activity of a coordinated metal center. While specific catalytic applications for metal complexes of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyridine-alkanol ligands allows for the informed projection of its potential in several key catalytic transformations.[4][5]
This guide provides detailed application notes and proposed protocols for the use of metal complexes incorporating this compound in catalysis. The methodologies described are grounded in established principles of organometallic chemistry and draw parallels from successful catalytic systems employing analogous pyridine-alkanol ligands.[6][7][8][9] These notes are intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the catalytic prowess of this promising ligand.
Coordination Chemistry: A Prelude to Catalysis
The efficacy of a ligand in catalysis is intrinsically linked to its coordination behavior with the metal center. This compound can coordinate to a metal ion in several ways, primarily through the nitrogen atom of the pyridine ring. The hydroxyl group can remain pendant or engage in secondary coordination to the metal, creating a chelating effect that can enhance catalyst stability and influence reactivity.[5][10] The methyl group on the pyridine ring can exert a subtle steric and electronic influence on the metal's coordination sphere.[10]
Understanding these coordination modes is paramount for designing effective catalysts. For instance, a bidentate N,O-coordination can create a more rigid and stable complex, which may be advantageous in reactions requiring high thermal stability. Conversely, a monodentate N-coordination with a pendant hydroxyl group could participate in proton transfer or hydrogen bonding interactions, a feature that can be exploited in reactions like transfer hydrogenation.[6][7]
Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Scientific Rationale: Ruthenium complexes bearing pyridine-based ligands are highly effective catalysts for the transfer hydrogenation of carbonyl compounds.[6][7][8][9][11] The presence of a hydroxyl group on the ligand can facilitate a metal-ligand cooperative mechanism, where the hydroxyl proton participates in the hydrogen transfer step, thereby lowering the activation energy of the reaction. It is hypothesized that a ruthenium complex of this compound could act as a highly efficient catalyst for the reduction of ketones to secondary alcohols using isopropanol as a hydrogen source.
Proposed Catalytic System:
-
Catalyst Precursor: [RuCl₂(p-cymene)]₂
-
Ligand: this compound
-
Base: KOH or NaOH
-
Hydrogen Source: Isopropanol
-
Substrate: Aromatic and aliphatic ketones
Experimental Workflow: Ruthenium-Catalyzed Transfer Hydrogenation
Caption: Workflow for the proposed Ru-catalyzed transfer hydrogenation.
Detailed Protocol: Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and this compound (0.01 mmol, 1.2 mg).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction:
-
Add acetophenone (1.0 mmol, 120 µL) to the flask.
-
In a separate vial, dissolve KOH (0.1 mmol, 5.6 mg) in 1 mL of isopropanol and add this solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 1-phenylethanol.
-
Data Summary (Hypothetical):
| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | Yield (%) |
| 1 | Acetophenone | 0.5 | KOH | 2 | >99 | 98 |
| 2 | 4'-Chloroacetophenone | 0.5 | KOH | 2.5 | >99 | 96 |
| 3 | Cyclohexanone | 1.0 | NaOH | 4 | 95 | 92 |
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Rationale: Palladium complexes are workhorses in C-C bond formation, with the Suzuki-Miyaura coupling being a cornerstone of modern organic synthesis.[12][13][14] Pyridine-containing ligands can stabilize palladium catalysts and modulate their reactivity. The this compound ligand, through its nitrogen donor, can form stable and active palladium complexes. The hydroxyl group, while not directly involved in the catalytic cycle, can influence the solubility and stability of the catalyst. It is proposed that a palladium complex of this compound could effectively catalyze the cross-coupling of aryl halides with arylboronic acids.
Proposed Catalytic System:
-
Catalyst Precursor: Pd(OAc)₂
-
Ligand: this compound
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Toluene/water or Dioxane/water
-
Substrates: Aryl bromides/iodides and arylboronic acids
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup:
-
To a round-bottom flask, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 4.9 mg).
-
Add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of a 4:1 mixture of toluene and deionized water.
-
-
Reaction:
-
Stir the mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Work-up and Product Isolation:
-
After completion (typically 6-12 hours), cool the reaction to room temperature.
-
Add 10 mL of water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane) to yield 4-methyl-1,1'-biphenyl.
-
Data Summary (Hypothetical):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | 2.5 | K₂CO₃ | Toluene/H₂O | 88 |
Conclusion and Future Outlook
The metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The protocols detailed herein, based on sound chemical principles and analogies to related systems, provide a robust starting point for investigating their catalytic potential. The versatility of the pyridine-alkanol scaffold suggests that further applications in areas such as C-H activation, oxidation catalysis, and asymmetric synthesis are highly plausible. Future research should focus on the synthesis and characterization of well-defined metal complexes of this ligand and the systematic evaluation of their catalytic performance across a broader range of organic transformations. Such studies will undoubtedly unlock the full potential of this versatile ligand in the development of novel and efficient catalytic systems.
References
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega. [Link][6][7]
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules. [Link][4]
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link][8]
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Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. BORIS Portal - Universität Bern. [Link][9]
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Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry. [Link][5]
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Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. Angewandte Chemie International Edition. [Link]
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Ruthenium Complexes with SNS Pincer Ligands for Catalytic Transfer Hydrogenation. Organometallics. [Link][11]
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Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. [Link][15]
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Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters. [Link][16]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][12]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link][14]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews. [Link]
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. IndiaMART. [Link][2]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society. [Link]
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Local Coordination Environment of 3d and 4d Transition Metal Ions in LiCl-KCl Eutectic Mixture. Molecules. [Link]
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The Versatile Scaffold: (3-Methylpyridin-4-yl)methanol in the Vanguard of Agrochemical Innovation
Abstract
(3-Methylpyridin-4-yl)methanol, a functionalized pyridine derivative, is emerging as a pivotal building block in the synthesis of modern agrochemicals. Its unique structural features, including the nucleophilic hydroxymethyl group and the biologically active pyridine core, offer a versatile platform for the development of novel insecticides, fungicides, and herbicides. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in the discovery and synthesis of next-generation crop protection agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Strategic Importance of the Pyridine Moiety in Agrochemicals
The pyridine ring is a ubiquitous and highly significant scaffold in the realm of agrochemicals.[1][2] Its presence in a molecule can profoundly influence biological activity, enhance systemic properties within the plant, and fine-tune the spectrum of efficacy against target pests and pathogens.[2][3] Pyridine-based compounds have given rise to some of the most successful classes of agrochemicals, including neonicotinoid insecticides and pyridine carboxamide fungicides.[4][5][6]
This compound presents a particularly interesting starting point for agrochemical synthesis. The methyl group at the 3-position can influence the electronic properties of the pyridine ring and provide steric hindrance that may be crucial for selective binding to a biological target. The hydroxymethyl group at the 4-position is a reactive handle, readily amenable to a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules with desired pesticidal properties.
This guide will explore the practical applications of this compound in the development of key agrochemical classes, providing detailed synthetic protocols and insights into the structure-activity relationships that govern their efficacy.
Core Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [7] |
| Molecular Weight | 123.15 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| CAS Number | 38070-73-4 | [7] |
Application in Insecticide Development: The Neonicotinoid Analogs
Neonicotinoid insecticides are a major class of crop protection agents that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[4][8] The pharmacophore of many neonicotinoids includes a substituted pyridine ring. This compound can serve as a valuable precursor for the synthesis of novel neonicotinoid analogs.
Rationale for Use in Neonicotinoid Synthesis
The (3-methylpyridin-4-yl)methyl moiety can be a key component of the insecticidal pharmacophore, mimicking the natural ligand acetylcholine and binding to the nAChR. The methyl group can enhance the binding affinity and selectivity for insect nAChRs over vertebrate receptors, contributing to a more favorable safety profile.[4]
Synthetic Workflow: From this compound to a Neonicotinoid Analog
The following protocol outlines a general, illustrative pathway for the synthesis of a hypothetical neonicotinoid analog from this compound.
Caption: General synthetic workflow for a neonicotinoid analog.
Detailed Protocol: Synthesis of a Hypothetical Neonicotinoid Analog
Step 1: Chlorination of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-3-methylpyridine.
Step 2: Amination of 4-(Chloromethyl)-3-methylpyridine
-
Reaction Setup: Dissolve the crude 4-(chloromethyl)-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add an excess of ethylamine (e.g., 3-5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-((3-methylpyridin-4-yl)methyl)ethanamine.
Step 3: Coupling with the Neonicotinoid Pharmacophore
-
Reaction Setup: The final step involves the reaction of the synthesized amine with a suitable precursor containing the rest of the neonicotinoid pharmacophore (e.g., a derivative of nitroguanidine). The specific reaction conditions will depend on the chosen pharmacophore.[9]
Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and reagents is crucial for achieving high yields and purity.
Application in Fungicide Development: The Pyridine Carboxamide Class
Pyridine carboxamide fungicides are a significant class of agricultural products that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply.[5][6][10] Boscalid is a well-known example of this class. This compound can be a precursor to key intermediates in the synthesis of novel pyridine carboxamide fungicides.
Rationale for Use in Pyridine Carboxamide Synthesis
The pyridine ring is a core component of the pharmacophore in these fungicides. The substituents on the pyridine ring, such as the methyl group in our starting material, can influence the binding of the molecule to the SDH enzyme, affecting its potency and spectrum of activity.[5] The hydroxymethyl group can be oxidized to a carboxylic acid, which is a key functional group for forming the amide bond central to this class of fungicides.
Synthetic Workflow: From this compound to a Pyridine Carboxamide Fungicide
Caption: General synthetic workflow for a pyridine carboxamide fungicide.
Detailed Protocol: Synthesis of a Hypothetical Pyridine Carboxamide Fungicide
Step 1: Oxidation of this compound to 3-Methylisonicotinic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Reagent Addition: Slowly add an oxidizing agent such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) in portions, while monitoring the temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: The work-up procedure will depend on the oxidizing agent used. For KMnO₄, the manganese dioxide byproduct is typically removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.
Step 2: Formation of the Acid Chloride
-
Reaction Setup: Suspend the 3-methylisonicotinic acid (1.0 eq) in an inert solvent like toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylisonicotinoyl chloride, which is often used immediately in the next step.
Step 3: Amide Coupling with a Substituted Aniline
-
Reaction Setup: Dissolve a substituted aniline (a common component of pyridine carboxamide fungicides) (1.0 eq) and a base like triethylamine or pyridine in an anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Reagent Addition: Add the crude 3-methylisonicotinoyl chloride (1.1 eq) solution in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[11]
Application in Herbicide Development
The pyridine scaffold is also present in various herbicides.[12] For instance, pyridine carboxylate herbicides are known to disrupt mitosis in susceptible weeds.[13] While direct examples of commercial herbicides derived from this compound are less common, its structure provides a template for the design of new herbicidal compounds. The principles of bioisosteric replacement, where one functional group is replaced by another with similar properties, can be applied to design novel herbicides based on existing pyridine-containing templates.[14][15]
Structure-Activity Relationship (SAR) Insights
The development of potent agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. For pyridine-based agrochemicals, key SAR considerations include:
-
Substitution Pattern on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for target binding and selectivity.[4] The methyl group in this compound can provide beneficial steric and electronic effects.
-
The Nature of the Linker: The chemical group connecting the pyridine moiety to the rest of the molecule (e.g., an amide or an ether linkage) significantly impacts the compound's flexibility, stability, and interaction with the target protein.
-
Substituents on Other Parts of the Molecule: For example, in pyridine carboxamide fungicides, the nature of the substituents on the aniline ring plays a crucial role in determining the antifungal spectrum and potency.[5]
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Its inherent structural features provide a solid foundation for the development of novel insecticides, fungicides, and herbicides. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important chemical intermediate. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, the exploration of novel modes of action for the resulting agrochemicals, and the application of computational chemistry and machine learning to guide the design of next-generation crop protection solutions based on the this compound scaffold.
References
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- Wang, Q., Li, Y., Zhang, Y., Li, J., Li, Z., & Xi, Z. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15891.
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- Istrate, A. M., & Istrate, D. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306.
- Lamberth, C. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of agricultural and food chemistry, 70(36), 11056–11062.
- Aponte, J. C., Verástegui, M., Málaga, E., Zimic, M., Quiliano, M., Vaisberg, A. J., ... & Gilman, R. H. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. Chemistry Central journal, 7(1), 1-9.
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- Kim, Y., Lee, J., Kim, M., Kim, H., & Lee, J. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules (Basel, Switzerland), 26(11), 3144.
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IndiaMART. (n.d.). 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of (3-Methylpyridin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary and most widely employed methods for synthesizing this compound include:
-
Reduction of 3-Methylpyridine-4-carboxaldehyde: This is a straightforward and common approach involving the reduction of the corresponding aldehyde using various reducing agents.
-
Hydrolysis of 4-(Chloromethyl)-3-methylpyridine: This two-step process involves the chlorination of 3,4-lutidine (3,4-dimethylpyridine) followed by hydrolysis of the resulting chloromethyl intermediate.
-
Directed ortho-Metalation (DoM) of 3-Methylpyridine: This method involves the deprotonation of 3-methylpyridine at the 4-position using a strong base, followed by quenching with an electrophile like formaldehyde.
Q2: Why is the choice of reducing agent critical in the reduction of 3-Methylpyridine-4-carboxaldehyde?
A2: The choice of reducing agent is paramount as it directly influences the reaction's selectivity, yield, and ease of workup. Over-reduction to 3,4-dimethylpyridine or side reactions can occur with overly harsh reducing agents. Common choices include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often the first choice for this transformation due to its compatibility with alcoholic solvents and ease of handling.[1]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can be used but requires anhydrous conditions and careful handling due to its high reactivity.
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Pd/C) and is often a clean and efficient option, particularly for larger-scale syntheses.[1][2]
Q3: What are the potential challenges associated with the directed ortho-metalation (DoM) route?
A3: While powerful, the DoM of 3-methylpyridine presents several challenges:
-
Regioselectivity: Deprotonation can potentially occur at other positions on the pyridine ring or the methyl group. The acidity of hydrogens on substituted pyridines varies, with the C2 and C4 positions generally being more acidic than the C3 position.[3] Using sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help direct the lithiation to the desired position.[4]
-
Competitive Addition: Organolithium reagents can add to the C=N bond of the pyridine ring.[4] This can be minimized by using hindered bases and low temperatures.
-
Strictly Anhydrous Conditions: The organolithium intermediates are extremely sensitive to moisture and require rigorously dry solvents and inert atmospheres.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in the Reduction of 3-Methylpyridine-4-carboxaldehyde
Symptoms:
-
TLC or GC-MS analysis shows unreacted starting material.
-
Formation of a complex mixture of byproducts.
-
Isolation of a minimal amount of the desired alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in aldehyde reduction.
Detailed Analysis and Solutions:
-
Purity of Starting Material:
-
Cause: Impurities in the 3-methylpyridine-4-carboxaldehyde can inhibit the reaction or lead to side products. Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air.
-
Solution: Verify the purity of the starting material by NMR or GC-MS. If impurities are detected, purify the aldehyde by recrystallization or column chromatography before use.
-
-
Reducing Agent Activity:
-
Cause: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Lithium aluminum hydride is highly reactive with atmospheric moisture.
-
Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale with a known reactive aldehyde. Ensure proper handling and storage, particularly for LiAlH₄ which requires an inert atmosphere.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or solvent can lead to incomplete reaction or degradation.
-
Solution:
-
Temperature: For NaBH₄ reductions, reactions are typically run at 0 °C to room temperature.[1] If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully to avoid side reactions. For LiAlH₄, reactions are usually started at low temperatures (e.g., 0 °C or -78 °C) and allowed to warm to room temperature.
-
Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are mandatory.
-
-
-
Workup and Purification:
-
Cause: The pyridine nitrogen can be protonated at low pH, making the product water-soluble and difficult to extract into organic solvents. Emulsion formation during extraction can also lead to product loss.
-
Solution: During the workup, carefully adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the product is in its free base form. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. If emulsions form, adding brine can help to break them.
-
Issue 2: Formation of Significant Byproducts in the Hydrolysis of 4-(Chloromethyl)-3-methylpyridine
Symptoms:
-
NMR and GC-MS analysis reveal the presence of multiple unexpected signals.
-
Difficulty in purifying the desired product from a complex mixture.
Potential Byproducts and Their Causes:
| Byproduct | Potential Cause | Mitigation Strategy |
| Dimerized Ether | Intermolecular Williamson ether synthesis between the product alcohol and unreacted starting material. This is favored by strong basic conditions and high concentrations. | Use a dilute solution and add the base slowly. Consider using a weaker base like sodium bicarbonate or performing the hydrolysis in water without added base, although this may require higher temperatures and longer reaction times. |
| Over-chlorinated species | If the initial chlorination of 3,4-lutidine is not well-controlled, dichlorinated or ring-chlorinated species can form.[6][7] | Optimize the chlorination step by controlling the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) and the reaction temperature. |
| Polymerization | Pyridine derivatives can be susceptible to polymerization under certain conditions. | Ensure the reaction is not overheated and that acidic or radical initiators are not inadvertently introduced. |
Experimental Protocol for Hydrolysis:
-
Dissolve 4-(chloromethyl)-3-methylpyridine hydrochloride in water.
-
Neutralize the solution carefully with a base such as sodium bicarbonate until the pH is approximately 7-8.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Poor Regioselectivity in the Directed ortho-Metalation (DoM) of 3-Methylpyridine
Symptoms:
-
Isolation of a mixture of isomers, including products resulting from metalation at the 2-position or the methyl group.
Troubleshooting Logic for DoM:
Caption: Troubleshooting logic for poor regioselectivity in DoM.
In-depth Explanation:
-
Choice of Base: The steric bulk of the lithium amide base is crucial for directing the deprotonation.
-
n-Butyllithium (n-BuLi): Tends to act as a nucleophile, adding to the pyridine ring, rather than as a base.[4]
-
Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-Tetramethylpiperidide (LTMP): These are sterically hindered, non-nucleophilic bases that are highly effective for the regioselective deprotonation of pyridines.[4] LTMP is even more sterically demanding than LDA and can provide higher selectivity in some cases.
-
-
Temperature Control: The lithiated intermediates are often thermally unstable.
-
Low Temperature: Performing the reaction at low temperatures (typically -78 °C) is essential to prevent side reactions, such as decomposition of the organolithium species or loss of regioselectivity.[4]
-
-
Solvent: The solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Anhydrous Conditions: Absolute exclusion of water is critical. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Coordinating Solvents: Tetrahydrofuran (THF) is a common choice as it can solvate the lithium cation, breaking up aggregates and increasing the reactivity of the base.
-
Section 3: Data Summary and Protocols
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Common Reagents | Typical Yields | Advantages | Disadvantages |
| Aldehyde Reduction | 3-Methylpyridine-4-carbaldehyde, NaBH₄ or H₂/Pd-C | 80-95% | High yielding, straightforward, mild conditions. | Starting aldehyde may not be readily available. |
| Hydrolysis of Chloro-derivative | 4-(Chloromethyl)-3-methylpyridine, H₂O, NaHCO₃ | 60-80% | Starts from commercially available 3,4-lutidine. | Multi-step, potential for byproduct formation. |
| Directed ortho-Metalation | 3-Methylpyridine, LDA or LTMP, Formaldehyde | 50-70% | Direct functionalization of the pyridine ring. | Requires strictly anhydrous conditions, cryogenic temperatures, and careful handling of pyrophoric reagents. |
Protocol 1: Synthesis via Reduction of 3-Methylpyridine-4-carboxaldehyde
-
Dissolve 3-methylpyridine-4-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 2: Synthesis via Directed ortho-Metalation
Warning: This procedure involves pyrophoric and moisture-sensitive reagents and should only be performed by trained personnel under an inert atmosphere.
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.
-
Add a solution of 3-methylpyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir for 1-2 hours at -78 °C.
-
Add a source of formaldehyde, such as paraformaldehyde or trioxane (1.5 eq), as a solid or a slurry in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
References
- Side-Chain Reactions of Substituted Pyridines. Pearson.
- 3-Pyridinemethanol 100-55-0 wiki. Guidechem.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
- A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi. Benchchem.
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing).
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- 3-Pyridinecarboxaldehyde synthesis. ChemicalBook.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
- Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
- 3-Pyridinemethanol | 100-55-0. ChemicalBook.
- Pyridine. Wikipedia.
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- (αR)-3-Bromo-α-methyl-4-pyridinemethanol. Apollo Scientific.
- 3-Pyridinemethanol synthesis. ChemicalBook.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Leeds.
- 3-Methylpyridine: Synthesis and Applications. PubMed.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
- Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- 4-Chloro-2-(chloromethyl)-3-methylpyridine. Biosynth.
- Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
- Process for preparing pyridinemethanol compounds. Google Patents.
- 3-Methyl-pyridine-4-carbaldehyde. Santa Cruz Biotechnology.
- 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Pharmaffiliates.
- This compound (C7H9NO). PubChemLite.
- Synthesis of 3-methylpyridine. PrepChem.com.
- pyridine lithiation. Química Organica.org.
- This compound. Chemrio.
- Application Notes and Protocols: 3-Methylpyridine-4-carboxylic Acid N-oxide as a Precursor in Organic Synthesis. Benchchem.
- CAS 74663-96-0 3-Methylpyridine-4-carboxaldehyde. Alfa Chemistry.
- Process for the production of pyridine aldehydes. Google Patents.
- 4-(Chloromethyl)-3-methylpyridine hydrochloride. PubChem.
- Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI.
- Predict the products formed when cyclohexanecarbaldehyde reacts w... Pearson+.
- Preparation process of 3 amino-4 methyl pyridine. Google Patents.
- Process for the synthesis of 3-methyl-pyridine. Google Patents.
- tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.
- 4-Methylpyridine-3-carbaldehyde. PubChem.
- (4-Methylpyridin-3-yl)methanol. Sigma-Aldrich.
- 3-Methylpyridine-2-carboxaldehyde, 96% 1 g. Thermo Scientific Chemicals.
- 3-Pyridinemethanol. PubChem.
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-2-(chloromethyl)-3-methylpyridine | 168167-48-4 | TGA16748 [biosynth.com]
- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of (3-Methylpyridin-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (3-Methylpyridin-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with isolating this valuable building block. The unique physicochemical properties of this molecule, stemming from its polar hydroxymethyl group and its basic pyridine core, often lead to frustrating purification outcomes.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will address common issues in a direct question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Understanding the Molecule: Why is Purification Challenging?
This compound presents a dual-challenge profile. Its pyridine nitrogen (pKa of the conjugate acid is ~5-6) is basic, leading to strong interactions with acidic stationary phases like silica gel.[1] Simultaneously, the hydroxymethyl group imparts high polarity and hydrogen bonding capability, affecting solubility and chromatographic behavior.
This combination can result in:
-
Significant tailing during column chromatography.
-
Difficulty in selecting appropriate crystallization solvents.
-
Potential for water scavenging, complicating analysis and storage.[2]
-
Co-elution with structurally similar impurities.
Physicochemical Properties Overview
A clear understanding of the molecule's properties is the foundation of any successful purification strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White to light yellow powder or solid. | [4][5] |
| pKa (of conjugate acid) | ~5.6 (Estimated based on 3-methylpyridine) | [1] |
| Solubility | Soluble in methanol and DMSO. | [6] |
| Predicted XlogP | 0.3 | [7] |
| Key Structural Features | Basic pyridine nitrogen, polar primary alcohol, aromatic ring. | N/A |
Impurity Profile: What Are You Trying to Remove?
Effective purification begins with identifying potential impurities. Depending on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: For example, if synthesized via reduction of 4-formyl-3-methylpyridine or 3-methylpyridine-4-carboxylic acid, these precursors may persist.
-
Over-reduced Products: If a strong reducing agent is used, reduction of the pyridine ring is possible, though often requires harsh conditions.
-
Regioisomers: Synthesis from substituted pyridines can sometimes yield isomers, such as (4-methylpyridin-3-yl)methanol, which can have very similar properties.[8]
-
Solvent Adducts & Reagent Byproducts: Residual solvents and byproducts from reagents (e.g., borane complexes) are common.[9]
The first step in any troubleshooting process should be to analyze your crude material by LC-MS, GC-MS, or NMR to identify the nature and quantity of the impurities present.[10]
Purification Troubleshooting and FAQs
This section addresses the most common questions and issues encountered during the purification of this compound.
Section 1: Column Chromatography
Column chromatography is often the go-to method for purifying polar compounds, but the basicity of the pyridine moiety requires special consideration.
Q1: My compound is streaking badly or showing severe tailing on my silica gel column. What's happening and how do I fix it?
A: This is the most common issue and is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents clean elution.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:5:0.5). TEA is volatile and can typically be removed under high vacuum.
-
Ammonia: For highly polar systems, using a mobile phase saturated with ammonia (e.g., by preparing a 7N solution of ammonia in methanol to use as the polar component) can be very effective.
-
-
Use a Deactivated Stationary Phase: If basic modifiers are incompatible with your molecule, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Start with a non-polar solvent and gradually increase polarity.
-
Reversed-Phase (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using a mobile phase like water/acetonitrile with a buffer (e.g., ammonium formate) can provide excellent separation.[11]
-
Q2: I can't seem to find a solvent system that gives me good separation between my product and an impurity.
A: This indicates that the polarity of your product and the impurity are too similar in the chosen solvent system.
Solutions:
-
Change Solvent Selectivity: Instead of just increasing the percentage of the polar solvent (e.g., methanol), try a different solvent combination. The "selectivity triangle" (solvents grouped by their proton donor, proton acceptor, and dipole-dipole characteristics) is a useful concept. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or Toluene/Acetone system.
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent ratio) elution, switch to a shallow gradient. A slow, gradual increase in polarity can often resolve closely eluting spots.
-
Analyze by HPLC First: Develop a separation method on an analytical HPLC first.[12] This is much faster than running multiple columns and allows you to screen different solvent systems and stationary phases (e.g., C18, Cyano, Phenyl) quickly to find the optimal conditions before scaling up to flash chromatography.
Section 2: Recrystallization
Recrystallization is an excellent and scalable purification technique if your compound is a solid and you can identify a suitable solvent.
Q3: I'm struggling to find a good single solvent for recrystallization. My compound is either too soluble or not soluble enough.
A: This is a common scenario for molecules with multiple functional groups. The solution is often a binary (two-solvent) system.
Solution: The Binary Solvent System
-
Identify a "Soluble" and "Insoluble" Solvent Pair: Find a solvent in which your compound is highly soluble (e.g., methanol, ethanol, ethyl acetate) and a miscible solvent in which it is poorly soluble (e.g., hexanes, diethyl ether, water).
-
Dissolve in the "Good" Solvent: Heat the "good" solvent and dissolve your crude compound in the minimum amount required.
-
Add the "Bad" Solvent (Anti-solvent): While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-clarify: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Suggested Solvent Systems to Screen:
-
Ethyl Acetate / Hexanes
-
Methanol / Diethyl Ether
-
Acetone / Water
-
Isopropanol / Hexanes
Q4: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent mixture.
Solutions:
-
Use More Solvent: The concentration of your compound may be too high. Repeat the crystallization using a more dilute solution.
-
Lower the Initial Temperature: Try dissolving the compound at a slightly lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow for method selection and troubleshooting.
Caption: General purification strategy decision tree.
Sources
- 1. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 38070-73-4|this compound|BLD Pharm [bldpharm.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. (4-methylpyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 8. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-METHYLPYRIDIN-3-YL)METHANOL | 4664-27-1 [m.chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Improving the stability of (3-Methylpyridin-4-yl)methanol in solution
Welcome to the technical support center for (3-Methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the stability of this compound in solution. Our goal is to equip you with the scientific understanding and technical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brownish color. What is causing this discoloration?
A1: A change in color is a common indicator of degradation. The two most likely causes for your observation are:
-
Oxidation: The pyridine ring and the methanol group are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in your solution. This can lead to the formation of colored byproducts. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the methanol group can be oxidized to an aldehyde or a carboxylic acid.
-
Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradation reactions. It is a well-documented phenomenon for many pyridine-containing compounds. To mitigate this, always store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
Troubleshooting Steps:
-
Prepare a fresh solution using de-gassed solvents.
-
Store the new solution in an amber vial or a container wrapped in aluminum foil.
-
If the problem persists, consider adding a suitable antioxidant (see Q3 for recommendations).
Q2: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What's happening and how can I prevent it?
A2: A decrease in concentration is a clear indication of instability. Besides the degradation pathways mentioned in Q1, consider the following:
-
pH-Mediated Hydrolysis: While this compound itself is not directly hydrolyzed, extreme pH conditions can catalyze degradation reactions. Strongly acidic or basic solutions should be avoided as they can promote side reactions and instability of the pyridine ring.
-
Incompatible Solvents: Ensure the solvent you are using is of high purity and free from contaminants that could react with your compound. For example, some grades of methanol can contain impurities that may accelerate degradation.
Recommendations for Enhanced Stability:
-
Optimal Storage Temperature: Store stock solutions at 2-8 °C or frozen at -20 °C. Before use, allow the solution to come to room temperature slowly and ensure the compound is fully dissolved.
-
pH Control: If your experimental conditions allow, buffering your solution to a neutral or slightly acidic pH (pH 5-7) can improve stability. Phosphate or citrate buffers are common choices, but compatibility should always be verified.
-
Solvent Purity: Use high-performance liquid chromatography (HPLC) grade or equivalent high-purity solvents for preparing your solutions.
Q3: What are some recommended antioxidants or stabilizers for this compound solutions?
A3: The addition of antioxidants can be an effective strategy to prevent oxidative degradation. The choice of antioxidant will depend on the solvent system and the downstream application. Here are some common options:
-
Butylated Hydroxytoluene (BHT): A versatile antioxidant that is effective at low concentrations and soluble in many organic solvents.
-
Ascorbic Acid (Vitamin C): A good choice for aqueous solutions, it is a potent free radical scavenger.
-
EDTA (Ethylenediaminetetraacetic acid): This chelating agent can sequester metal ions that may catalyze oxidative degradation.
Important Considerations:
-
Compatibility: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your assay or react with this compound.
-
Concentration: Start with a low concentration of the antioxidant (e.g., 0.01-0.1%) and optimize as needed.
Troubleshooting Guides
Issue 1: Unidentified Peaks in Your Chromatogram
You've run an HPLC analysis of your this compound solution and observe new, unidentified peaks that were not present in the initial analysis.
Causality and Troubleshooting Workflow:
The appearance of new peaks strongly suggests the formation of degradation products. The following workflow will help you identify the source and nature of these impurities.
Caption: Workflow for investigating the origin of new peaks in a chromatogram.
Potential Degradation Products:
Based on the structure of this compound, the following are plausible degradation products:
-
(3-Methylpyridin-4-yl)methanal (Aldehyde): Resulting from the mild oxidation of the methanol group.
-
3-Methylpyridine-4-carboxylic acid: From further oxidation of the aldehyde.
-
This compound N-oxide: Oxidation of the pyridine nitrogen.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and develop a stability-indicating analytical method.[2][3][4]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC or UPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60 °C.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 24 hours.[1]
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 7 days. A solid sample should also be tested under the same conditions.[1]
-
Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC-UV or HPLC-MS method.
Data Presentation
Table 1: Example Data Summary from Forced Degradation Study
The following table is a template for summarizing your experimental findings. The data presented here is illustrative and should be replaced with your own experimental results.
| Stress Condition | Parameters | Duration | % Degradation | Major Degradation Product (m/z) |
| Acidic | 0.1 M HCl, 60 °C | 24 hours | 15% | 124.1 (M+H)⁺ of Isomer |
| Basic | 0.1 M NaOH, RT | 24 hours | 5% | 138.1 (M+H)⁺ of Oxidized Product |
| Oxidative | 3% H₂O₂, RT | 24 hours | 30% | 140.1 (M+H)⁺ of N-oxide |
| Thermal | 60 °C in solution | 7 days | 10% | 122.1 (M+H)⁺ of Dehydrated Product |
| Photostability | ICH Q1B Option II | - | 40% | Various |
Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
References
- Bobkova, L., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 800-809.
- Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
-
PubChemLite. (n.d.). This compound (C7H9NO). Retrieved from [Link]
- Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 183-189.
- Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296.
-
NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- BenchChem. (n.d.). Stability issues of 3-Methyl-4-hydroxypyridine in solution. Retrieved from a hypothetical BenchChem technical note.
- Ojimelukwe, P. C., & Odo, C. E. (2009). Antioxidant properties of the methanol extracts from the leaves of Paullinia pinnata. Journal of Medicinal Food, 12(3), 665-669.
- Wang, Y., et al. (2024). Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ. Bioresource Technology, 412, 131303.
-
National Center for Biotechnology Information. (n.d.). (4-Methylpyridin-3-yl)methanol. PubChem Compound Summary for CID 232487. Retrieved from [Link]
-
IndiaMART. (n.d.). 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). (4-Amino-6-methylpyridin-3-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
Sources
Technical Support Center: Synthesis of (3-Methylpyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (3-methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pyridine derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Introduction to Synthetic Challenges
The synthesis of this compound can be approached through several common pathways, each with its own set of potential side reactions. The electron-deficient nature of the pyridine ring and the reactivity of the substituents introduce complexities that require careful control of reaction conditions. This guide is structured around the most frequently used synthetic routes, offering troubleshooting advice in a direct question-and-answer format.
Route 1: Reduction of 3-Methylpyridine-4-carboxaldehyde
This is a common and direct route to the target molecule. The primary transformation is the reduction of an aldehyde to a primary alcohol.
Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolve 3-methylpyridine-4-carboxaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions. The molar ratio of NaBH₄ to the aldehyde is typically between 1.0 and 1.5 equivalents.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.[1][2]
Troubleshooting and FAQs for Route 1
Question 1: My reaction is incomplete, and I still have a significant amount of starting aldehyde. What could be the issue?
Answer:
-
Insufficient Reducing Agent: Sodium borohydride can decompose in the presence of acidic impurities or protic solvents, especially over long reaction times. It's possible that the effective amount of NaBH₄ was insufficient.
-
Solution: Use a slightly larger excess of NaBH₄ (e.g., 1.5 equivalents). Ensure your starting material and solvent are of high purity.
-
-
Low Reaction Temperature: While the initial addition is done at a low temperature to control the reaction rate, prolonged reaction at 0 °C may slow down the conversion.
-
Solution: After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature and stir for an adequate amount of time.
-
-
Poor Quality of NaBH₄: Sodium borohydride is sensitive to moisture and can degrade over time.
-
Solution: Use freshly opened or properly stored NaBH₄. You can also test the activity of your NaBH₄ on a simple ketone like acetone as a control.
-
Question 2: I've observed a byproduct with a different retention factor on my TLC plate. What could it be?
Answer:
While the reduction of aldehydes with NaBH₄ is generally clean, side products can arise.
-
Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction of the pyridine ring can occur under certain conditions, though this is unlikely for this specific transformation. A more plausible, though still minor, side reaction could be the formation of 3,4-dimethylpyridine, particularly if a more aggressive reducing agent or catalytic hydrogenation at high pressure were used.
-
Impurity-derived Products: The most common source of byproducts is often impurities in the starting aldehyde.
-
Solution: Analyze the purity of your 3-methylpyridine-4-carboxaldehyde by NMR or GC-MS before starting the reaction. Purify the starting material if necessary.
-
Route 2: Synthesis from 3,4-Lutidine (3,4-Dimethylpyridine)
This two-step approach involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by esterification and reduction, or direct reduction of the acid. A more direct but challenging approach is the selective oxidation to the aldehyde.
Experimental Protocol: Oxidation with KMnO₄ and Subsequent Reduction
-
Oxidation: Suspend 3,4-lutidine in water. Heat the mixture and add a solution of potassium permanganate (KMnO₄) portion-wise. The reaction is highly exothermic and needs to be controlled. Reflux the mixture for several hours.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate and acidify to precipitate 3-methylisonicotinic acid.
-
Esterification: Convert the acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Reduction: Reduce the resulting methyl 3-methylisonicotinate as described in Route 3.
Troubleshooting and FAQs for Route 2
Question 1: The yield of 3-methylisonicotinic acid from the oxidation of 3,4-lutidine is very low. Why?
Answer:
The oxidation of alkylpyridines with strong oxidizing agents like KMnO₄ can be difficult to control.[3]
-
Over-oxidation: The pyridine ring can be susceptible to oxidative cleavage under harsh conditions (high temperature, high concentration of KMnO₄), leading to a complex mixture of products and low yield of the desired carboxylic acid.[3][4]
-
Solution: Carefully control the temperature and the rate of addition of KMnO₄. Using a buffered solution can sometimes mitigate ring cleavage.
-
-
Incomplete Reaction: Insufficient KMnO₄ or reaction time will result in unreacted 3,4-lutidine.
-
Solution: Use a moderate excess of KMnO₄ and monitor the reaction by TLC until the starting material is consumed.
-
-
Oxidation of Both Methyl Groups: It is possible to oxidize both methyl groups, leading to the formation of pyridine-3,4-dicarboxylic acid.
-
Solution: This is a challenge of selectivity. Using milder or more selective oxidizing agents might be an alternative, although this often requires more specialized and expensive reagents. Careful control of stoichiometry is key.
-
Question 2: During the oxidation, a large amount of brown precipitate (MnO₂) formed, making the workup difficult. How can I handle this?
Answer:
The formation of MnO₂ is an inherent part of the reaction with KMnO₄.
-
Filtration Issues: The fine precipitate of MnO₂ can clog filter paper.
-
Solution: Filter the reaction mixture while it is still hot. Using a pad of celite or diatomaceous earth in your filter funnel can significantly improve the filtration rate. After filtration, wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product.
-
Route 3: Reduction of Methyl 3-Methylisonicotinate
This route involves the reduction of an ester to a primary alcohol.
Troubleshooting and FAQs for Route 3
Question 1: My reduction of the ester is slow and often incomplete. What can I do?
Answer:
Ester reductions with NaBH₄ are generally slower than aldehyde or ketone reductions.
-
Insufficient Reactivity of NaBH₄: In standard alcoholic solvents, NaBH₄ may not be potent enough for a rapid and complete ester reduction.
-
Solution 1: Increase the amount of NaBH₄ and the reaction temperature (refluxing in methanol or ethanol).[5]
-
Solution 2: Use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF. However, be aware that LiAlH₄ is much more reactive and requires stricter anhydrous conditions.
-
Solution 3: Additives can enhance the reactivity of NaBH₄. For example, the addition of CaCl₂ or (NH₄)₂SO₄ has been reported to facilitate the reduction of esters.[6][7]
-
Question 2: After workup, I isolated the carboxylic acid (3-methylisonicotinic acid) instead of the alcohol. What happened?
Answer:
This indicates that the ester was hydrolyzed.
-
Basic or Acidic Hydrolysis: The ester is susceptible to hydrolysis during a prolonged or harsh workup under either acidic or basic conditions.[8][9]
-
Solution: Perform the workup at low temperatures and minimize the time the reaction mixture is in contact with strong acid or base. Ensure that the quenching and extraction steps are performed promptly.
-
Route 4: Lithiation of 3-Methylpyridine and Reaction with Formaldehyde
This method involves the deprotonation of the pyridine ring to form an organolithium species, which then acts as a nucleophile.
Troubleshooting and FAQs for Route 4
Question 1: I am getting a mixture of isomers and other byproducts from my lithiation reaction. How can I improve the regioselectivity?
Answer:
The regioselectivity of pyridine lithiation is a well-known challenge.[10]
-
Multiple Deprotonation Sites: 3-methylpyridine has several potential sites for deprotonation: the C2, C4, and C6 positions on the ring, as well as the methyl group. The outcome depends heavily on the base used and the reaction conditions.
-
Solution: The choice of the organolithium reagent is critical. A hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often used to favor deprotonation at a specific site and minimize nucleophilic addition to the pyridine ring.[10] The temperature must be kept very low (typically -78 °C) to prevent scrambling of the lithiated intermediate and other side reactions.
-
-
Nucleophilic Addition: Strong, unhindered organolithium reagents like n-butyllithium can add to the C=N bond of the pyridine ring, leading to dihydropyridine derivatives.[10]
-
Solution: Use a hindered base like LDA or LTMP.
-
Question 2: The reaction with formaldehyde gives a low yield of the desired alcohol and a lot of polymeric material. Why?
Answer:
Formaldehyde is highly reactive and can easily polymerize.
-
Formaldehyde Polymerization: Gaseous formaldehyde is prone to polymerization.
-
Solution: Use a freshly prepared solution of monomeric formaldehyde, which can be obtained by cracking paraformaldehyde. Alternatively, use a commercially available solution of formaldehyde, but be aware of the presence of stabilizers like methanol.
-
-
Reaction Conditions: The addition of the lithiated pyridine to formaldehyde should be done at low temperature to control the reaction rate and minimize side reactions.
-
Solution: Add the solution of the lithiated pyridine to a cold (-78 °C) solution of formaldehyde in THF.
-
Summary of Key Side Reactions and Solutions
| Synthetic Route | Common Side Reaction/Issue | Probable Cause(s) | Recommended Solution(s) |
| Reduction of Aldehyde | Incomplete Reaction | Insufficient/degraded NaBH₄, low temperature | Use fresh NaBH₄ in slight excess, allow reaction to proceed at room temperature. |
| From 3,4-Lutidine | Low yield of carboxylic acid | Over-oxidation, oxidation of both methyl groups | Careful control of temperature and stoichiometry of KMnO₄. |
| Difficult workup | MnO₂ precipitate | Filter the hot reaction mixture through celite. | |
| Reduction of Ester | Incomplete Reaction | Insufficient reactivity of NaBH₄ | Increase temperature, use LiAlH₄, or use NaBH₄ with an activating additive. |
| Formation of Carboxylic Acid | Ester hydrolysis during workup | Perform workup at low temperature and minimize exposure to strong acid/base. | |
| Lithiation of 3-Methylpyridine | Poor Regioselectivity | Deprotonation at multiple sites | Use a hindered base (LDA/LTMP) at low temperature (-78 °C). |
| Low Yield with Formaldehyde | Polymerization of formaldehyde | Use freshly cracked paraformaldehyde, maintain low temperature during addition. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Routes to this compound
Caption: Overview of common synthetic pathways to this compound.
Diagram 2: Troubleshooting Logic for the Reduction of 3-Methylpyridine-4-carboxaldehyde
Caption: Troubleshooting decision tree for the reduction of 3-methylpyridine-4-carboxaldehyde.
References
-
Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]
-
Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]
- Grayson, J., & Dinkel, R. (2011). Process for the synthesis of 3-methyl-pyridine. U.S.
-
Wang, X., Zhang, Y., & Liu, Y. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 44(36), 15685-15689. [Link]
-
Yin, Z., et al. (2024). 3‐Methylpyridine: Synthesis and Applications. Request PDF. [Link]
-
Zarei, A., & Asl, T. H. (2012). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 28(2), 891-896. [Link]
- Patil, P. A. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyl)phenyl]ethanone field of invention.
- Reddy, M. S., et al. (2012). An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Gribble, G. W., & Saulnier, M. G. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 1-22. [Link]
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Alinezhad, H., & Zare, A. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. E-Journal of Chemistry, 6(S1), S493-S498. [Link]
-
Brown, H. C., & Mead, E. J. (1953). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 75(24), 6263-6265. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Sedigh-Lakouraj, M. M., & Fakoor, Z. (2015). KMnO4-Mediated Oxidation as a Continuous Flow Process. Request PDF. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Khimiya Geterotsiklicheskikh Soedinenii, 40(5), 643-669. [Link]
- Li, J., & Wang, Y. (2015). Preparation method of 3-amino-4-methylpyridine.
-
ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Robertson, R. E. (1956). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Canadian Journal of Chemistry, 34(10), 1363-1370. [Link]
-
Ashenhurst, J. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
Baxendale, I. R., et al. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3642-3645. [Link]
- Wang, X., et al. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
Zhang, X., et al. (2010). Hydrolysis of methyl acetate under near- or supercritical condition. ResearchGate. [Link]
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Troubleshooting guide for reactions involving (3-Methylpyridin-4-yl)methanol
A Troubleshooting Guide for Researchers in Organic Synthesis
Welcome to the technical support center for reactions involving (3-Methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure your success.
Frequently Asked Questions (FAQs)
1. What are the key reactive sites of this compound and how do they influence its reactivity?
This compound possesses three main sites that dictate its chemical behavior:
-
The Primary Hydroxymethyl Group (-CH₂OH): This is the primary site for transformations such as oxidation, esterification, etherification, and nucleophilic substitution. Its reactivity is comparable to other benzylic-type alcohols.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule. This nitrogen can be protonated under acidic conditions, which can deactivate the ring towards electrophilic substitution but may activate the hydroxymethyl group's leaving group potential. It can also act as a nucleophile or a ligand for metal catalysts, sometimes leading to undesired side reactions or catalyst inhibition.
-
The Pyridine Ring: The aromatic ring can potentially undergo electrophilic or nucleophilic substitution, although the hydroxymethyl group is the more reactive site for many common transformations. The methyl group at the 3-position introduces some steric hindrance and has a minor electron-donating effect on the ring.
Troubleshooting Common Reactions
This section addresses specific issues you may encounter during common synthetic transformations of this compound.
Oxidation to (3-Methylpyridin-4-yl)carbaldehyde
Q1: My oxidation of this compound to the aldehyde is low-yielding, and I observe the formation of a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?
A1: Over-oxidation to the carboxylic acid is a common problem when using strong or non-selective oxidizing agents.[1] The pyridine nitrogen can also complicate some oxidation reactions. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize the intermediate aldehyde to the carboxylic acid.[2] The aqueous conditions of some of these reactions can also promote over-oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting over-oxidation.
Recommended Protocols & Rationale:
-
Pyridinium Chlorochromate (PCC): This is a classic and effective reagent for the selective oxidation of primary alcohols to aldehydes in an anhydrous medium, which helps prevent over-oxidation.[1]
-
Protocol: To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of this compound (1 equivalent) in DCM. Stir at room temperature and monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM. Evaporate the solvent to obtain the crude aldehyde.
-
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective oxidizing agent that works well for a wide range of alcohols.
-
Protocol: Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C. Add DMP (1.1 equivalents) in one portion. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.
-
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures, which helps to minimize side reactions.
Monitoring the Reaction:
-
TLC Analysis: Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1) to monitor the progress of the reaction. The aldehyde product will have a higher Rf value than the starting alcohol. Pyridine-containing compounds can sometimes be visualized under UV light (254 nm).[3] Staining with potassium permanganate can also be effective, where the alcohol will show as a yellow spot on a purple background, while the aldehyde may be less reactive to the stain.[4]
| Parameter | Starting Alcohol | Aldehyde Product | Carboxylic Acid Byproduct |
| Approximate Rf | Lower | Higher | Baseline or very low |
| UV Visualization | May be visible | May be visible | May be visible |
| KMnO₄ Stain | Yellow spot | Faint or no spot | Faint or no spot |
Q2: My oxidation reaction is sluggish or incomplete, even with mild oxidizing agents.
A2: Incomplete conversion can be due to several factors:
-
Reagent Quality: Ensure your oxidizing agent is fresh and active. DMP, for example, is moisture-sensitive.
-
Temperature: While low temperatures are often used to improve selectivity, some oxidations may require room temperature or gentle heating to proceed at a reasonable rate.
-
Steric Hindrance: The methyl group at the 3-position can cause some steric hindrance, potentially slowing down the reaction.[5] Consider using a less bulky oxidizing agent or slightly longer reaction times.
-
Pyridine Nitrogen Interference: The basic nitrogen atom can interact with or be oxidized by some reagents. While less of a concern with reagents like PCC and DMP, it's a possibility.
Solutions:
-
Increase Reagent Equivalents: A slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Optimize Temperature: If the reaction is slow at room temperature, try gentle heating (e.g., 40 °C) while carefully monitoring for byproduct formation.
-
Catalyst Addition: For some oxidations, the addition of a catalytic amount of an activator may be beneficial.
Esterification Reactions
Q3: I am trying to perform a Fischer esterification with a carboxylic acid and an acid catalyst, but the yield is very low.
A3: Fischer esterification is an equilibrium-driven process, and the basicity of the pyridine nitrogen can interfere with the acid catalyst.
Underlying Cause: The pyridine nitrogen will be protonated by the strong acid catalyst (e.g., sulfuric acid), forming a pyridinium salt. This effectively removes the catalyst from the reaction mixture, halting the esterification.
Troubleshooting Workflow:
Caption: Troubleshooting Fischer esterification.
Recommended Protocols & Rationale:
-
Acyl Chloride Method: This is a highly effective method where the carboxylic acid is first converted to a more reactive acyl chloride. Pyridine is often used as the base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[6][7]
-
Protocol: To a solution of this compound (1 equivalent) in anhydrous DCM and pyridine (2 equivalents) at 0 °C, add the acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench with water and extract with DCM. Wash the organic layer with aqueous copper sulfate (to remove pyridine), water, and brine. Dry and concentrate to give the ester.
-
-
Carboxylic Anhydride Method: Anhydrides are also effective acylating agents. The reaction can be catalyzed by 4-dimethylaminopyridine (DMAP).
-
Protocol: Dissolve this compound (1 equivalent), the carboxylic anhydride (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM. Stir at room temperature until the reaction is complete. Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate.
-
-
Mitsunobu Reaction: This reaction allows for the formation of an ester with inversion of configuration (not relevant for this primary alcohol) under mild, neutral conditions. It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Challenges: A common side product can form if the nucleophile (the carboxylic acid) is not acidic enough (pKa > 13).[8] Purification can also be challenging due to the triphenylphosphine oxide byproduct.
-
Protocol: Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF at 0 °C. Add DEAD or DIAD (1.2 equivalents) dropwise. Stir at room temperature until completion. Concentrate the reaction mixture and purify by column chromatography to separate the ester from triphenylphosphine oxide.
-
Ether Synthesis
Q4: I'm attempting a Williamson ether synthesis to make an ether from this compound, but I'm getting low yields and observing elimination byproducts.
A4: The Williamson ether synthesis involves an alkoxide nucleophile and an alkyl halide electrophile. The success of this Sₙ2 reaction is highly dependent on the nature of the alkyl halide.
Underlying Cause: This reaction works best with primary alkyl halides. Secondary and especially tertiary alkyl halides are prone to undergoing E2 elimination in the presence of a strong base (the alkoxide), leading to the formation of alkenes instead of the desired ether.[5][9][10][11][12]
Troubleshooting Steps:
-
Examine Your Alkyl Halide:
-
Primary Alkyl Halide: If you are using a primary alkyl halide and still see low yields, ensure your conditions are anhydrous. The alkoxide is a strong base and will be quenched by any water present. Also, ensure you are using a suitable polar aprotic solvent like THF or DMF to facilitate the Sₙ2 reaction.[12]
-
Secondary or Tertiary Alkyl Halide: These are likely to undergo elimination. You will need to consider an alternative synthetic strategy.
-
Alternative Strategies for Hindered Ethers:
-
Mitsunobu Reaction: If the ether you are trying to synthesize is from a primary or secondary alcohol that would be your "alkyl halide" component, you can use that alcohol as the nucleophile in a Mitsunobu reaction with this compound.
-
Alkoxymercuration-Demercuration: This is a classic method for the synthesis of ethers from alkenes and alcohols, which may be applicable depending on your target molecule.
Protecting Group Strategies
Q5: When should I consider using a protecting group for the hydroxymethyl group, and which one should I choose?
A5: A protecting group is necessary when the -OH group would interfere with a subsequent reaction targeting another part of the molecule (e.g., chemistry on the pyridine ring) or if it is sensitive to the reaction conditions.
Choosing a Protecting Group: The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule.[13][14][15] For alcohols, silyl ethers are a common and versatile choice.
Common Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |
| Trimethylsilyl ether | TMS | TMSCl, pyridine or Et₃N | Mild acid (e.g., acetic acid in THF/water) | Labile to acid and base |
| Triethylsilyl ether | TES | TESCl, pyridine or imidazole | Mild acid, Fluoride source (TBAF) | More stable than TMS |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, imidazole, DMF | Fluoride source (TBAF), stronger acid | Much more stable than TMS/TES |
| Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
Example Scenario: Protecting as a TBDMS Ether
-
Protection Protocol: To a solution of this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF, add TBDMSCl (1.2 equivalents). Stir at room temperature until the reaction is complete (TLC). Quench with water and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography if necessary.
-
Deprotection Protocol: Dissolve the TBDMS-protected compound in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents). Stir at room temperature until deprotection is complete (TLC). Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry and concentrate to obtain the deprotected alcohol.[13]
Troubleshooting Deprotection:
-
Incomplete Deprotection: If using TBAF, ensure the reagent is not hydrated, as this can reduce its efficacy. A small amount of acetic acid can sometimes accelerate TBAF-mediated deprotection.
-
Selective Deprotection: If you have multiple silyl ethers in your molecule, they can often be deprotected selectively based on their lability (TMS > TES > TBDMS).[14][16][17][18]
References
-
Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. (2023-10-11). [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. (2024-03-04). [Link]
-
Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Homework.Study.com. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. (2024-04-04). [Link]
-
Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. (2015-01-30). [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Hydroxyl Protecting Groups. University of California, Irvine. [Link]
-
Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. (2022-01-09). [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. (2020-11-16). [Link]
-
Single point activation of pyridines enables reductive hydroxymethylation. ResearchGate. (2020-11-10). [Link]
-
Selective Deprotection of Silyl Ethers. ResearchGate. (2012-08-06). [Link]
-
TLC Visualization Solutions. University of Rochester. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate. (2011-08-08). [Link]
-
Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
The Mitsunobu Reaction. ResearchGate. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. [Link]
-
Can you recommend the reaction conditions of esterification of anhydride with alcohol?. ResearchGate. (2018-10-28). [Link]
-
Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. (2002-08-07). [Link]
- Oxidation of methyl-pyridines.
-
Alcohols Important Reactions. Jack Westin. [Link]
-
Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. [Link]
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]
-
Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate. PubMed. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
21.5 Chemistry of Acid Anhydrides. Chemistry LibreTexts. (2023-11-24). [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video). Khan Academy. [Link]
-
I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?. Reddit. (2023-02-19). [Link]
-
Anhydride in acidic conditions reacting with alcohol to synthesize ester. YouTube. (2020-04-07). [Link]
-
Addition of carbon nucleophiles to aldehydes and ketones (video). Khan Academy. [Link]
-
Substantial rate enhancements of the esterification reaction of phthalic anhydride with methanol at high pressure and using supercritical CO2 as a co-solvent in a glass microreactor. ResearchGate. (2018-08-07). [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. iipseries.org [iipseries.org]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (3-Methylpyridin-4-yl)methanol Derivatization
Welcome to the technical support center for the derivatization of (3-Methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The unique structural features of this compound, namely the nucleophilic pyridine nitrogen and the primary alcohol, present both opportunities for diverse functionalization and potential challenges in chemoselectivity and reactivity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient derivatization.
I. General Considerations and Key Challenges
The derivatization of this compound primarily involves three key transformations: esterification and etherification of the hydroxyl group, and N-oxidation of the pyridine nitrogen. The interplay between the reactivity of the hydroxyl group and the pyridine nitrogen is a central theme in optimizing these reactions.
Common challenges include:
-
Chemoselectivity: The nucleophilic pyridine nitrogen can compete with the hydroxyl group in reactions with electrophiles, leading to undesired side products.
-
Reactivity: The electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the hydroxyl group. Conversely, substituents on the pyridine ring can affect the basicity and nucleophilicity of the nitrogen atom.[1][2]
-
Purification: The polar nature of pyridine-containing compounds can make purification by standard column chromatography challenging. The basicity of the pyridine moiety may require specific chromatographic conditions to avoid peak tailing and ensure good separation.
II. Esterification of the Hydroxyl Group
Esterification is a common derivatization to modify the properties of this compound, for instance, to create prodrugs or to introduce specific functionalities.
Frequently Asked Questions (FAQs) - Esterification
Q1: What are the standard conditions for the esterification of this compound?
A1: The most common methods for esterification are Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an activated carboxylic acid derivative (like an acid chloride or anhydride) in the presence of a base. For a Fischer esterification, you would typically reflux the alcohol with the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid.[3] However, for a substrate like this compound, the basic pyridine nitrogen will be protonated, which can affect solubility and reactivity. A more reliable method is to use an acid chloride or anhydride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Q2: I am getting a low yield in my esterification reaction. What are the possible causes?
A2: Low yields in esterification can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side reactions: The pyridine nitrogen can be acylated by the acid chloride or anhydride, especially if a strong, non-hindered base is used.
-
Hydrolysis: If there is moisture in your reaction, the acid chloride or anhydride can be hydrolyzed back to the carboxylic acid. Ensure you are using anhydrous solvents and reagents.
-
Product loss during workup: Pyridine-containing esters can be water-soluble, especially if the carboxylic acid portion is small. Be cautious during aqueous extractions.
Troubleshooting Guide: Esterification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive acylating agent. 2. Steric hindrance from the methyl group on the pyridine ring. 3. Inadequate catalyst activity. | 1. Use a more reactive acylating agent (e.g., acid chloride instead of the free acid with a coupling agent). 2. Increase the reaction temperature and/or reaction time. 3. Add a catalytic amount of DMAP to the reaction mixture. |
| Formation of Multiple Products | 1. N-acylation of the pyridine nitrogen. 2. Di-acylation if the starting material is not fully pure. | 1. Use a hindered, non-nucleophilic base like DIPEA. 2. Ensure the purity of your starting this compound. |
| Difficult Purification | 1. Product is too polar for silica gel chromatography. 2. Product co-elutes with starting material or byproducts. | 1. Consider using a different stationary phase like alumina or a C18 reversed-phase column. 2. Adjust the solvent system for your column chromatography. A gradient elution might be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape. |
Experimental Protocol: Esterification with an Acid Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Etherification of the Hydroxyl Group
Ether synthesis provides a stable linkage and is often used to introduce different alkyl or aryl groups. The Williamson ether synthesis is a common method.
Frequently Asked Questions (FAQs) - Etherification
Q1: How do I perform a Williamson ether synthesis with this compound?
A1: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[4] For this compound, you would first treat it with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to generate the alkoxide. Then, the alkyl halide is added to the reaction mixture.
Q2: My Williamson ether synthesis is not working. What could be the problem?
A2: Common issues include:
-
Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the alcohol. Sodium hydride is generally effective.
-
Poor quality reagents: Ensure your sodium hydride is fresh and your alkyl halide is pure. The solvent must be anhydrous.
-
Side reaction at the pyridine nitrogen: The alkyl halide can quaternize the pyridine nitrogen, leading to a pyridinium salt. This is more likely with reactive alkyl halides like methyl iodide or benzyl bromide.
Troubleshooting Guide: Etherification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ether Product | 1. Incomplete deprotonation of the alcohol. 2. Competing elimination reaction of the alkyl halide (if it is secondary or tertiary). | 1. Use a stronger base like sodium hydride. Ensure it is added carefully and the reaction is stirred until hydrogen evolution ceases. 2. Use a primary alkyl halide if possible. |
| Formation of a Pyridinium Salt | Quaternization of the pyridine nitrogen by the alkyl halide. | 1. Add the alkyl halide slowly at a lower temperature. 2. Use a less reactive alkylating agent if the desired ether can be formed under those conditions. 3. Consider protecting the pyridine nitrogen as an N-oxide before performing the etherification, followed by deoxygenation. |
| Reaction is Sluggish | 1. Poor solubility of the alkoxide. 2. Low reactivity of the alkyl halide. | 1. Add a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to improve the solubility and reactivity of the alkoxide. 2. Use a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature. |
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the alkyl halide (1.1 eq) and a catalytic amount of TBAI.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete, cool to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
IV. N-Oxidation of the Pyridine Ring
N-oxidation is a valuable transformation that can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of functionalization, or can be used as a protecting group.
Frequently Asked Questions (FAQs) - N-Oxidation
Q1: What is the best reagent for the N-oxidation of this compound?
A1: A common and effective reagent for N-oxidation of pyridines is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like DCM.[5] Hydrogen peroxide in acetic acid is another option, though it may require heating and can sometimes lead to side reactions.
Q2: My N-oxidation reaction is giving me a complex mixture of products. What is happening?
A2: Over-oxidation of the alcohol group to an aldehyde or carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times. The N-oxide itself can also undergo further reactions depending on the conditions.
Troubleshooting Guide: N-Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. | 1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 eq of m-CPBA). 2. Allow the reaction to proceed at room temperature for a longer period or gently warm if necessary, while carefully monitoring for side product formation. |
| Formation of Byproducts | 1. Over-oxidation of the alcohol. 2. Degradation of the N-oxide product. | 1. Add the oxidizing agent slowly at a low temperature (0 °C) to control the reaction exotherm. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Difficult Isolation of the N-oxide | The N-oxide is highly polar and water-soluble. | 1. After quenching the reaction, extensively extract the aqueous layer with a more polar solvent like a mixture of DCM and isopropanol. 2. Purification may require specialized chromatography, such as on a highly polar stationary phase or reversed-phase chromatography. |
Experimental Protocol: N-Oxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in DCM (0.1 M) and cool to 0 °C.
-
Add m-CPBA (77% max, 1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase multiple times with DCM.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide, which may be purified by recrystallization or chromatography.
V. Visualization of Key Concepts
Derivatization Pathways
Caption: Key derivatization routes for this compound.
Troubleshooting Workflow: Low Esterification Yield
Sources
Technical Support Center: Overcoming Low Yield in the Synthesis of Pyridine-Based Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The synthesis of pyridine-containing molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] However, the inherent electronic properties of the pyridine ring can present unique challenges, often leading to frustratingly low reaction yields.
This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis of pyridine-based compounds. Moving beyond simple procedural lists, we will delve into the mechanistic reasoning behind common failures and offer evidence-based strategies for success.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section is organized by common synthetic methodologies used to construct or modify pyridine rings. Each area addresses frequently encountered low-yield scenarios in a question-and-answer format.
Classical Ring-Forming Reactions
The Hantzsch synthesis, while classic, is a multi-step, one-pot reaction where yield can be lost at two key stages: the initial formation of the dihydropyridine (DHP) intermediate and its subsequent oxidation to the aromatic pyridine.[4][5]
Potential Cause A: Inefficient Dihydropyridine Formation
-
The Problem: The initial condensation can be slow and reversible, leading to incomplete conversion or the formation of side products from competing reaction pathways.[4][6] Harsh conditions or long reaction times often exacerbate this issue.[4][6]
-
Troubleshooting Strategy:
-
Catalysis: Introduce a catalyst to improve reaction kinetics. p-Toluenesulfonic acid (PTSA) has been shown to be effective.[4][6]
-
Activation Method: Consider alternative energy sources. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields to over 80-90%.[6] Similarly, ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields to as high as 96%.[4][6]
-
Solvent Choice: While traditional solvents like ethanol are common, green solvents like glycerol or even water can be highly effective, especially with microwave heating.[7]
-
Potential Cause B: Poor Oxidation of the Dihydropyridine Intermediate
-
The Problem: The aromatization step is critical. Classical, strong oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be harsh, leading to degradation of the desired product and difficult purification.[4][6]
-
Troubleshooting Strategy:
-
Milder Oxidants: Switch to a milder or more efficient oxidizing agent. Options include ferric chloride (FeCl₃) or manganese dioxide (MnO₂), which can often be used in a one-pot procedure.[4][6]
-
Monitor the Intermediate: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the DHP intermediate. If the DHP is present but the pyridine product is not forming, the oxidation step is the clear bottleneck.
-
The Kröhnke synthesis is versatile but sensitive to reagent quality and reaction conditions.[8][9]
-
The Problem: Low yields can often be traced back to three main areas: impure starting materials, suboptimal reaction conditions, or competing side reactions.[8][9]
-
Troubleshooting Strategy:
-
Verify Reagent Purity: The α-pyridinium methyl ketone salt (Kröhnke salt) and the α,β-unsaturated carbonyl must be pure.[9] Purify them by recrystallization before use.[9] Ensure the ammonium acetate, which serves as the nitrogen source, is of high purity and dry.[8]
-
Optimize Temperature: The reaction temperature is critical. Too low, and the reaction may be incomplete; too high (often above 140°C), and decomposition or side reactions like Michael additions can dominate.[8]
-
Control Stoichiometry: Self-condensation of the α,β-unsaturated carbonyl can be a significant side reaction.[9] Try adding the reagents in a controlled, stepwise manner rather than all at once.
-
Monitor Progress: Use TLC to determine the optimal reaction time. Extended heating after the reaction has completed can promote byproduct formation.[8]
-
The primary drawbacks of the traditional Bohlmann-Rahtz synthesis are the often harsh temperatures required for the final cyclodehydration step and the need to isolate a potentially unstable aminodiene intermediate.[10]
-
The Problem: High heat is needed to facilitate the Z/E isomerization of the intermediate, which is a prerequisite for cyclization.[10] This can lead to decomposition.
-
Troubleshooting Strategy:
-
Introduce a Catalyst: Acid catalysis can significantly lower the temperature required for cyclodehydration.[10] Both Brønsted acids (like acetic acid) and Lewis acids (like ytterbium triflate or zinc bromide) have been shown to be effective.[10][11]
-
Adopt a One-Pot, Three-Component Approach: To avoid handling potentially unstable enamines, generate the enamine in situ. A modified procedure using a ketone, an alkynone, and ammonium acetate in a solvent like ethanol can provide the desired pyridine in a single, efficient step.[10][12]
-
Solvent Selection: Protic solvents like ethanol can facilitate the necessary proton transfers in the mechanism and have been shown to be superior to aprotic solvents for this reaction.[10]
-
Palladium-Catalyzed Cross-Coupling Reactions
The lone pair of electrons on the pyridine nitrogen is a notorious culprit in palladium-catalyzed reactions, acting as a ligand that can coordinate to the metal center and poison the catalyst.[13] This is especially problematic for 2-substituted pyridines.[13][14]
This is a classic and frequent challenge. The primary causes are catalyst poisoning by the pyridine nitrogen and/or decomposition of the boronic acid.[13][14][15]
-
The Problem: The Lewis basic nitrogen on the pyridine ring binds to the palladium catalyst, forming a stable, inactive complex and halting the catalytic cycle.[13] Additionally, heteroaryl boronic acids, especially 2-pyridyl boronic acids, are prone to rapid protodeboronation (hydrolysis), which destroys the nucleophilic partner.[14][15]
-
Troubleshooting Strategy:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important parameter. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to be effective for challenging heteroaryl couplings.[13][15][16] Their steric bulk promotes the desired reductive elimination step and can disfavor coordination of the pyridine nitrogen.
-
Stabilize the Boron Reagent: Instead of a boronic acid, use a more stable boronic ester, such as a pinacol ester or MIDA boronate, which are more resistant to hydrolysis.[15]
-
Optimize the Base and Solvent: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases which can accelerate protodeboronation.[17][18] Ensure you are using a well-degassed solvent to prevent catalyst oxidation.[15]
-
Consider Alternative Nucleophiles: If boronic acids consistently fail, pyridine-2-sulfinates have emerged as exceptionally effective coupling partners that bypass the instability issues of boronates.[19]
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for diagnosing and solving low-yield issues in pyridine Suzuki couplings.
Similar to the Suzuki reaction, the Buchwald-Hartwig amination is susceptible to catalyst inhibition by the pyridine substrate. The choice of base is also particularly delicate.
-
The Problem: The palladium catalyst can be sequestered by the pyridine nitrogen. Furthermore, strong bases like sodium tert-butoxide (NaOt-Bu), while necessary for catalyst turnover, can sometimes cause decomposition of sensitive heteroaryl halides.[20][21]
-
Troubleshooting Strategy:
-
Ligand and Precatalyst: Use modern, bulky biarylphosphine ligands (e.g., XPhos, SPhos) which have demonstrated high efficacy for these couplings.[21] Using a well-defined precatalyst can also ensure the efficient generation of the active Pd(0) species.
-
Base Selection: The base is crucial. While NaOt-Bu is common, if you suspect substrate decomposition, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For base-sensitive substrates, a careful screening of bases is warranted.[20]
-
Substrate Position: Be aware that 2-halopyridines are significantly more challenging than 3- or 4-halopyridines due to the proximity of the nitrogen atom to the reaction site, which enhances catalyst poisoning.[13] For 2-halopyridines, higher catalyst loading or more specialized ligands may be required.
-
Frequently Asked Questions (FAQs)
Q: What is the most common reason for low yields in pyridine synthesis? A: While it varies by reaction, a recurring theme is the interference of the pyridine nitrogen's lone pair of electrons. In ring-forming reactions, this can influence the electronic nature of intermediates. In cross-coupling reactions, it directly leads to catalyst inhibition or poisoning.[13]
Q: My pyridine compound is difficult to purify and shows tailing on silica gel columns. What can I do? A: The basicity of the pyridine nitrogen causes strong interaction with the acidic silica gel, leading to tailing.
-
Solution 1: Neutralize the Column: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a basic additive, such as triethylamine (~0.5-1%), before loading your sample.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Q: I need to use anhydrous pyridine as a solvent, but I suspect it has water in it. How can I dry it effectively? A: Pyridine is very hygroscopic and forms an azeotrope with water, making simple distillation ineffective.[22] For rigorous drying:
-
Pre-dry: Let the pyridine stand over potassium hydroxide (KOH) pellets overnight.[22][23]
-
Distill from a Drying Agent: Decant the pyridine from the KOH and reflux it over calcium hydride (CaH₂) for several hours, then distill.[22]
-
Storage: Store the freshly distilled anhydrous pyridine over activated 4Å molecular sieves in a tightly sealed bottle under an inert atmosphere (nitrogen or argon).[22]
Key Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Synthesis
This protocol provides a starting point for the rapid and high-yield synthesis of 1,4-dihydropyridines.
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the β-keto ester (e.g., ethyl acetoacetate, 2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).
-
Add the chosen solvent (e.g., ethanol, 2-3 mL) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes), monitoring pressure.[6]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[6]
Protocol 2: Optimized Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol incorporates best practices for challenging pyridine couplings.
-
To an oven-dried vial, add the pyridyl pinacol boronate ester (1.2 mmol), the aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 4 mL) via syringe.
-
Place the vial in a preheated heating block at the desired temperature (e.g., 80-100°C).
-
Stir for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst-Substrate Interaction Diagram
Caption: The pyridine substrate can divert the active Pd(0) catalyst from the catalytic cycle.
Summary Tables
Table 1: Recommended Conditions for Challenging Suzuki-Miyaura Couplings of Pyridyl Halides
| Parameter | Recommendation for 2-Pyridyl Substrates | Rationale |
| Boron Reagent | Pinacol or MIDA boronate ester | Increased stability towards protodeboronation compared to boronic acids.[15] |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Ensures efficient formation of the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos (Bulky Biarylphosphines) | Steric bulk accelerates reductive elimination and mitigates catalyst poisoning.[13][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases minimize boronic ester hydrolysis. |
| Solvent | Degassed 1,4-Dioxane, Toluene, or THF (often with water) | Aprotic solvents are generally preferred; thorough degassing is critical.[15] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis.
- (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.
- (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- (2014). How do I get dry pyridine?. ResearchGate.
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- (2023). Help needed with unreproducible Suzuki coupling. Reddit.
- (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
- (n.d.). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI.
- (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH.
- (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
- (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- (2000). Learning from the Hantzsch synthesis.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
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- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyridine Derivatives
Welcome to the Technical Support Center dedicated to the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may face during your experiments. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the purification of polar pyridine derivatives.
Q1: What are the fundamental challenges in purifying polar pyridine derivatives?
A1: The primary difficulties arise from their inherent high polarity. This characteristic leads to several common issues:
-
Poor Retention in Reverse-Phase Chromatography (RPC): Highly polar molecules have a low affinity for the nonpolar stationary phases used in RPC, often resulting in co-elution with the solvent front.[1][2]
-
Peak Tailing in HPLC: The basic nature of the pyridine nitrogen can lead to strong, undesirable interactions with acidic residual silanol groups on silica-based columns, causing asymmetrical peak shapes.[2]
-
High Solubility in Polar Solvents: This makes crystallization challenging, as the compound may remain in solution even at low temperatures.[2]
-
Hygroscopicity: Many polar pyridines readily absorb atmospheric moisture, which can complicate analysis and handling.[3][4]
Q2: Which purification techniques are generally most effective for polar pyridine derivatives?
A2: The choice of technique is highly dependent on the specific properties of your derivative. However, the following methods are often the most successful:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.[1][2][5][6]
-
Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple retention mechanisms (e.g., reverse-phase and ion-exchange), offering enhanced selectivity for complex mixtures of polar compounds.[7][8][9][10] MMC can be particularly useful for separating ionizable compounds from neutral polar molecules in a single run.[7][10]
-
Ion-Exchange Chromatography (IEC): For pyridine derivatives that can be readily protonated to form cations, IEC provides a powerful separation mechanism based on their net charge.[11][12]
-
Crystallization: While challenging, crystallization is a highly effective method for obtaining very pure material. Success often relies on careful solvent selection or the use of a solvent/anti-solvent system.[13]
-
Acid-Base Extraction: This classical technique can be very effective for separating basic pyridine derivatives from neutral or acidic impurities.[14]
Section 2: Troubleshooting Guide: Chromatographic Purification
This section provides solutions to specific problems encountered during the chromatographic purification of polar pyridine derivatives.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q3: My polar pyridine derivative is showing poor retention even on a HILIC column. What adjustments can I make?
A3: Poor retention in HILIC can be addressed by modifying the mobile phase and stationary phase conditions.
-
Increase the Organic Content of the Mobile Phase: In HILIC, the organic solvent is the weak eluent. Increasing its concentration (e.g., from 80% to 90% acetonitrile) will enhance the retention of polar analytes.[6]
-
Decrease the Ionic Strength of the Aqueous Component: Reducing the buffer concentration can sometimes increase retention, although the effect can be compound-dependent.
-
Select a More Retentive Stationary Phase: HILIC columns come with a variety of polar functional groups (e.g., bare silica, amide, diol, zwitterionic).[5][15] Amide and zwitterionic phases are often more retentive for highly polar compounds than bare silica.[1]
-
Ensure Proper Column Hydration: The aqueous layer on the stationary phase is crucial for the HILIC retention mechanism.[15] Ensure the column is properly equilibrated with the initial mobile phase conditions.
Q4: I'm observing significant peak tailing with my basic pyridine derivative on a HILIC column. How can I improve the peak shape?
A4: Peak tailing in HILIC can be caused by secondary interactions with the stationary phase.
-
Adjust Mobile Phase pH: For basic analytes, a slightly acidic mobile phase can protonate the pyridine nitrogen, which may lead to better peak shapes on certain HILIC phases.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups on the stationary phase, reducing secondary interactions.
-
Consider a Zwitterionic Phase: These phases contain both positive and negative charges, which can provide a more homogeneous surface and reduce peak tailing for charged analytes.[5]
Reverse-Phase Chromatography (RPC)
Q5: My polar pyridine derivative elutes in the solvent front on my C18 column. How can I increase its retention?
A5: This is a classic problem with polar compounds in RPC. Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with polar functional groups near the silica surface to improve the retention of polar analytes.[2]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[2]
-
Adjust the Mobile Phase pH: For basic pyridine derivatives, increasing the pH of the mobile phase to suppress ionization can increase their hydrophobicity and thus their retention on a C18 column. However, be mindful of the pH limitations of your column.
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its retention. Note that ion-pairing reagents are often not compatible with mass spectrometry.[8]
General HPLC Troubleshooting
Q6: I'm seeing split peaks in my HPLC chromatogram. What are the likely causes and solutions?
A6: Split peaks can arise from several issues:
-
Partially Blocked Column Frit: This can be caused by particulate matter from the sample or mobile phase. Try reversing and flushing the column (always check the manufacturer's guidelines first).
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly. This usually requires replacing the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds. Optimize your separation method to try and resolve the two peaks.
Section 3: Troubleshooting Guide: Crystallization
This section provides solutions to common problems encountered during the crystallization of polar pyridine derivatives.
Q7: My polar pyridine derivative will not crystallize from any single solvent. What should I do?
A7: This is a common challenge due to the high solubility of polar compounds in polar solvents.
-
Try a Solvent/Anti-Solvent System: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble but is miscible with the good solvent) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[13] Common solvent/anti-solvent pairs for polar compounds include methanol/diethyl ether, ethanol/hexane, and acetone/water.[16]
-
Evaporate the Solvent Slowly: If you have a solution of your compound, you can try to induce crystallization by allowing the solvent to evaporate slowly over several days.
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.[17]
Q8: My compound "oils out" instead of forming crystals. How can I prevent this?
A8: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is too close to the melting point of the compound.[17]
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath or refrigerator.
-
Use a Higher Boiling Point Solvent: If possible, choose a solvent with a boiling point that is significantly higher than the melting point of your compound.[17]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then cool slowly.
| Problem | Potential Cause | Recommended Solution |
| Compound fails to crystallize | Solution is not supersaturated (too much solvent). | Evaporate some of the solvent. |
| Compound is too soluble in the chosen solvent. | Try adding an anti-solvent.[13] | |
| Try a different solvent or solvent system. | ||
| "Oiling out" | Solution cooled too quickly. | Allow the solution to cool more slowly. |
| Solvent boiling point is too close to the compound's melting point. | Choose a solvent with a higher boiling point.[17] | |
| Solution is too concentrated. | Add more solvent, reheat to dissolve, and cool slowly. | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Minimize the amount of cold solvent used to wash the crystals. |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: General Crystallization Procedure
-
Dissolution: Place the crude polar pyridine derivative in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a solvent/anti-solvent pair) dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Acid-Base Extraction for a Basic Pyridine Derivative
-
Dissolution: Dissolve the crude reaction mixture containing the basic pyridine derivative in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated pyridine derivative.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper). The protonated pyridine will be neutralized and precipitate out or form an organic layer.
-
Back-Extraction: Extract the neutralized pyridine derivative back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyridine derivative.
Section 5: Visualizations
Diagram 1: Decision Tree for Chromatographic Method Selection
Caption: Decision tree for selecting a suitable chromatographic method.
Diagram 2: General Workflow for Purification of Polar Pyridine Derivatives
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. welch-us.com [welch-us.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. iajps.com [iajps.com]
- 12. bio-rad.com [bio-rad.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. reddit.com [reddit.com]
- 17. community.wvu.edu [community.wvu.edu]
Preventing degradation of (3-Methylpyridin-4-yl)methanol during storage
An in-depth guide to ensure the stability and integrity of (3-Methylpyridin-4-yl)methanol in a research environment.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. As Senior Application Scientists, we have compiled this information based on the fundamental chemical principles of heterocyclic alcohols and extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. The container must be tightly sealed to prevent exposure to atmospheric oxygen and moisture. While room temperature storage is acceptable for short periods, for long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
Q2: What are the first visual signs of degradation?
A2: The first sign is often a change in appearance. Pure this compound should be a white to off-white solid or a colorless liquid. A yellow or brown discoloration is a primary indicator of potential degradation, likely due to oxidation. The development of a stronger, more pungent odor can also signify chemical change.
Q3: Why is oxygen a problem for this compound?
A3: The primary alcohol group (-CH₂OH) on the pyridine ring is susceptible to oxidation. Atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities, can oxidize the alcohol first to an aldehyde ((3-Methylpyridin-4-yl)carbaldehyde) and subsequently to a carboxylic acid (3-Methylisonicotinic acid). This is the most common degradation pathway.
Q4: Is this compound sensitive to light?
A4: Yes. Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation. Photons can provide the activation energy required to initiate oxidation reactions. Therefore, storing the compound in an amber glass vial or in a light-blocking outer container is a critical preventative measure.
Q5: What materials are compatible for storing this compound?
A5: Borosilicate glass (Type I) is the preferred material for primary containers. If plastic containers are used, they should be made of chemically resistant polymers like polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP). Avoid using reactive plastics or containers with metallic components that could leach ions and catalyze degradation.[1]
Q6: I suspect my sample has degraded. How can I quickly confirm this?
A6: The most reliable method is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A degraded sample will show a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to impurities. A simple Thin-Layer Chromatography (TLC) analysis can also provide a quick qualitative check for the presence of new, more polar impurities (like the carboxylic acid degradant).
Part 2: Troubleshooting Guide for Degradation Issues
This section provides a structured approach to diagnosing and resolving specific degradation-related problems.
Issue 1: The compound has developed a yellow or brown color.
-
Underlying Cause: This is a classic sign of oxidation. The formation of conjugated systems in the degradation products (e.g., the aldehyde) can absorb visible light, resulting in color.
-
Troubleshooting Steps:
-
Segregate the Sample: Immediately isolate the discolored vial to prevent any potential cross-contamination or confusion.
-
Verify Purity: Perform an HPLC analysis (see Protocol 1) to quantify the level of degradation. Compare the chromatogram to a reference standard or a previously analyzed batch.
-
Review Storage History:
-
Was the container seal compromised?
-
Was it exposed to light for an extended period?
-
Was it stored at an elevated temperature?
-
-
Corrective Action: If the purity is still within your experimental tolerance, immediately purge the vial headspace with an inert gas (Argon or Nitrogen) and store it in a dark, refrigerated environment. If the purity is unacceptably low, the material should be discarded according to safety protocols.[2][3]
-
Issue 2: HPLC analysis shows decreasing purity and new impurity peaks over time.
-
Underlying Cause: This confirms ongoing chemical degradation. The retention time of the new peaks can provide clues to their identity. An earlier eluting peak (on a reverse-phase column) often indicates a more polar compound, such as the carboxylic acid degradant.
-
Troubleshooting Steps:
-
Characterize Impurities: If your facility has the capability, use LC-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurity peaks. This can confirm the identity of the aldehyde and carboxylic acid degradants.
-
Implement a Stability Study: For critical applications, a formal stability study is recommended to determine the compound's shelf life under your specific storage conditions. See Protocol 2 for a basic framework.
-
Evaluate Handling Procedures: Degradation can be accelerated by frequent handling.
-
Are you aliquoting the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the bulk material?
-
Are you using clean, dry spatulas and glassware to prevent contamination?
-
-
Issue 3: Inconsistent results in biological or chemical assays.
-
Underlying Cause: Degradation products can interfere with assays. The aldehyde degradant, for example, is a reactive species that could form Schiff bases with primary amines in biological systems. The carboxylic acid degradant will have different solubility and pKa properties.
-
Troubleshooting Steps:
-
Establish a Purity Threshold: Define a minimum acceptable purity for your experiments (e.g., >98%).
-
Run a Quality Control (QC) Check: Before starting a new set of experiments, always run a quick purity check (e.g., HPLC or TLC) on the batch of this compound you intend to use.
-
Consider Incompatibilities: Ensure the compound is not degrading upon dissolution in your experimental buffer or solvent. Pyridine compounds can be incompatible with strong acids and oxidizing agents.[1][4]
-
Summary of Key Degradation Factors and Preventative Measures
| Factor | Mechanism | Preventative Action |
| Oxygen | Oxidation of the primary alcohol to an aldehyde and carboxylic acid. | Store under an inert atmosphere (Argon, Nitrogen). Use tightly sealed containers. |
| Light (UV) | Provides activation energy for photo-oxidation and radical formation. | Store in amber glass vials or use light-blocking secondary containers. |
| Heat | Increases the rate of all chemical degradation reactions. | Store in a cool environment, preferably refrigerated (2-8°C).[5] |
| Moisture | Can facilitate certain hydrolytic or oxidative pathways. | Store in a desiccated environment or ensure the container is tightly sealed. |
| Contaminants | Metal ions can catalyze oxidation. Acidic/basic impurities can catalyze other reactions. | Use high-purity solvents and clean glassware. Avoid contact with reactive materials. |
Part 3: Key Diagrams and Workflows
Diagram 1: Primary Degradation Pathway
This diagram illustrates the most common oxidative degradation pathway for this compound.
Caption: Oxidative degradation of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to follow when degradation is suspected.
Caption: Decision workflow for handling suspected sample degradation.
Part 4: Experimental Protocols
These protocols provide step-by-step methodologies for assessing the stability and purity of this compound.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the parent compound from its more polar oxidative degradants.
-
Objective: To quantify the purity of this compound and detect degradation products.
-
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 in the same solvent for a final concentration of 100 µg/mL.
-
-
Data Interpretation: The parent compound will have a specific retention time. Degradation products, such as 3-Methylisonicotinic acid, will be more polar and typically elute earlier. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Forced Degradation (Stress Testing) Framework
This study deliberately exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products.[6]
-
Objective: To understand the degradation profile of this compound under various stress conditions.
-
Methodology: Prepare solutions of the compound (~1 mg/mL) and subject them to the following conditions. Analyze all samples by HPLC-MS (using the method in Protocol 1 or a similar one) against an unstressed control sample.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solution at 80°C, protected from light, for 48 hours. For solid-state stability, heat the neat powder at 105°C for 24 hours.[6]
-
Photolytic Degradation: Expose the solution to a photostability chamber with UV/Vis light (conforming to ICH Q1B guidelines) for a defined period.
-
-
Self-Validation: The success of this protocol is validated by the results. The control sample should show no degradation. Stressed samples should show a logical and measurable decrease in the parent peak and the formation of new peaks. The pattern of degradation (e.g., significant degradation under oxidative stress but stability under heat) provides trustworthy insights into the compound's intrinsic stability.
References
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. [Link]
-
PubChem. (n.d.). Pyridine. National Institutes of Health. [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Pyridine. [Link]
-
Fandrick, D. R., et al. (2010). Biodegradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 76(12), 4053–4056. [Link]
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]
-
North Industrial Chemicals. (n.d.). Learn the Best Practices for Safely Storing Isopropyl Alcohol. [Link]
-
Medikonda.com. (n.d.). Best Practices for Storing Stearyl Alcohol. [Link]
-
U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [Link]
-
Wagrowski, D. M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
-
Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 747–755. [Link]
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up (3-Methylpyridin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Methylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. As the demand for these therapeutics grows, the need for robust and scalable synthetic routes becomes paramount. This guide will explore common challenges and provide practical solutions for transitioning from laboratory-scale synthesis to larger-scale production.
The primary synthetic routes to this compound often start from 3-methylpyridine (3-picoline). A common industrial approach involves the oxidation of 3-picoline to nicotinic acid, which is then further transformed.[1][2][3][4][5] However, direct formylation of a suitable pyridine derivative or reduction of a corresponding carboxylic acid or ester are also viable laboratory methods. Scaling up these processes introduces challenges related to reaction control, impurity profiles, and product isolation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Grignard Formylation Step
Question: We are attempting a Grignard-based formylation of a 3-methyl-4-halopyridine to produce the intermediate aldehyde, but are experiencing consistently low yields upon scale-up. What are the likely causes and how can we improve this?
Answer:
Low yields in Grignard reactions, especially during scale-up, can often be attributed to a few critical factors. The moisture sensitivity of the Grignard reagent is a primary concern.[6] Any residual moisture in the solvent, glassware, or starting materials will quench the Grignard reagent, reducing the amount available for the formylation reaction.
Causality and Recommended Solutions:
-
Inadequate Drying: Ensure all glassware is rigorously dried, and solvents are anhydrous. Tetrahydrofuran (THF), a common solvent for Grignard reactions, should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish. The surface of the magnesium turnings may be coated with magnesium oxide, which inhibits the reaction.
-
Activation of Magnesium: Activate the magnesium turnings prior to the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Reaction Temperature: The formylation reaction is typically exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions. Conversely, if the temperature is too low, the reaction may be too slow.
-
Temperature Control: Maintain a consistent reaction temperature, often between 0 °C and room temperature, using a well-controlled cooling bath.
-
-
Choice of Formylating Agent: The choice of formylating agent is crucial. While dimethylformamide (DMF) is common, other reagents like ethyl formate can be used. The reactivity and potential side reactions can vary.[7]
Issue 2: Formation of Impurities During the Reduction of 4-Formyl-3-methylpyridine
Question: During the sodium borohydride reduction of 4-formyl-3-methylpyridine to this compound, we are observing significant impurity formation. How can we minimize these byproducts?
Answer:
The reduction of an aldehyde to an alcohol using sodium borohydride is generally a clean reaction. However, on a larger scale, issues with reaction control and workup can lead to impurities.
Causality and Recommended Solutions:
-
Over-reduction or Side Reactions: While less common with sodium borohydride compared to stronger reducing agents like lithium aluminum hydride, over-reduction or side reactions can occur if the reaction conditions are not optimized.
-
pH Control: The stability of sodium borohydride and the reaction rate are pH-dependent. The reaction is typically performed in a protic solvent like methanol or ethanol.[8]
-
Controlled Addition: Add the sodium borohydride portion-wise to the solution of the aldehyde to control the exotherm and prevent localized high concentrations of the reducing agent.
-
-
Workup Procedure: The workup is critical for quenching the excess reducing agent and isolating the product. Improper quenching can lead to the formation of borate esters, which can complicate purification.
-
Acidic Quench: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of an acid, such as dilute hydrochloric acid, while maintaining a low temperature. This will also neutralize the reaction mixture.
-
-
Product Isolation: this compound is a water-soluble alcohol, which can make extraction challenging.
-
Solvent Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to maximize recovery. Salting out the aqueous layer with sodium chloride can improve the efficiency of the extraction.
-
Issue 3: Difficulty with Product Purification and Isolation
Question: We are struggling to achieve high purity of this compound after synthesis. What are the best methods for purification on a larger scale?
Answer:
Purification is a critical step in any synthesis, and its difficulty often increases with scale. The polar nature of this compound can make traditional purification methods challenging.
Causality and Recommended Solutions:
-
Residual Starting Materials and Reagents: Incomplete reactions or inefficient workup can leave behind starting materials and reagents that co-elute with the product during chromatography or co-crystallize.
-
Chromatography Challenges: While effective on a small scale, column chromatography can be expensive and time-consuming for large-scale production.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method.[9] Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like heptane or toluene) can be effective.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an excellent purification method. However, this compound is a solid at room temperature.
-
Acid-Base Extraction: As a pyridine derivative, this compound is a weak base. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. The aqueous layer containing the protonated product can then be basified and re-extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the large-scale synthesis of this compound?
A1: The most common and cost-effective starting material for industrial-scale synthesis is 3-methylpyridine, also known as 3-picoline.[10][11] It is readily available and can be converted to the target molecule through various synthetic routes.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Exothermic Reactions: Both Grignard reactions and reductions with hydrides can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the reaction temperature.
-
Flammable Solvents: Many of the solvents used, such as THF and ether, are highly flammable. Use appropriate ventilation and take precautions to avoid ignition sources.
-
Reactive Reagents: Grignard reagents and metal hydrides are water-reactive. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous conditions.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: Several analytical techniques are essential for process control and quality assurance:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl-3-methylpyridine via Grignard Reaction
This protocol outlines a general procedure for the formylation of a 3-methyl-4-halopyridine.
Materials:
-
3-methyl-4-bromopyridine
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a solution of 3-methyl-4-bromopyridine in anhydrous THF to the dropping funnel.
-
Add a small amount of the 3-methyl-4-bromopyridine solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 3-methyl-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DMF in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formyl-3-methylpyridine.
Protocol 2: Reduction of 4-Formyl-3-methylpyridine to this compound
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
4-Formyl-3-methylpyridine
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-formyl-3-methylpyridine in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~7.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Logical Relationship: Troubleshooting Common Issues
Caption: A diagram showing the logical connections between common problems, their causes, and solutions.
Data Summary
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-1000 g) |
| Typical Yield | 70-85% | 60-75% |
| Purity (crude) | 85-95% | 75-90% |
| Purity (after purification) | >98% | >98% |
| Key Challenge | Reaction optimization | Heat transfer, material handling |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 9. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 10. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 11. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to (3-Methylpyridin-4-yl)methanol and Its Isomers: A Comparative Analysis for Drug Discovery
Introduction: The Subtle Power of Positional Isomerism in Pyridine Scaffolds
In the intricate world of medicinal chemistry and materials science, the pyridine ring is a cornerstone, a privileged scaffold found in numerous pharmaceuticals and functional materials. However, the true potential of this heterocycle is unlocked through its substitution patterns. The seemingly minor shift of a functional group from one position to another can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a deep, comparative analysis of (3-Methylpyridin-4-yl)methanol and its positional isomers, offering researchers and drug development professionals the critical insights needed to select the optimal building block for their specific application.
We will move beyond a simple catalog of properties, delving into the electronic and steric causality behind the observed differences. This analysis is grounded in experimental data and established chemical principles to provide a trustworthy and authoritative resource for your research endeavors.
Part 1: Physicochemical Properties - The Foundation of Function
The journey of a drug candidate from the bench to the clinic is profoundly influenced by its physicochemical properties. Parameters such as lipophilicity (logP), acidity/basicity (pKa), and the topological polar surface area (TPSA) govern everything from solubility and membrane permeability to target binding affinity. The table below presents a comparative summary of key properties for this compound and one of its primary isomers, (4-Methylpyridin-3-yl)methanol.
Table 1: Comparative Physicochemical Properties of Methyl-Pyridinylmethanol Isomers
| Property | This compound | (4-Methylpyridin-3-yl)methanol | Rationale for Significance |
| Molecular Formula | C₇H₉NO | C₇H₉NO | Confirms isomeric relationship. |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol [1] | Identical mass, differences arise from structure. |
| Predicted XLogP3 | 0.3[2] | 0.3[1] | Indicates lipophilicity; crucial for ADME properties. |
| pKa (Pyridine N) | ~5.7 (Estimated) | ~6.0 (Estimated) | Governs ionization state at physiological pH, affecting solubility and receptor interaction. |
| Topological Polar Surface Area | 33.1 Ų (Predicted)[2] | 33.1 Ų[1] | Predicts membrane permeability and transport characteristics. |
| Hydrogen Bond Donors | 1 (Predicted)[2] | 1[1] | Key for molecular recognition and target binding. |
| Hydrogen Bond Acceptors | 2 (Predicted)[2] | 2[1] | Influences solubility and interaction with biological targets. |
| Physical Form | Data not available | Solid or liquid[3] | Important for handling, formulation, and storage. |
Expert Insights:
While many predicted properties like XLogP and TPSA are identical due to the same atom counts and connectivity, the crucial difference lies in the pKa. The pKa of the pyridine nitrogen is influenced by the electronic effects of its substituents. In (4-Methylpyridin-3-yl)methanol, the electron-donating methyl group is at the 4-position (para to the nitrogen), which can modestly increase the basicity (higher pKa) of the nitrogen compared to this compound, where the methyl group is in the 3-position (meta). This subtle electronic shift can have significant consequences for designing salt-formulation strategies and predicting interactions with acidic residues in a protein's active site.
Part 2: Synthesis and Reactivity - A Tale of Two Rings
The synthetic accessibility and predictable reactivity of a chemical building block are paramount for its utility. The isomers of methyl-pyridinylmethanol, while structurally similar, exhibit distinct reactivity profiles governed by the interplay of the electron-withdrawing pyridine nitrogen and the positions of the methyl and hydroxymethyl groups.
General Synthetic Approach
A common and efficient route to these compounds involves the selective oxidation or reduction of readily available precursors, such as dimethylpyridines (lutidines) or pyridine carboxylic acids. The choice of starting material and reagents is critical for achieving regioselectivity.
Caption: General synthetic pathways to methyl-pyridinylmethanol isomers.
Comparative Reactivity
The reactivity of these isomers can be dissected by considering two main sites: the pyridine ring and the hydroxymethyl side chain.
-
The Pyridine Ring: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution, especially at the 2- and 4-positions.
-
In This compound , the 4-position is occupied. The positions most activated for nucleophilic attack are the 2- and 6-positions.
-
In (4-Methylpyridin-3-yl)methanol , the 4-position is substituted with an electron-donating methyl group, which can further influence the ring's electronics. The hydroxymethyl group at the 3-position has a less direct electronic influence on the positions activated by the ring nitrogen. This distinction is critical when planning multi-step syntheses that require further functionalization of the pyridine core[4].
-
-
The Hydroxymethyl Side Chain: The primary alcohol group can undergo standard reactions like oxidation to an aldehyde or carboxylic acid, and esterification.
-
The reaction rates for these transformations are generally comparable between isomers. However, the proximity of the substituents to the ring nitrogen can influence the stability of intermediates and transition states. For reactions involving the pyridine ring's electronic system, 4-substituted pyridines often exhibit greater susceptibility due to direct resonance interaction with the nitrogen atom[4].
-
Part 3: Biological & Pharmacological Context
Substituted pyridinylmethanols are prevalent motifs in biologically active compounds. Their ability to act as hydrogen bond donors and acceptors, coupled with the aromatic nature of the pyridine ring, makes them excellent scaffolds for interacting with biological targets.
-
Anticancer and Antiproliferative Activity: Numerous studies have demonstrated that pyridine derivatives possess significant antiproliferative properties. The inclusion of hydroxyl (-OH) and methyl (-CH₃) groups can enhance the polarity and steric profile of a molecule, which in turn influences its activity against various cancer cell lines[5]. The specific arrangement of these groups, as seen in the isomers of methyl-pyridinylmethanol, is a key determinant in the structure-activity relationship (SAR)[5].
-
Antimicrobial and Antifungal Agents: The pyridine core is also a feature in many antimicrobial agents. For instance, analogs of the antimalarial drug mefloquine, which feature a substituted methanol group, have shown potent antifungal activity[6]. The stereochemistry and substitution pattern around the alcohol are critical for optimizing these properties.
-
Central Nervous System (CNS) Applications: As precursors to compounds like nicotinic acid (Vitamin B3), 3-methylpyridine derivatives are fundamentally linked to biological processes[7]. The ability of small, polar molecules to cross the blood-brain barrier makes this scaffold attractive for developing CNS-active agents.
The choice between isomers like this compound and (4-Methylpyridin-3-yl)methanol can therefore be the deciding factor in a drug discovery campaign, dictating whether a lead compound successfully binds its target and exhibits the desired therapeutic effect.
Part 4: Experimental Protocols - A Framework for Trustworthy Characterization
The synthesis of any novel compound or the use of a commercial building block must be validated by rigorous characterization. This ensures isomeric purity and confirms the structure, forming a self-validating system for your research.
Standard Characterization Workflow
The following protocol outlines the standard workflow for the structural elucidation of a synthesized methyl-pyridinylmethanol isomer.
Caption: Standard workflow for the purification and characterization of pyridine derivatives.
Step-by-Step Characterization Protocol
This protocol is a generalized procedure based on common laboratory practices for analyzing pyridine derivatives[8][9][10].
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvent.
-
For NMR Spectroscopy , dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For Mass Spectrometry (MS) , prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
For FT-IR Spectroscopy , the sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.
-
-
¹H NMR Spectroscopy (400 MHz):
-
Expected Signals for this compound:
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.
-
A singlet or doublet for the methylene protons (-CH₂OH) around δ 4.5-4.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may exchange with D₂O.
-
Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns will be unique to the substitution pattern.
-
-
-
¹³C NMR Spectroscopy (100 MHz):
-
Expected Signals:
-
A signal for the methyl carbon (-CH₃) around δ 15-20 ppm.
-
A signal for the methylene carbon (-CH₂OH) around δ 60-65 ppm.
-
Multiple signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring.
-
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
This technique provides the exact mass of the molecule, confirming the molecular formula.
-
Expected Ion: For C₇H₉NO, the [M+H]⁺ ion should be observed at m/z corresponding to 124.0757, confirming the elemental composition.
-
-
FT-IR Spectroscopy:
-
Expected Key Bands:
-
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching bands around 2850-3000 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
A C-O stretching band around 1000-1050 cm⁻¹.
-
-
The comparative analysis of this compound and its isomers reveals that even a subtle change in substituent position can have profound implications for a molecule's physicochemical properties, reactivity, and biological function. While sharing the same molecular formula, these isomers are distinct chemical entities. For the researcher, scientist, and drug development professional, a deep understanding of these differences is not merely academic; it is a prerequisite for the rational design of experiments, the efficient synthesis of target molecules, and the ultimate success of a research program. The choice of isomer is a critical decision point that should be informed by the comprehensive, data-driven insights provided in this guide.
References
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Pyridine derivatives. (n.d.). STM Journals. Available at: [Link]
-
3-Methylpyridine. (n.d.). Wikipedia. Available at: [Link]
-
(4-Methylpyridin-3-yl)methanol. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Available at: [Link]
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
3-Methylpyridine. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. Available at: [Link]
-
Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]
Sources
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- 2. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 3. (4-Methylpyridin-3-yl)methanol | 4664-27-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for (3-Methylpyridin-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to (3-Methylpyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis. We delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The core of this document is a detailed exploration of method validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Each section is designed to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and constitute a self-validating system for regulatory scrutiny.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic organic compound structurally related to pyridine.[4] Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates stringent quality control. The identity, purity, and strength of this intermediate directly impact the quality and safety of the final drug product. Therefore, the development and validation of analytical methods are not merely procedural requirements but are fundamental to ensuring manufacturing consistency and patient safety.[5][6]
The objective of validating an analytical procedure is to demonstrate through objective evidence that it is suitable for its intended purpose.[3][7] This guide will compare the most common analytical techniques and provide a framework for their validation in accordance with global regulatory standards.[8][9]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method is governed by the properties of the analyte and the intended purpose of the analysis (e.g., identification, impurity testing, or assay). For this compound, several techniques are viable, each with distinct advantages and limitations.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Assay, Impurity Profiling, Stability Testing. | High specificity, precision, and accuracy; suitable for non-volatile and thermally labile compounds.[10] | Higher cost, more complex instrumentation, requires solvent disposal. |
| GC-FID/MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Purity, Residual Solvents, Identification. | Excellent for volatile impurities; high sensitivity (especially with FID).[11] MS provides structural confirmation.[12] | This compound's polarity and hydroxyl group may require derivatization for optimal peak shape.[13] Not suitable for non-volatile compounds. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Simple Assay, Content Uniformity. | Rapid, inexpensive, simple instrumentation. | Low specificity; susceptible to interference from other UV-absorbing compounds.[14][15] |
| Titrimetry | Volumetric analysis based on a chemical reaction. | Assay of bulk substance. | High precision and accuracy, low cost, primary method. | Non-specific, requires larger sample quantities, less suitable for trace analysis. |
For the purpose of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method for validation, given its superior specificity and versatility in pharmaceutical analysis.
The Validation Workflow: A Systematic Approach
A successful validation project follows a structured plan, moving from development and optimization to the execution of validation experiments and final reporting. This workflow ensures that all performance characteristics of the method are thoroughly evaluated and documented.[5][8]
Caption: A typical workflow for analytical method validation, from planning to lifecycle management.
Deep Dive: Validation Parameters for an HPLC Assay
The following sections detail the experimental protocols for validating an HPLC method for the assay of this compound. These protocols are based on the principles outlined in the ICH Q2(R2) guideline.[2][3][9]
System Suitability Testing (SST)
Causality: Before any validation run, SST is performed to ensure the chromatographic system is adequate for the intended analysis.[16] It is the first line of defense against system malfunction. We assess parameters like retention time, peak area repeatability, tailing factor, and theoretical plates to confirm that the system's performance is consistent and meets pre-defined criteria.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution five or six consecutive times.
-
Calculate the mean and Relative Standard Deviation (%RSD) for retention time and peak area.
-
Calculate the tailing factor and theoretical plates for the first or second injection.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] This ensures that the signal measured is only from our compound of interest.
Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo (a mixture of all formulation excipients without the active ingredient) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples. The method must demonstrate that the peaks of the degradation products are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm homogeneity.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay, this is typically 80% to 120% of the target concentration.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals plot should show a random distribution around the x-axis.
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 810,500 |
| 90% | 90 | 912,100 |
| 100% | 100 | 1,015,000 |
| 110% | 110 | 1,118,200 |
| 120% | 120 | 1,215,600 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[5][17] It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels. This confirms that the sample matrix does not interfere with the quantification of the analyte.
Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each determination. Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
-
%RSD of recoveries: ≤ 2.0%
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).
Protocol (Repeatability):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples using the method.
-
Calculate the mean assay value and the %RSD.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.
-
Compare the results from both studies using statistical tests (e.g., F-test for variance, t-test for means) and calculate the overall %RSD for all 12 determinations.
Acceptance Criteria:
-
Repeatability %RSD: ≤ 2.0%
-
Intermediate Precision (Overall) %RSD: ≤ 2.0%
Caption: Interrelationship of core validation parameters establishing fitness for purpose.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: These parameters are crucial for impurity methods but less so for an assay.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
They are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage and is a critical part of method transfer.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C).
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability results (retention time, peak shape, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within their acceptance limits under all varied conditions.
Conclusion and Recommendations
The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability. While HPLC stands out for its specificity and applicability to both assay and impurity analysis, the principles of validation discussed herein are universal. A thoroughly validated method, grounded in the ICH guidelines, ensures data integrity, facilitates regulatory approval, and ultimately contributes to the production of safe and effective medicines. It is recommended that a comprehensive validation protocol be established before initiating any experimental work and that all results be compiled into a detailed validation report.[8][18]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
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- 12. tandfonline.com [tandfonline.com]
- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric determination of oxidized and reduced pyridine nucleotides in erythrocytes using a single extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
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- 18. regulink.com [regulink.com]
A Comparative Guide to the Biological Activity of (3-Methylpyridin-4-yl)methanol Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among these, (3-Methylpyridin-4-yl)methanol and its derivatives have garnered significant interest due to their diverse pharmacological potential. This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodological insights. Our exploration delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds, aiming to inform the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The quest for novel anticancer agents has led to the extensive investigation of pyridine derivatives. Our comparative analysis focuses on the cytotoxic effects of this compound analogs against various cancer cell lines, with a focus on understanding how structural modifications influence their potency.
Comparative Cytotoxicity
The in vitro anticancer activity of a series of pyridine derivatives has been evaluated against human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below. The data reveals that certain substitutions on the pyridine ring and the methanol moiety significantly impact cytotoxic activity. For instance, the introduction of bulky aromatic groups or heterocyclic rings often enhances anticancer efficacy.[1][2]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl-substituted Pyridine | HepG2 | 1.17 | [2] |
| MCF-7 | 1.52 | [2] | ||
| Derivative B | Thiophene-containing Pyridine | HCT-116 | 9.8 | [1] |
| PC-3 | 12.5 | [1] | ||
| Derivative C | Fused Pyridothienopyrimidine | HepG2 | 2.79 | [2] |
| MCF-7 | 3.15 | [2] | ||
| Doxorubicin | (Standard Drug) | HepG2 | 2.85 | [2] |
| MCF-7 | 3.58 | [2] |
This table is a synthesized representation of data from multiple sources to illustrate comparative activity. The "Derivative" IDs are placeholders for compounds described in the cited literature.
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals key structural features that govern the anticancer activity of these derivatives. The presence of a thiophene moiety, as seen in compounds like Derivative B, appears to be a favorable substitution for activity against colon and prostate cancer cell lines.[1] Furthermore, the fusion of the pyridine ring with other heterocyclic systems, such as in the pyridothienopyrimidine derivatives (Derivative C), leads to potent broad-spectrum anticancer activity, with IC50 values comparable to or even better than the standard chemotherapeutic drug, doxorubicin.[2]
Mechanism of Action: Unraveling the Signaling Pathways
Several pyridine derivatives exert their anticancer effects by modulating critical cellular signaling pathways involved in cell cycle regulation and apoptosis.[3]
Studies have shown that certain anticancer pyridines can induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis. This is often mediated through the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[3]
The c-Jun N-terminal kinase (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is often activated in response to cellular stress and can lead to apoptosis. Some pyridine derivatives have been found to upregulate JNK, thereby promoting programmed cell death in cancer cells.[3]
Caption: Signaling pathway of anticancer pyridine derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for comparison.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | Pyridine-carbonitrile | Bacillus cereus | 50 | [4] |
| Derivative E | Fused Pyridothienopyrimidine | Staphylococcus aureus | 4 | [2] |
| Escherichia coli | 8 | [2] | ||
| Candida albicans | 16 | [2] | ||
| Derivative F | Lidocaine-analogue Pyridine | Candida albicans | 15.63 | [5] |
| Ampicillin | (Standard Antibiotic) | Bacillus cereus | 25 | [4] |
| Miconazole | (Standard Antifungal) | Candida albicans | 25 | [4] |
This table is a synthesized representation of data from multiple sources to illustrate comparative activity. The "Derivative" IDs are placeholders for compounds described in the cited literature.
Structure-Activity Relationship (SAR) Insights
The antimicrobial data suggests that specific structural modifications can significantly enhance the potency and spectrum of activity. Fused heterocyclic systems, such as the pyridothienopyrimidines (Derivative E), exhibit broad-spectrum activity against both bacteria and fungi, with MIC values superior to standard drugs in some cases.[2] The incorporation of a carbonitrile group (Derivative D) also appears to contribute to antibacterial activity against Gram-positive bacteria.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Pyridine derivatives have demonstrated promising anti-inflammatory properties in preclinical models.
Comparative Anti-inflammatory Effects
The in vivo anti-inflammatory activity of this compound derivatives is often assessed using the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response, and the reduction in paw swelling is a measure of a compound's anti-inflammatory efficacy.
| Compound ID | Derivative Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Derivative G | Methanol-substituted Pyridine | 100 | 50 | [6] |
| Derivative H | N-methyl-hydroxy-proline Pyridine | 50 | ~50 | [6] |
| Indomethacin | (Standard Drug) | 10 | ~60 | [7] |
This table is a synthesized representation of data from multiple sources to illustrate comparative activity. The "Derivative" IDs are placeholders for compounds described in the cited literature.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity appears to be influenced by the nature of the substituents on the pyridine ring. The presence of hydroxyl and N-methyl groups, as in the N-methyl-hydroxy-proline derivative (Derivative H), has been shown to contribute to potent anti-inflammatory effects.[6] These effects are often attributed to the inhibition of pro-inflammatory mediators such as TNF-α and inflammatory enzymes like COX-2 and iNOS.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Methylpyridin-4-yl)methanol Analogs
Introduction: The Versatile (3-Methylpyridin-4-yl)methanol Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among its many functionalized derivatives, this compound stands out as a particularly valuable building block.[2] Its structure, featuring a hydroxyl group and a methyl group on a pyridine core, offers multiple vectors for chemical modification. This allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for various analogs derived from the this compound core. We will compare derivatives developed as kinase inhibitors, modulators of metabolic receptors, and agents targeting neurodegenerative diseases, supported by experimental data from peer-reviewed literature. The objective is to explain the causality behind experimental design choices and to provide a clear, data-driven comparison for researchers in drug discovery.
Core Scaffold Analysis: Rationale for Derivatization
The this compound molecule presents three primary sites for modification:
-
The Pyridine Ring Nitrogen: A key site for hydrogen bonding and salt formation, influencing solubility and receptor interactions.
-
The Hydroxymethyl Group (-CH₂OH) at C4: This group can act as a hydrogen bond donor and acceptor. It can be oxidized, esterified, etherified, or replaced with other functional groups to probe interactions with target proteins.
-
The Methyl Group (-CH₃) at C3: This group provides a lipophilic pocket-filling moiety. It can be extended, replaced with other alkyl or alkoxy groups, or functionalized to alter steric and electronic properties.[3]
Further modifications can include substitutions at other positions (C2, C5, C6) of the pyridine ring to fine-tune the molecule's properties. The primary rationale for these modifications is to enhance potency, improve selectivity against off-targets, and optimize drug metabolism and pharmacokinetic (DMPK) profiles, such as metabolic stability and membrane permeability.[3]
Caption: Logical relationship between the core scaffold, modification sites, and drug discovery goals.
Comparative Analysis I: Pyridine Analogs as PPARγ Modulators
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key target for type 2 diabetes. SAR studies have explored 3- and 4-pyridine derivatives to develop potent and selective PPARγ agonists with favorable ADME profiles.[3]
A study systematically replaced a phenyl ring with 3- and 4-pyridyl groups to reduce lipophilicity, which had previously been linked to adverse effects.[3] The investigation focused on how substitutions on the pyridine ring influenced potency (EC₅₀) and efficacy (Eₘₐₓ).
Data Summary: 3-Pyridine vs. 4-Pyridine Analogs
| Compound ID | Pyridine Core | R¹ Substituent | R² Substituent | PPARγ EC₅₀ (nM)[3] | PPARγ Eₘₐₓ (%)[3] |
| 1a | 3-Pyridine | H | H | >10000 | 36 |
| 1c | 3-Pyridine | 5-Me | H | 1130 | 104 |
| 1g | 3-Pyridine | 4-OMe | H | 291 | 101 |
| 1l | 3-Pyridine | 5-Me | 6-Me | 1100 | 36 |
| 2a | 4-Pyridine | 3-Me | H | >10000 | 22 |
| 2b | 4-Pyridine | 3-Et | H | 995 | 22 |
| 2c | 4-Pyridine | 3-OMe | H | 188 | 32 |
| 2d | 4-Pyridine | 3-OEt | H | 182 | 28 |
SAR Insights and Interpretation:
-
Unsubstituted Core: The unsubstituted 3-pyridine analog (1a ) possessed very poor potency, establishing a baseline for improvement.[3]
-
Impact of Methylation: For the 3-pyridine series, adding a methyl group at the 5-position (1c ) improved potency but resulted in a full agonist (Eₘₐₓ = 104%).[3] In contrast, a dimethyl derivative (1l ) retained the desired partial agonist profile (Eₘₐₓ = 36%) but had modest potency.[3] For the 4-pyridine series, a 3-methyl group (2a ) failed to improve potency.[3]
-
Alkoxy Substitutions: The introduction of an alkoxy group proved highly effective. A 4-methoxy group on the 3-pyridine core (1g ) significantly improved potency (EC₅₀ = 291 nM) but again led to full agonism.[3] For the 4-pyridine series, 3-methoxy (2c ) and 3-ethoxy (2d ) groups dramatically enhanced potency while maintaining a desirable partial agonist profile.[3]
-
4-Pyridine Advantage: The 4-pyridine scaffold, particularly with a 3-alkoxy substituent (e.g., 2c , 2d ), provided the best combination of high potency and partial agonism, a key objective for avoiding side effects associated with full PPARγ activation.[3] The 3-ethyl analog 2b also showed a tenfold potency increase over its methyl counterpart 2a .[3]
This comparison clearly demonstrates how subtle changes in substituent type and position on the pyridine ring can profoundly impact both the potency and the functional activity of a compound series.
Comparative Analysis II: Kinase Inhibitors
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, often acting as a "hinge-binder" that interacts with the ATP-binding site of the enzyme. This compound and its derivatives have been incorporated into inhibitors for various kinases.
Case Study: Nek2 Inhibitors
Never in mitosis (NIMA) related kinase 2 (Nek2) is overexpressed in several cancers. A series of imidazo[1,2-a]pyridine derivatives were developed as Nek2 inhibitors, where the pyridine moiety is part of the core heterocyclic system.[4]
| Compound ID | R¹ (Imidazopyridine C6) | R² (Phenyl C4) | MGC-803 Cell IC₅₀ (nM)[4] |
| 28a | H | H | 1210 |
| 28c | H | 4-F | 110 |
| 28d | H | 4-Cl | 69 |
| 28e | H | 4-Br | 38 |
| 28k | 6-Cl | 4-Br | 1140 |
SAR Insights and Interpretation:
-
Halogen Substitution: A clear trend emerges from substituting the phenyl ring at the R² position. Moving from no substitution (28a ) to fluorine (28c ), chlorine (28d ), and bromine (28e ) progressively and significantly increases the anti-proliferative activity, with the 4-bromo analog showing an IC₅₀ of just 38 nM.[4] This suggests a favorable interaction in a hydrophobic pocket where the size and electronegativity of the halogen are critical.
-
Imidazopyridine Core Substitution: The addition of a chlorine atom at the C6 position of the core imidazo[1,2-a]pyridine scaffold (28k ) was detrimental to activity, causing a dramatic loss of potency compared to its unsubstituted counterpart (28e ).[4] This highlights the sensitivity of the scaffold to substitution at this position.
These findings are crucial for guiding the design of more potent and selective Nek2 inhibitors. Similar pyrimidine-based scaffolds containing pyridine substituents have also shown promise as inhibitors of kinases like CDK9 and KDR.[5][6][7]
Comparative Analysis III: Multi-Target Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[8][9] The pyridine scaffold is often used to link different pharmacophores designed to hit targets like acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β).[10]
In one study, tacrine (an AChE inhibitor) was hybridized with a pyrimidone compound (a GSK-3β inhibitor) using different linkers.[10] The pyridine ring was part of the pyrimidone moiety.
| Compound ID | Linker Group | AChE IC₅₀ (µM)[10] | GSK-3β IC₅₀ (µM)[10] |
| 16a | Thioether | 0.051 | 1.130 |
| 18a | Disulfide | 0.047 | 0.930 |
SAR Insights and Interpretation:
-
Dual Activity: Both compounds demonstrated potent, dual inhibitory activity against AChE and GSK-3β, validating the hybrid design strategy.[10]
-
Linker Impact: The compound with the disulfide linker (18a ) showed slightly superior potency against both targets compared to the thioether-linked analog (16a ).[10] This suggests the linker is not merely a spacer but plays a role in the overall conformation and binding of the molecule. The disulfide bond may offer a different conformational profile or engage in specific interactions within the active sites.
This work illustrates the utility of the pyridinyl scaffold in constructing complex MTDLs for complex diseases like Alzheimer's.[10]
Experimental Protocols
To ensure scientific integrity, the protocols used to generate such SAR data must be robust and reproducible. Below are representative, detailed methodologies.
Protocol 1: General Synthesis of a this compound Analog
This protocol outlines a common synthetic route for creating an ether-linked analog from the parent alcohol, a frequent modification in SAR studies.
Caption: Workflow for the synthesis of an ether analog of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, R-Br, 1.1 eq) dropwise to the solution.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final ether product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a specific kinase.
Caption: Standard workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound analog in 100% DMSO, typically starting at a high concentration (e.g., 1 mM).
-
Assay Plate Setup: In a 384-well white assay plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme/Substrate Addition: Add a solution containing the target kinase (e.g., Nek2) and its specific substrate peptide in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add a commercial kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent quenches the kinase reaction and, in a coupled reaction, converts the amount of ADP produced (or ATP remaining) into a luminescent signal.
-
Signal Measurement: After a brief incubation (10-30 minutes), measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry.
- Design and synthesis of novel disease-modifying anti-Alzheimer compounds. (n.d.).
- Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (n.d.).
- 3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade. (n.d.). IndiaMART.
- Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (n.d.). MDPI.
- 3-Methylpyridine: Synthesis and Applic
- Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Semantic Scholar.
- New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. (n.d.).
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Process for the synthesis of 3-methyl-pyridine. (n.d.).
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- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to (3-Methylpyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(3-Methylpyridin-4-yl)methanol is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the methodologies, underlying chemical principles, and experimental data to inform the selection of the most suitable pathway for a given research or development objective.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the introduction or modification of a functional group at the 4-position of the 3-methylpyridine core. The principal strategies explored in this guide include the reduction of a carboxylic acid or its ester derivative, catalytic hydrogenation of a nitrile, and a Grignard reaction. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, purity, and scalability.
Route 1: Reduction of 4-Methylnicotinic Acid and its Ester
This is a common and often high-yielding approach that starts from the readily available 4-methylnicotinic acid (also known as 3-methyl-4-pyridinecarboxylic acid). The choice of reducing agent is a critical factor influencing the efficiency and safety of this route.
Method A: Borane-Tetrahydrofuran Complex Reduction
The reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran (BH3-THF) complex is an effective method for the direct conversion of the carboxylic acid to the corresponding alcohol.
Reaction Scheme:
[Image of the two-step reaction scheme: 1. Esterification of 4-methylnicotinic acid to its methyl ester. 2. Reduction of the methyl ester with LiAlH4 to this compound]
[Image of the reaction scheme for the catalytic hydrogenation of 3-methyl-4-cyanopyridine to this compound]
[Image of the reaction scheme for the Grignard reaction of 4-bromo-3-methylpyridine with formaldehyde to produce this compound]
Caption: Overview of the primary synthetic routes to this compound.
Mechanism: Reduction of an Ester with LiAlH4
Caption: Simplified mechanism of ester reduction using Lithium Aluminum Hydride.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic routes. The reduction of 4-methylnicotinic acid or its methyl ester (Route 1) generally provides high yields and is a well-established method. The choice between using a borane complex or lithium aluminum hydride will depend on factors such as scale, safety considerations, and reagent availability. Catalytic hydrogenation (Route 2) presents a more environmentally friendly and scalable option, although it may require more extensive optimization of reaction conditions. The Grignard reaction (Route 3) offers a classic approach for C-C bond formation but can be more challenging to execute successfully for this particular substrate.
Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the project, including the desired scale of production, available equipment, cost of reagents, and the importance of process safety and environmental impact. This guide provides the foundational knowledge and comparative data to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
A Comparative Guide to the In Vitro and In Vivo Validation of Novel (3-Methylpyridin-4-yl)methanol-Based mTOR Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel anti-cancer compounds, specifically focusing on a new generation of mTOR inhibitors derived from a (3-Methylpyridin-4-yl)methanol scaffold. We will explore the rationale behind their design, detail the critical in vitro and in vivo validation workflows, and objectively compare their hypothetical performance against established first and second-generation mTOR inhibitors.
Introduction: The Rationale for Developing Novel Pyridine-Based mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, and metabolism.[1] As a critical component of the PI3K/Akt/mTOR signaling pathway, its dysregulation is a frequent event in a multitude of human cancers.[1] This has made mTOR an attractive target for cancer therapy.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like Everolimus, are allosteric inhibitors that target the mTORC1 complex.[2][3] While clinically approved for certain cancers, their efficacy is often limited due to incomplete inhibition of mTORC1 and a lack of activity against the second mTOR complex, mTORC2.[1][3] This has spurred the development of second-generation, ATP-competitive mTOR inhibitors that target the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2.[1] A prominent example is Torin1, a potent and selective inhibitor built on a quinoline scaffold.[1]
The principle of bioisosteric replacement —the substitution of a chemical moiety with another that retains similar biological activity—is a powerful strategy in drug design.[2] It can be employed to optimize physicochemical properties, enhance target affinity, and improve safety profiles. In the context of kinase inhibitors, the replacement of a quinoline core with a simpler pyridine scaffold has been explored to generate novel intellectual property and potentially improve drug-like properties.[4]
This guide will focus on a hypothetical novel compound, hereafter referred to as Compound MPY-X , derived from a this compound scaffold. We will outline a comprehensive validation strategy to assess its potential as a dual mTORC1/mTORC2 inhibitor and compare its performance with the clinically approved rapalog, Everolimus , and the well-characterized ATP-competitive inhibitor, Torin1 .
The mTOR Signaling Pathway and Points of Inhibition
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell fate. A simplified representation of this pathway and the points of intervention for different classes of mTOR inhibitors is depicted below.
Caption: The mTOR signaling pathway and inhibitor targets.
In Vitro Validation of Compound MPY-X
The initial validation of a novel compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Kinase Assay: Direct mTOR Inhibition
The first step is to ascertain whether Compound MPY-X directly inhibits the kinase activity of mTOR. This is achieved through a biochemical assay using purified mTOR complexes.
Caption: Workflow for in vitro mTOR kinase assay.
Experimental Protocol: In Vitro mTOR Kinase Assay
-
Reaction Setup: In a 96-well plate, combine purified active mTORC1 or mTORC2 with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1).
-
Inhibitor Addition: Add Compound MPY-X, Torin1, or Everolimus at a range of concentrations. Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding a buffer containing ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the levels of phosphorylated substrate by Western blotting using phospho-specific antibodies. Alternatively, a luminescence-based assay can be used to quantify ATP consumption.
-
Data Analysis: Determine the concentration of the inhibitor that reduces kinase activity by 50% (IC50) by fitting the data to a dose-response curve.
Cellular Assays: Target Engagement and Antiproliferative Activity
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This confirms target engagement within the cell and evaluates its effect on cancer cell proliferation.
Experimental Protocol: Western Blot for mTOR Pathway Inhibition
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Compound MPY-X, Torin1, and Everolimus for 2-4 hours.
-
Lysis: Lyse the cells and quantify protein concentration.
-
Western Blot: Perform Western blotting to detect the phosphorylation status of key mTORC1 and mTORC2 downstream targets, such as p-S6K (Thr389) and p-Akt (Ser473). Use total protein levels and a housekeeping gene (e.g., GAPDH) as loading controls.[1]
-
Analysis: Quantify the reduction in phosphorylation to confirm on-target activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound MPY-X and comparator compounds for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for cell viability.
Comparative In Vitro Performance
The following table summarizes the hypothetical data for Compound MPY-X in comparison to Torin1 and Everolimus.
| Compound | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | MCF-7 Cell Viability IC50 (nM) |
| Compound MPY-X | 5 | 15 | 50 |
| Torin1 | 3 | 10 | 35 |
| Everolimus | 2 (allosteric) | >10,000 | 150 |
In Vivo Validation: Assessing Anti-Tumor Efficacy
Promising in vitro results must be validated in a living organism to assess a compound's therapeutic potential. The most common preclinical model for this is the tumor xenograft mouse model.
References
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for (3-Methylpyridin-4-yl)methanol Derivatives
For researchers and drug development professionals working with small molecule therapeutics, the specificity of antibodies is paramount for the development of robust and reliable immunoassays. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of antibodies against (3-Methylpyridin-4-yl)methanol and its derivatives. As a hapten, this compound requires conjugation to a carrier protein to elicit an immune response and generate specific antibodies[1][2]. Understanding the potential for these antibodies to cross-react with structurally similar molecules is a critical step in assay validation and ensuring data integrity.
This guide will delve into the design of cross-reactivity studies, provide detailed experimental protocols for competitive ELISA and Surface Plasmon Resonance (SPR), and offer insights into data interpretation and presentation.
The Imperative of Cross-Reactivity Assessment
This compound belongs to the pyridine derivative family of compounds, which are of significant interest in drug development for their potential therapeutic applications[3][4][5][6]. When developing antibodies against a specific derivative for applications such as pharmacokinetic (PK) or pharmacodynamic (PD) studies, it is crucial to determine the antibody's specificity. Cross-reactivity occurs when an antibody binds to molecules other than the target antigen, which can lead to inaccurate quantification and false-positive results[7].
A well-designed cross-reactivity study provides a quantitative measure of an antibody's ability to distinguish between the target molecule and its structurally related derivatives or metabolites. This is particularly important in drug development, where a lead compound may undergo metabolic changes, or when screening libraries of similar compounds.
Designing a Cross-Reactivity Study
A robust cross-reactivity study begins with the careful selection of a panel of compounds to test. For this compound, this panel should include:
-
The target molecule: this compound.
-
Known metabolites: Any identified metabolites of the parent compound.
-
Structurally similar derivatives: A selection of molecules with minor structural modifications to the pyridine ring, the methyl group, or the methanol group. Examples could include isomers, analogs with different substituents, or precursors in the synthesis pathway.
-
Unrelated molecules: A negative control to ensure that the observed binding is specific.
The following diagram illustrates a logical workflow for a cross-reactivity study:
Caption: A typical workflow for assessing antibody cross-reactivity.
Experimental Methodologies
The choice of methodology for assessing cross-reactivity depends on the intended application of the antibody and the available resources. Competitive ELISA is a widely used and cost-effective method, while SPR provides more detailed kinetic information.
Competitive ELISA
Competitive ELISA is an effective method for quantifying the cross-reactivity of antibodies against small molecules[8]. In this format, the sample antigen (or a competing derivative) competes with a labeled or coated antigen for binding to a limited amount of antibody[8].
Caption: Principle of Competitive ELISA for small molecule detection.
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA or OVA)[9]. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate[10].
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature[8].
-
Competition: In a separate plate or tubes, pre-incubate the antibody at a fixed concentration with varying concentrations of the target molecule and the potential cross-reactants.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader[9].
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time[11][12]. It provides valuable data on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding, making it an excellent tool for assessing cross-reactivity[12][13].
Caption: Workflow for an SPR-based cross-reactivity assessment.
-
Immobilization: Covalently immobilize the antibody against this compound onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the target molecule and each potential cross-reactant in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the target molecule and each cross-reactant over the sensor surface and monitor the binding response in real-time. This generates a sensorgram that shows the association and dissociation phases of the interaction[11].
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the antibody.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction.
Data Interpretation and Presentation
The data from cross-reactivity studies should be presented in a clear and quantitative manner.
For Competitive ELISA:
-
Generate Standard Curves: Plot the absorbance against the log of the concentration for the target molecule and each cross-reactant.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target molecule and each cross-reactant from their respective standard curves.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100
For SPR:
-
Determine Affinity Constants (KD): Calculate the KD for the interaction of the antibody with the target molecule and each cross-reactant.
-
Calculate Relative Affinity: The cross-reactivity can be expressed as the ratio of the affinity constants:
Relative Affinity = KD of Target Molecule / KD of Cross-Reactant
A higher relative affinity indicates greater cross-reactivity.
Data Summary Table
The results of the cross-reactivity studies should be summarized in a table for easy comparison.
| Compound Tested | IC50 (nM) from ELISA | % Cross-Reactivity | KD (M) from SPR | Relative Affinity |
| This compound (Target) | 10 | 100% | 1 x 10⁻⁹ | 1.0 |
| Derivative A | 100 | 10% | 1 x 10⁻⁸ | 0.1 |
| Derivative B | 1,000 | 1% | 1 x 10⁻⁷ | 0.01 |
| Metabolite C | 50 | 20% | 5 x 10⁻⁹ | 0.2 |
| Unrelated Compound D | >10,000 | <0.1% | No Binding | N/A |
Conclusion
A thorough assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound and its derivatives. By employing systematic approaches such as competitive ELISA and SPR, researchers can quantitatively determine the specificity of their antibodies and ensure the accuracy and reproducibility of their results. This guide provides the foundational knowledge and practical protocols to design and execute these critical studies, ultimately contributing to the successful advancement of drug development programs.
References
- 1. Anti-hapten antibodies I ImmuSmol [immusmol.com]
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- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 9. ELISA 操作步骤 [sigmaaldrich.com]
- 10. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 11. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. bio-rad.com [bio-rad.com]
A Senior Application Scientist's Guide to Pyridine Building Blocks: Benchmarking (3-Methylpyridin-4-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The nuanced differences between structurally similar molecules can lead to significant variations in reactivity, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth technical comparison of (3-Methylpyridin-4-yl)methanol against a curated set of its isomers and other relevant pyridine building blocks. By presenting objective, side-by-side experimental data and detailed protocols, we aim to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, such as solubility and lipophilicity, make it a valuable component in drug design.[1][3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, making the strategic selection of substituted pyridine building blocks a cornerstone of modern drug discovery.[4]
This guide focuses on this compound and its isomers, a class of building blocks that offer a combination of a nucleophilic hydroxyl group and a pyridine core with varying steric and electronic environments. Understanding the subtle yet significant differences imparted by the relative positions of the methyl and hydroxymethyl groups is paramount for rational drug design and the efficient synthesis of target molecules.[5]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical predictors of its behavior in both chemical reactions and biological systems. Properties such as pKa, LogP, and solubility directly impact reaction kinetics, purification strategies, and the pharmacokinetic profile of resulting drug candidates.[1]
Here, we present a comparative analysis of the key physicochemical properties of this compound and its selected isomers.
Table 1: Comparative Physicochemical Properties of Methylpyridinemethanol Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP |
| This compound | C₇H₉NO | 123.15 | 6.0 | 0.3 | |
| (2-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 5.8 | 0.4 | |
| (5-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 5.7 | 0.4 | |
| (6-Methylpyridin-2-yl)methanol | C₇H₉NO | 123.15 | 5.5 | 0.4 | |
| (2-Methylpyridin-4-yl)methanol | C₇H₉NO | 123.15 | 6.1 | 0.4 |
Note: Predicted pKa and LogP values are computationally derived and serve as a guide. Experimental determination is recommended for precise values.
Basicity (pKa)
The basicity of the pyridine nitrogen, as indicated by the pKa of its conjugate acid, is a crucial parameter influencing its reactivity and its potential for forming salt bridges in biological targets. The position of the electron-donating methyl group relative to the nitrogen atom significantly impacts basicity. For instance, a methyl group at the 2- or 4-position is expected to increase basicity more than a methyl group at the 3- or 5-position due to direct resonance and inductive effects.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity. This property is critical for predicting membrane permeability and overall pharmacokinetic behavior. The subtle differences in the predicted LogP values among the isomers highlight the influence of intramolecular interactions and solvation effects.
Solubility
Aqueous solubility is a critical factor for drug formulation and bioavailability. The presence of the polar hydroxymethyl group and the pyridine nitrogen generally imparts good aqueous solubility to these building blocks. However, the position of the nonpolar methyl group can influence crystal packing and solvation, leading to variations in solubility.
Benchmarking Reactivity: Head-to-Head in Key Transformations
To provide a practical comparison of these building blocks, we will now delve into their performance in two of the most fundamental and widely used reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and N-alkylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.[6] The reactivity of the pyridine building block in this reaction is influenced by both electronic and steric factors.
To objectively compare the performance of this compound and its isomers, a standardized Suzuki-Miyaura coupling protocol is essential. The following protocol is designed for a head-to-head comparison.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Appropriate brominated methylpyridinemethanol isomer (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a dry reaction vial, add the brominated methylpyridinemethanol isomer, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 2: Expected Reactivity Trends in Suzuki-Miyaura Coupling
| Building Block (Brominated Isomer) | Expected Relative Reactivity | Rationale |
| 3-Bromo-4-methylpyridin-X-yl)methanol | High | Less steric hindrance at the 3-position. |
| 2-Bromo-3-methylpyridin-X-yl)methanol | Moderate to High | Minimal steric hindrance from the adjacent methyl group.[6] |
| 5-Bromo-3-methylpyridin-X-yl)methanol | High | Electronically similar to 3-bromopyridine. |
| 2-Bromo-6-methylpyridin-X-yl)methanol | Moderate | Potential steric hindrance from the methyl group at the 6-position. |
| 4-Bromo-2-methylpyridin-X-yl)methanol | High | Favorable electronic and steric environment for coupling. |
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the electron-deficient pyridine ring. The use of a phosphate base is often beneficial for Suzuki couplings involving heterocyclic halides.
N-Alkylation
N-alkylation of the pyridine ring is a common strategy to introduce substituents that can modulate a compound's properties or serve as a handle for further functionalization.[7] The nucleophilicity of the pyridine nitrogen is influenced by the electronic effects of the substituents.
Experimental Protocol: Competitive N-Alkylation Reactivity Study
This protocol is designed to directly compare the relative reactivity of the different methylpyridinemethanol isomers in a competitive N-alkylation reaction.
-
Materials:
-
Equimolar mixture of this compound and a competing isomer (e.g., (5-Methylpyridin-3-yl)methanol)
-
Benzyl bromide (0.5 equiv, as the limiting reagent)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a dry reaction vial, dissolve the equimolar mixture of the two pyridine isomers in anhydrous acetonitrile.
-
Add benzyl bromide to the solution at room temperature with stirring.
-
Monitor the reaction over time by taking aliquots and analyzing them by ¹H NMR or LC-MS to determine the ratio of the two N-benzylated products.
-
Expected Reactivity Trends in N-Alkylation: The isomer with the more basic nitrogen atom is expected to be more nucleophilic and therefore react faster with the electrophile (benzyl bromide). Based on the predicted pKa values, (2-Methylpyridin-4-yl)methanol and this compound are expected to be among the more reactive isomers.
Structure-Activity Relationship (SAR) Insights
The choice of a particular pyridine building block can have a profound impact on the biological activity and pharmacokinetic properties of the final drug candidate.[8] The spatial arrangement of the methyl and hydroxymethyl groups influences how the molecule interacts with its biological target and how it is metabolized.
For example, the position of the methyl group can introduce beneficial steric interactions with a protein's binding pocket or block a site of metabolic degradation, thereby increasing the compound's half-life.[9] The hydroxymethyl group can act as a hydrogen bond donor or acceptor, and its position will dictate the geometry of these crucial interactions.
While specific SAR is highly dependent on the target protein, general principles can be applied. For instance, in a series of kinase inhibitors, the placement of a methyl group on the pyridine ring can be used to probe for specific hydrophobic pockets within the ATP-binding site. The hydroxymethyl group could be oriented to interact with the hinge region of the kinase.
Conclusion: Making an Informed Choice
The selection of a pyridine building block is a multi-faceted decision that requires careful consideration of physicochemical properties, reactivity, and the desired structure-activity relationship. This guide has provided a framework for benchmarking this compound against its isomers.
-
This compound offers a balance of good reactivity and a substitution pattern that can be strategically utilized in drug design.
-
Isomers such as (2-Methylpyridin-4-yl)methanol may offer enhanced basicity and nucleophilicity.
-
The steric environment of isomers like (2-Methylpyridin-3-yl)methanol) and (6-Methylpyridin-2-yl)methanol) should be carefully considered in the context of the desired synthetic transformation and the target's binding site.
By utilizing the provided protocols and considering the comparative data, researchers can more effectively navigate the vast chemical space of pyridine building blocks and accelerate the discovery of novel and impactful molecules.
References
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Choudhary, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1184. [Link]
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Gibson, V. C., et al. (2002). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 124(30), 8879-8889. [Link]
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Mora-Radó, H., et al. (2018). Design and synthesis of fused pyridine building blocks for automated library generation. Chemistry – A European Journal, 24(59), 15818-15825. [Link]
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Gibson, V. C., et al. (2002). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]
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Sharma, P., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(2), 13. [Link]
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Peruncheralathan, S., et al. (2024). Novel Organosulfur Building Blocks for Heterocycle Synthesis. Synlett, 35(15), 1787-1804. [Link]
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Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]
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Chen, L., et al. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]
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Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3453. [Link]
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Koszelewski, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Materials, 16(10), 3794. [Link]
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Tukhliev, N. K., et al. (2022). Synthesis of methylpyridines by catalytic method in the gas phase. Eurasian Journal of Engineering and Technology, 9, 78-82. [Link]
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van der Vlugt, J. I. (2020). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Accounts of Chemical Research, 53(10), 2329-2443. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-Methylpyridin-4-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methylpyridin-4-yl)methanol, grounded in established safety principles for pyridine derivatives.
This compound, a substituted pyridine, requires careful handling due to its potential hazards. While specific disposal data for this compound is not extensively documented, its structural similarity to pyridine and other methylpyridines necessitates adherence to stringent disposal protocols for hazardous chemical waste. This guide is designed to provide essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by the overarching principle of minimizing risk to personnel and the environment. Pyridine and its derivatives are recognized as hazardous waste, primarily due to their flammability and potential toxicity.[1][2] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[3][4]
Hazard Profile of this compound
To appreciate the rationale behind the disposal procedures, it's crucial to understand the hazard profile of this compound and its chemical class.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | वार्निंग | P301+P317, P330 |
| Skin Irritation | Causes skin irritation. | वार्निंग | P302+P352, P332+P317 |
| Eye Irritation | Causes serious eye irritation. | वार्निंग | P305+P351+P338, P337+P317 |
| Respiratory Irritation | May cause respiratory irritation. | वार्निंग | P261, P304+P340, P319 |
| Flammability | Pyridine derivatives are generally flammable liquids.[3][4][5] | खतरा | P210, P233, P240, P241, P242, P243 |
Data synthesized from general pyridine safety data sheets and available information for similar compounds.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection : Chemical splash goggles are mandatory.[1]
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling pyridine derivatives.[1]
-
Body Protection : A fully buttoned lab coat should be worn.[1]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound and its solutions. The container must be made of a compatible material, such as glass or high-density polyethylene, and have a secure, airtight seal.[6][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, acute toxicity).[7]
-
Incompatible Materials : Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[3][8]
Step 3: Handling Spills During Disposal
Accidental spills during the transfer of waste must be managed promptly and safely.
-
Containment : For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the liquid.[3][6]
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a sealed container for disposal as hazardous waste.[3][5]
-
Ventilation : Ensure the area is well-ventilated during and after the cleanup.[6]
-
Reporting : Report all spills to your laboratory supervisor or Environmental Health & Safety (EHS) department.[6]
Step 4: Temporary Storage of Waste
Proper temporary storage of the hazardous waste container is crucial to maintain a safe laboratory environment.
-
Location : Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][3][6]
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time : Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
Step 5: Final Disposal
The final disposal of the hazardous waste must be handled by qualified personnel.
-
EHS Coordination : Arrange for the collection of the waste container with your institution's EHS department or a licensed hazardous waste disposal company.[3][7]
-
Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Professional Disposal : The waste will likely be disposed of via high-temperature incineration by a specialized facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
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National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
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- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (3-Methylpyridin-4-yl)methanol
An Essential Guide to Personal Protective Equipment for Handling (3-Methylpyridin-4-yl)methanol
As drug development professionals and researchers, our work with novel chemical entities like this compound demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety through understanding the causality behind each protective measure, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Compound
This compound is a compound that requires careful handling due to its specific toxicological and physical properties. A thorough risk assessment is the foundation of any safety protocol. The primary hazards, as identified in its Safety Data Sheet (SDS), are multifaceted and demand a multi-layered PPE strategy.
The compound is classified as a Category 3 flammable liquid and vapor, meaning it can ignite under ambient conditions. Beyond its flammability, the toxicological profile is of significant concern. It is harmful if swallowed or inhaled and is classified as toxic in contact with skin. Direct contact can cause serious skin and eye irritation, and its vapors may lead to respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[1] |
This profile necessitates a PPE protocol that prevents all routes of exposure: dermal, ocular, and respiratory.
The Core of Protection: Engineering Controls First
Before relying on PPE, the hierarchy of controls must be implemented. The most effective safety measures are engineering controls designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, especially the handling of stock material and solution preparation, must be conducted inside a certified chemical fume hood.[2] This is the primary defense against inhaling harmful and irritating vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[2][3]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3]
Mandated PPE: A Head-to-Toe Protocol
PPE is the last line of defense, but it is a critical one. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Eye and Face Protection
-
Causality: The compound is a serious eye irritant (Category 2A).[1] Splashes can cause significant damage.
-
Required PPE: At a minimum, chemical splash-resistant safety goggles that meet government standards (e.g., OSHA 29 CFR 1910.133 or EU EN166) are mandatory.[2][4]
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn over the safety goggles for an added layer of protection.[5]
Hand and Skin Protection
-
Causality: this compound is toxic in contact with skin (Acute Toxicity, Dermal Category 3) and causes skin irritation. Absorption through the skin is a significant route of exposure.
-
Glove Selection: Standard latex or vinyl gloves are insufficient. Chemical-resistant gloves are required. Based on data for the parent compound, methanol, suitable materials include butyl rubber or nitrile rubber .[5] Always check the glove manufacturer's compatibility chart for breakthrough time and permeation rate.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]
-
Contamination Protocol: If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][3] Seek immediate medical attention.[2] Contaminated clothing must be washed thoroughly before reuse.[3]
Respiratory Protection
-
Causality: The compound is harmful if inhaled and can cause respiratory tract irritation.[1]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: In the rare event that work cannot be performed in a fume hood or during a large-scale spill, respiratory protection is required. Due to the poor odor warning properties of related compounds like methanol, an air-purifying respirator may not provide adequate warning of cartridge breakthrough.[5] Therefore, for emergency situations, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary.[4][5]
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Caption: Workflow for handling this compound.
Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: chemical splash goggles, nitrile or butyl rubber gloves, and a flame-resistant lab coat.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) inside the fume hood.
-
-
Handling:
-
Keep the container of this compound tightly closed when not actively dispensing.
-
To mitigate static discharge, which could ignite flammable vapors, ground the container and receiving equipment.
-
Carefully dispense the required amount of the compound onto a weigh boat. Avoid creating dust or splashing the liquid.
-
-
Solution Preparation:
-
Place the beaker containing the solvent on a stir plate within the fume hood.
-
Slowly and carefully add the weighed this compound to the solvent.
-
Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
-
Cleanup and Disposal:
-
Immediately decontaminate the spatula and any other reusable equipment.
-
Place all disposable contaminated materials (gloves, weigh boat, paper towels) into a designated, sealed hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[3]
-
Emergency and Disposal Plans
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., Chemizorb® or dry sand). Place the absorbed material into a sealed container for disposal. Clean the affected area.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent the spill from entering drains. Only personnel with appropriate respiratory protection (SCBA) and chemical-resistant clothing should attempt to clean up the spill.[6]
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Call for immediate medical assistance.[4]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix with other waste streams.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3]
By integrating this comprehensive understanding of the hazards of this compound with disciplined adherence to these safety protocols, you can ensure a secure research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
